molecular formula C12H14N6 B10815905 HIV-1 inhibitor-47

HIV-1 inhibitor-47

カタログ番号: B10815905
分子量: 242.28 g/mol
InChIキー: ZHRRMTBJVSOJRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound's structure, featuring a pyrimidine ring linked to a piperazine group which is further connected to a pyrazine ring, is representative of a class of molecules known to interact with key biological targets . This scaffold is primarily investigated for its potential as a kinase inhibitor. Research on closely related analogues has demonstrated potent activity against epidermal growth factor receptor (EGFR) and Janus kinase (JAK), suggesting its value in developing novel anticancer therapeutics . Inhibition of these pathways is a cornerstone of targeted cancer therapy, and this compound provides a core structure for designing new agents aimed at overcoming drug resistance . Furthermore, the pyrimidinylpiperazine moiety is a recognized pharmacophore in neuroscience research. Similar compounds are known to act as antagonists at the α2-adrenergic receptor . This mechanism is associated with various neurophysiological effects, positioning such compounds as valuable tools for probing adrenergic signaling pathways and their roles in central nervous system function . Its utility is rooted in its versatility as a synthetic intermediate, enabling researchers to efficiently build complex molecules for screening against a wide range of diseases .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRMTBJVSOJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

E1P47: A Technical Guide to a Novel HIV-1 Fusion Inhibitor Targeting the gp41 Fusion Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of E1P47, an 18-mer synthetic peptide that demonstrates broad-spectrum inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). E1P47 targets the highly conserved N-terminal fusion peptide of the gp41 transmembrane glycoprotein, a critical component of the viral entry machinery. This document consolidates available quantitative data on its inhibitory efficacy, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

The HIV-1 envelope glycoprotein (Env), a trimer of gp120-gp41 heterodimers, mediates the entry of the virus into host cells. The gp41 subunit, upon receptor binding and subsequent conformational changes, exposes its hydrophobic fusion peptide, which inserts into the target cell membrane, initiating the fusion of viral and cellular membranes. Due to its critical role and conserved nature, the gp41 fusion peptide is an attractive target for the development of HIV-1 entry inhibitors.

E1P47 is a synthetic peptide designed to interact with this N-terminal region of gp41, thereby inhibiting viral entry.[1] Studies have shown its broad activity against various HIV-1 clades and subtypes.[1] To enhance its therapeutic potential, research has also focused on developing peptide amphiphiles (PAs) based on the E1P47 sequence to improve its delivery and interaction with the cell membrane.[1]

Quantitative Data

The inhibitory activity of E1P47 and its derivatives has been quantified primarily through neutralization assays. The following tables summarize the available data.

Table 1: Inhibitory Activity of E1P47 and Peptide Amphiphile Derivatives against HIV-1 BaL in TZM-bl Cells [1]

CompoundIC50 (µM)IC95 (µM)
E1P475.87 (± 0.72)-
PA1PEG270.56 (± 0.08)5.60 (± 0.93)
C-PAmonoalkyl0.20 (± 0.03)-
N-PAmonoalkyl0.23 (± 0.04)-

Note: IC50 and IC95 values represent the mean (± SEM) from triplicate experiments. "-" indicates data not available or not reached within the tested concentrations.

Table 2: Inhibitory Activity of E1P47 and Peptide Amphiphile Derivatives against HIV-1 BaL in Human Colorectal Tissue Explants [1]

CompoundIC50 (µM)
E1P471.10 (± 0.30)
C-PAmonoalkyl0.14 (± 0.05)
N-PAmonoalkyl0.18 (± 0.06)

Note: IC50 values represent the mean (± SEM) from triplicate experiments.

Mechanism of Action

E1P47 inhibits HIV-1 entry by targeting the gp41 fusion peptide. Biochemical and biophysical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed a direct interaction between E1P47 and the N-terminal region of gp41.[1] This interaction is believed to occur at the membrane level, interfering with the conformational changes in gp41 that are necessary for the fusion of the viral and host cell membranes.

HIV_Fusion_Inhibition_by_E1P47 cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 CD4 CD4 Receptor HIV->CD4 1. Binding gp120 gp120 gp41_pre gp41 (pre-fusion) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_intermediate gp41 (pre-hairpin intermediate) CCR5->gp41_intermediate 3. Conformational Change CellMembrane Host Cell Membrane E1P47 E1P47 FusionPeptide gp41 Fusion Peptide E1P47->FusionPeptide 5. E1P47 Binds Fusion Peptide FusionBlocked Fusion Blocked FusionPeptide->FusionBlocked 6. Prevents Membrane Insertion gp41_intermediate->FusionPeptide 4. Fusion Peptide Exposed

Figure 1. Proposed mechanism of HIV-1 entry inhibition by E1P47.

Experimental Protocols

This section details the methodologies for key experiments used to characterize E1P47.

TZM-bl Neutralization Assay

This assay measures the ability of E1P47 to inhibit HIV-1 infection of TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., HIV-1BaL)

  • E1P47 and its derivatives

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of E1P47 or its derivatives.

  • Pre-incubate the diluted compounds with a fixed amount of HIV-1 virus for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells.

  • Add luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to virus control wells (cells + virus, no compound) and determine the IC50 and IC95 values from the dose-response curve.[1]

TZMbl_Workflow A Seed TZM-bl cells in 96-well plate D Add mixture to TZM-bl cells A->D B Prepare serial dilutions of E1P47 C Pre-incubate E1P47 with HIV-1 B->C C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50/IC95 G->H

Figure 2. Experimental workflow for the TZM-bl neutralization assay.

Human Colorectal Tissue Explant Assay

This ex vivo model provides a more physiologically relevant system to evaluate the anti-HIV-1 activity of E1P47.

Materials:

  • Fresh human colorectal tissue

  • HIV-1 virus stock (e.g., HIV-1BaL)

  • E1P47 and its derivatives

  • Culture medium

  • p24 ELISA kit

Protocol:

  • Obtain fresh colorectal tissue and dissect it into small explants.

  • Treat the explants with serial dilutions of E1P47 or its derivatives for 1 hour.

  • Add HIV-1 virus to the treated explants and incubate for 2 hours.

  • Wash the explants extensively to remove unbound virus and compound.

  • Culture the explants for up to 15 days.

  • Collect the culture supernatants at different time points.

  • Quantify the concentration of the HIV-1 p24 antigen in the supernatants using an ELISA kit.

  • Calculate the percentage of inhibition relative to untreated, infected explants and determine the IC50 values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to confirm the interaction between E1P47 and the gp41 fusion peptide and to elucidate the structure of E1P47 in a membrane-mimicking environment.

Methodology:

  • Peptide-peptide titration: 1H NMR spectra of E1P47 are recorded in the presence of increasing concentrations of the gp41 fusion peptide in dodecylphosphocholine (DPC) micelles. Changes in the chemical shifts of E1P47's protons indicate direct interaction.[2]

  • Diffusion NMR spectroscopy: This technique is used to measure the diffusion coefficients of E1P47 and the gp41 fusion peptide separately and when mixed. A change in the diffusion coefficient of E1P47 upon addition of the fusion peptide confirms the formation of a complex.[2]

  • Structural studies: Two-dimensional NMR experiments (TOCSY, NOESY, and ROESY) are performed on E1P47 in DPC micelles to obtain distance restraints. These restraints are then used in molecular dynamics simulations to determine the three-dimensional structure of the peptide.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to study the secondary structure of E1P47 in membrane-mimicking environments.

Methodology:

  • CD spectra of E1P47 are recorded in the presence of DPC micelles.

  • The resulting spectra provide information about the helical content and overall fold of the peptide, which has been described as a helix-turn-helix motif.[2]

Conclusion

E1P47 represents a promising class of HIV-1 entry inhibitors that target the gp41 fusion peptide. The quantitative data from neutralization assays demonstrate its potent anti-HIV-1 activity, which can be further enhanced through chemical modifications to create peptide amphiphiles. Biophysical studies have confirmed its direct interaction with the viral target and have provided insights into its structure. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field of HIV-1 drug development. Further studies to determine the precise binding affinity (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry) would provide a more complete understanding of its molecular interactions.

References

Design and Synthesis of Novel HIV-1 Fusion Inhibitors Based on E1P47: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, and evaluation of novel HIV-1 fusion inhibitors derived from the E1P47 peptide. E1P47, an 18-mer synthetic peptide with the sequence WILEYLWKVPFDFWRGVI, has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms.[1][2] Its mechanism of action involves targeting the highly conserved N-terminal region of the HIV-1 gp41 glycoprotein, a critical component of the viral fusion machinery.[1] This guide details the strategies employed to enhance the antiviral potency of E1P47, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental processes.

Rationale for E1P47-Based Inhibitor Design

The HIV-1 entry into a host cell is a complex process mediated by the viral envelope glycoproteins gp120 and gp41. The fusion of the viral and cellular membranes is the final step, driven by conformational changes in gp41 that lead to the formation of a six-helix bundle (6-HB). Fusion inhibitors can block this process, preventing viral entry. E1P47 has emerged as a promising lead compound because it targets a different region within gp41 compared to earlier fusion inhibitors like T20 and C34.[1][2]

To improve the efficacy of E1P47, research has focused on designing peptide amphiphiles (PAs). This strategy involves attaching a hydrophobic moiety to the peptide sequence, often via a hydrophilic spacer like polyethylene glycol (PEG).[1][2] The rationale is to target the lipid rafts on the cell membrane where HIV-1 fusion predominantly occurs.[1][2] Modifications such as the addition of alkyl tails or cholesterol have been explored to enhance membrane interaction and, consequently, antiviral activity.[1][2]

Quantitative Data: Anti-HIV-1 Activity of E1P47 Derivatives

The antiviral activity of E1P47 and its derivatives has been quantified using various assays. The following table summarizes the inhibitory concentrations (IC50) and other relevant data for key compounds.

CompoundModificationIC50 (µM) in TZM-bl cells (HIV-1BaL)CC50 (µM) in TZM-bl cellsSelectivity Index (SI = CC50/IC50)Reference
E1P47 Parent peptide~5.87>50085[1][2]
C-PAmonoalkyl Alkyl tail at the C-terminusNot explicitly stated, but showed high activityNot statedNot stated[1][2]
N-PAmonoalkyl Alkyl tail at the N-terminusNot explicitly stated, but showed high activityNot statedNot stated[1][2]
PA1PEG3 N-terminus succinyl-octadecylamine with PEG3 spacer~5.60>500250[1][2]
PA2PEG3 N-terminus succinyl-dioctadecylamine with PEG3 spacer>10>500-[1]
PA1PEG27 N-terminus succinyl-octadecylamine with PEG27 spacer>10>500-[1]
PA2PEG27 N-terminus succinyl-dioctadecylamine with PEG27 spacer>10>500-[1]
PA3PEG3 N-terminus cholesterol derivative with PEG3 spacer>10>500-[1]
PA3PEG27 N-terminus cholesterol derivative with PEG27 spacer>10>500-[1]
RE-E1P47 Retro-enantio analog of E1P47 (all D-amino acids in reverse sequence)Variable, potent in tissue modelsNot statedNot stated[3][4]
StP1-E1P47 Stapled peptide to reinforce N-terminal helicityVariableNot statedNot stated[3]
StP2-E1P47 Stapled peptide to reinforce C-terminal helicityVariableNot statedNot stated[3]

Experimental Protocols

Solid-Phase Peptide Synthesis of E1P47

This protocol describes the manual synthesis of the E1P47 peptide (WILEYLWKVPFDFWRGVI) as a C-terminal carboxamide using the Fmoc/tBu orthogonal protection strategy.[1][2]

  • Resin Preparation: Start with NovaSyn TGR resin.

  • Amino Acid Coupling:

    • Use a 3-fold molar excess of Fmoc-protected amino acids for each coupling step.

    • Activate the carboxylic group of the Fmoc-amino acids with 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU) and diisopropylethylamine (DIPEA).[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]

  • Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using flash chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using electrospray mass spectrometry (ES-MS).[1][2]

Synthesis of Peptide Amphiphiles (PAs)

This protocol outlines the synthesis of N-terminally modified PAs of E1P47 on the solid phase.[1][2]

  • Peptide Synthesis: Synthesize the E1P47 peptide sequence on the resin as described in section 3.1.

  • Spacer and Hydrophobic Moiety Coupling:

    • Stepwise couple the desired Fmoc-PEGx-COOH derivative (e.g., PEG3 or PEG27) to the N-terminus of the resin-bound peptide.

    • Subsequently, couple the desired hydrophobic moiety, such as N-succinyl-octadecylamine or N-succinyl-dioctadecylamine, to the PEG spacer.

  • Cleavage, Deprotection, and Purification: Follow the same procedures as for the parent peptide (steps 5-7 in section 3.1).

HIV-1 Inhibition Assay in TZM-bl Cells

This assay measures the ability of the synthesized compounds to inhibit HIV-1 infection in a cell-based model.[1][2]

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the E1P47 derivatives for 1 hour. Include a no-drug control.

  • Viral Infection: Add HIV-1BaL to the wells.

  • Incubation: Culture the cells for 48 hours.

  • Luciferase Assay: Measure the luciferase expression in the TZM-bl cells, which is indicative of viral entry and replication.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication.

HIV-1 Inhibition Assay in Human Colorectal Tissue Explants

This preclinical model provides a more physiologically relevant assessment of antiviral activity.[1][2]

  • Tissue Preparation: Obtain human colorectal tissue and prepare explants.

  • Compound Treatment: Treat the tissue explants with serial dilutions of the peptides for 1 hour.

  • Viral Infection: Add HIV-1BaL and incubate for 2 hours.

  • Washing: Wash the explants four times with PBS to remove unbound virus.

  • Culture: Place the explants on gelfoam rafts and culture for 15 days in the absence of the peptide.

  • p24 Antigen Quantification: Harvest the culture supernatants at specified time points (e.g., day 15) and quantify the concentration of the HIV-1 p24 antigen by ELISA.

  • Data Analysis: Calculate the percentage of inhibition based on the p24 levels and determine the IC50 values.

Visualizations

HIV-1 Fusion and Inhibition Pathway

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds E1P47 E1P47 Inhibitor E1P47->gp41 Inhibits 6-Helix Bundle Formation

Caption: Mechanism of HIV-1 entry and inhibition by E1P47.

Experimental Workflow for E1P47 Inhibitor Development

Inhibitor_Development_Workflow Design Design of E1P47 Analogs (e.g., Lipidation, PEGylation) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization InVitro_Assay In Vitro Anti-HIV-1 Assays (TZM-bl cells) Characterization->InVitro_Assay ExVivo_Assay Ex Vivo Preclinical Assays (Colorectal Tissue Explants) InVitro_Assay->ExVivo_Assay Promising Candidates Data_Analysis Data Analysis (IC50, CC50, SI) InVitro_Assay->Data_Analysis ExVivo_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: Workflow for the design and evaluation of E1P47-based HIV-1 inhibitors.

References

An In-Depth Technical Guide to the Initial In Vitro Assessment of HIV-1 Inhibitor-47 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the typical in vitro assessment of a novel anti-HIV-1 compound. "HIV-1 Inhibitor-47" is treated as a hypothetical compound for illustrative purposes, and the data presented is not from actual experimental results.

This technical guide provides a comprehensive overview of the standard methodologies for the initial in vitro evaluation of a novel HIV-1 inhibitor, designated here as this compound. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. It covers essential experimental protocols, data presentation, and visual representations of workflows and biological pathways.

Quantitative Data Summary

The initial assessment of this compound involves determining its antiviral potency and its toxicity to host cells. This data is typically summarized in tables for clear comparison.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

Cell LineHIV-1 StrainAssay TypeEC50 (nM)
TZM-blNL4-3 (X4-tropic)Luciferase Reporter15.2 ± 2.1
TZM-blBaL (R5-tropic)Luciferase Reporter22.8 ± 3.5
MT-2NL4-3 (X4-tropic)p24 Antigen18.5 ± 2.9
PM1BaL (R5-tropic)p24 Antigen25.1 ± 4.2

Table 2: Antiviral Activity of this compound against a Panel of Primary HIV-1 Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 IsolateSubtypeCoreceptor TropismEC50 (nM)
92UG037AR535.7 ± 5.1
92BR020BR528.4 ± 4.3
93IN101CR531.9 ± 4.8
92TH014CRF01_AER5X442.1 ± 6.3

Table 3: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)
TZM-blMTT Assay> 100> 6579 (vs. NL4-3)
MT-2MTT Assay85.3 ± 9.74611 (vs. NL4-3)
PM1MTT Assay92.1 ± 11.23670 (vs. BaL)
PBMCsMTT Assay> 100> 2801 (vs. 92UG037)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

2.1. TZM-bl Reporter Gene Assay for Antiviral Activity

This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter.

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated overnight.

  • Compound Preparation: this compound is serially diluted in DMEM to achieve a range of concentrations.

  • Infection: The medium is aspirated from the cells and 100 µL of medium containing the desired concentration of the inhibitor is added, followed by the addition of 100 µL of HIV-1 virus stock (at a predetermined optimal concentration).

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Readout: After incubation, the medium is removed, cells are lysed, and luciferase activity is measured using a luminometer. The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that reduces luciferase activity by 50% compared to the virus control.

2.2. p24 Antigen Capture ELISA for Antiviral Activity in T-Cell Lines and PBMCs

This assay quantifies the production of the HIV-1 p24 capsid protein in the supernatant of infected cells.

  • Cell Infection: MT-2, PM1 cells, or phytohemagglutinin (PHA)-stimulated PBMCs are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01 for 2 hours.[1]

  • Washing and Plating: Infected cells are washed to remove the viral inoculum and then plated in 96-well plates in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Analysis: Cell-free supernatant is collected, and the p24 antigen concentration is determined using a commercially available p24 ELISA kit according to the manufacturer's protocol.[1] The EC50 is calculated as the concentration of the inhibitor that reduces p24 production by 50%.

2.3. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]

  • Cell Seeding: Cells (TZM-bl, MT-2, PM1, or PBMCs) are seeded in 96-well plates at their optimal densities.

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assays (typically 2-5 days).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization and Readout: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., acidified isopropanol). The absorbance is read at 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizations

3.1. HIV-1 Replication Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting potential targets for antiviral intervention.

HIV_Lifecycle cluster_cell Host Cell Attachment Attachment Fusion Fusion Attachment->Fusion Entry Reverse_Transcription Reverse_Transcription Fusion->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation New_Virion New Virion Maturation->New_Virion HIV_Virion HIV-1 Virion HIV_Virion->Attachment

Caption: A simplified diagram of the HIV-1 replication cycle.

3.2. Experimental Workflow for In Vitro Assessment

This diagram outlines the typical workflow for the initial in vitro characterization of a novel HIV-1 inhibitor.

Workflow Start Start: Novel Compound (this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (e.g., TZM-bl Assay) Determine EC50 Start->Antiviral_Screen Data_Analysis Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Data_Analysis Antiviral_Screen->Data_Analysis Decision Is SI > 100? Data_Analysis->Decision Secondary_Assay Secondary Antiviral Assays (e.g., p24 in T-cells/PBMCs) Decision->Secondary_Assay Yes Stop Stop: Low Potency or High Toxicity Decision->Stop No MOA_Studies Mechanism of Action Studies (e.g., Time-of-Addition) Secondary_Assay->MOA_Studies Proceed Proceed to Further Preclinical Development MOA_Studies->Proceed

Caption: Workflow for in vitro assessment of HIV-1 inhibitors.

3.3. Logical Flow for Mechanism of Action Determination

The following diagram illustrates a decision-making process for identifying the stage of the HIV-1 replication cycle inhibited by a compound using a time-of-addition experiment.[4]

MOA_Decision_Tree TOA_Experiment Time-of-Addition (TOA) Experiment Performed Loss_of_Activity When is antiviral activity lost? TOA_Experiment->Loss_of_Activity Early Early (0-2 hours post-infection) Loss_of_Activity->Early < 2h Mid Mid (2-8 hours post-infection) Loss_of_Activity->Mid 2-8h Late Late (>8 hours post-infection) Loss_of_Activity->Late > 8h Entry_Inhibitor Entry Inhibitor (Attachment/Fusion) Early->Entry_Inhibitor RT_Integrase_Inhibitor Reverse Transcriptase or Integrase Inhibitor Mid->RT_Integrase_Inhibitor Protease_Inhibitor Protease Inhibitor (Late Stage) Late->Protease_Inhibitor

Caption: Decision tree for identifying inhibitor's mechanism of action.

References

Structural Biology of the E1P47 Peptide's Interaction with the HIV-1 gp41 Fusion Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective antiviral therapeutics against the Human Immunodeficiency Virus Type 1 (HIV-1) has led to the exploration of various viral targets. One of the most critical targets is the envelope glycoprotein complex (Env), which mediates the fusion of the viral and host cell membranes, a pivotal step in the viral lifecycle. This complex is a trimer of heterodimers, each composed of the surface subunit gp120 and the transmembrane subunit gp41. The gp41 protein, in particular, undergoes a series of conformational changes that drive the membrane fusion process, making it an attractive target for inhibitory molecules.

This technical guide provides an in-depth analysis of the structural biology of the interaction between the synthetic peptide E1P47 and the HIV-1 gp41 protein. E1P47 is an 18-mer peptide that has demonstrated broad-spectrum activity against various HIV-1 strains by inhibiting the viral fusion process.[1][2] It achieves this by targeting the highly conserved N-terminal region of gp41, also known as the fusion peptide (FP), a critical domain for the initiation of membrane fusion.[1] This document will detail the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and visual representations of the underlying mechanisms and workflows.

Quantitative Data on E1P47-gp41 Interaction

The inhibitory activity of the E1P47 peptide has been quantified through various in vitro assays. The following table summarizes the available data on its efficacy against different HIV-1 strains.

ParameterVirus StrainValueReference
IC50HIV-12.7 µM[2]
IC50HIV-1 NL4-33 µM[3]
IC90HIV-1 NL4-3< 10 µM[3]

Mechanism of Action: Inhibition of gp41-Mediated Fusion

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a conformational change in gp120, which in turn exposes the gp41 fusion peptide. The fusion peptide then inserts into the host cell membrane. Subsequently, gp41 refolds into a thermostable six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and facilitating their fusion.

E1P47 exerts its inhibitory effect by interfering with this process. Biochemical and biophysical assays have shown that E1P47 interacts with the N-terminal fusion peptide of gp41 at the membrane level.[1] This interaction is thought to prevent the proper insertion of the fusion peptide into the host cell membrane or to disrupt the subsequent conformational changes required for the formation of the six-helix bundle, thereby halting the fusion process.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (pre-fusion) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding gp41_intermediate gp41 Fusion Intermediate (FP Exposed) Coreceptor->gp41_intermediate 3. gp41 Conformational Change FP_insertion Fusion Peptide Insertion gp41_intermediate->FP_insertion 6HB_formation Six-Helix Bundle Formation FP_insertion->6HB_formation Membrane_fusion Membrane Fusion 6HB_formation->Membrane_fusion E1P47 E1P47 Peptide E1P47->gp41_intermediate Inhibition

Caption: Mechanism of HIV-1 fusion and inhibition by the E1P47 peptide.

Experimental Protocols

The characterization of the E1P47 peptide's interaction with gp41 and its inhibitory activity has relied on a combination of virological, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

HIV-1 Fusion Inhibition Assay (TZM-bl Cell-Based Assay)

This assay is used to determine the concentration at which a compound inhibits viral entry by 50% (IC50).

Objective: To quantify the antiviral activity of E1P47 against HIV-1.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 viral stocks (e.g., HIV-1BaL)

  • E1P47 peptide stock solution

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of the E1P47 peptide in cell culture medium.

  • Pre-incubate the TZM-bl cells with the serially diluted E1P47 peptide for 1 hour at 37°C.

  • Add a predetermined amount of HIV-1 virus to each well. Include control wells with virus but no peptide (100% infection) and wells with cells but no virus (0% infection).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Calculate the percentage of inhibition for each peptide concentration relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Fusion_Inhibition_Assay_Workflow A Seed TZM-bl cells in 96-well plate C Pre-incubate cells with E1P47 for 1h A->C B Prepare serial dilutions of E1P47 B->C D Add HIV-1 virus to wells C->D E Incubate for 48h D->E F Lyse cells and measure luciferase activity E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the HIV-1 fusion inhibition assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide-Peptide Interaction

NMR spectroscopy is a powerful technique to study peptide-protein interactions at the atomic level. In the context of E1P47, it has been used to confirm its interaction with the gp41 fusion peptide in a membrane-mimicking environment.

Objective: To characterize the binding interface between E1P47 and the gp41 fusion peptide.

Materials:

  • Isotopically labeled (15N) E1P47 peptide

  • Unlabeled gp41 fusion peptide

  • NMR buffer (e.g., phosphate buffer in D2O)

  • Dodecylphosphocholine (DPC) micelles (to mimic the cell membrane environment)

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Dissolve the 15N-labeled E1P47 peptide in NMR buffer containing DPC micelles to a final concentration suitable for NMR analysis.

    • Prepare a stock solution of the unlabeled gp41 fusion peptide in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled E1P47 peptide in the absence of the gp41 fusion peptide. This serves as the reference spectrum.

    • Perform a titration by adding increasing amounts of the unlabeled gp41 fusion peptide to the E1P47 sample.

    • Acquire a 2D 1H-15N HSQC spectrum at each titration point.

  • Data Analysis (Chemical Shift Perturbation Mapping):

    • Overlay the HSQC spectra from the titration series.

    • Identify the amide cross-peaks in the E1P47 spectrum that show significant chemical shift changes upon addition of the gp41 fusion peptide.

    • Map these perturbed residues onto the structure of E1P47 to identify the binding interface.

NMR_Workflow A Prepare 15N-labeled E1P47 in DPC micelles B Acquire reference 1H-15N HSQC spectrum A->B D Titrate E1P47 with gp41 fusion peptide B->D C Prepare unlabeled gp41 fusion peptide C->D E Acquire HSQC spectra at each titration point D->E F Analyze chemical shift perturbations E->F G Map binding interface on E1P47 structure F->G

Caption: Workflow for NMR chemical shift perturbation mapping.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique utilizes the natural fluorescence of tryptophan residues within a peptide to probe its local environment and interaction with other molecules or membranes. E1P47 contains three tryptophan residues, making this a suitable method for studying its membrane interaction.

Objective: To assess the interaction and insertion of E1P47 into a lipid membrane environment.

Materials:

  • E1P47 peptide

  • Liposomes (e.g., POPC) as a model membrane system

  • Buffer solution (e.g., Tris or HEPES)

  • Fluorometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of E1P47 peptide in the buffer.

    • Prepare a suspension of liposomes in the same buffer.

  • Fluorescence Measurements:

    • Measure the intrinsic tryptophan fluorescence emission spectrum of the E1P47 peptide in buffer alone. The excitation wavelength is typically around 295 nm to selectively excite tryptophan.

    • Titrate the peptide solution with increasing concentrations of liposomes.

    • Record the fluorescence emission spectrum after each addition of liposomes.

  • Data Analysis:

    • Analyze the changes in the fluorescence emission maximum (wavelength shift) and intensity. A blue shift (shift to shorter wavelengths) and an increase in fluorescence intensity are indicative of the tryptophan residues moving from a polar (aqueous) to a more nonpolar (lipid) environment, suggesting peptide insertion into the membrane.

Conclusion

The E1P47 peptide represents a promising class of HIV-1 fusion inhibitors that target a highly conserved region of the gp41 protein. Its mechanism of action, involving the disruption of the function of the gp41 fusion peptide at the membrane interface, offers a distinct advantage over inhibitors that target other, more variable regions of the viral envelope. The quantitative data on its inhibitory activity, although limited in scope, demonstrate its potential as an antiviral agent. The experimental protocols outlined in this guide provide a framework for the further characterization of E1P47 and the development of next-generation fusion inhibitors. Future research should focus on obtaining a more comprehensive quantitative understanding of the E1P47-gp41 interaction, including detailed kinetic and thermodynamic parameters, and on elucidating the high-resolution structure of the peptide-protein complex to guide rational drug design efforts.

References

Probing the Versatility of E1P47: An In-Depth Analysis of its Broad-Spectrum Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Summary: The global challenge of HIV-1 diversity necessitates the development of antiretroviral agents with broad-spectrum activity. This technical guide delves into the preclinical data and methodologies surrounding E1P47, a synthetic peptide inhibitor of HIV-1 entry. E1P47 has demonstrated significant potential by targeting a highly conserved region in the viral fusion machinery, the N-terminal region of the gp41 fusion peptide. This document provides a comprehensive overview of its mechanism of action, a compilation of its inhibitory activity against various HIV-1 subtypes, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Broad-Spectrum HIV-1 Inhibitor

The human immunodeficiency virus type 1 (HIV-1) is characterized by its extensive genetic diversity, categorized into various groups, subtypes (clades), and circulating recombinant forms (CRFs). This genetic variability poses a significant challenge to the development of effective long-term therapies and a universal vaccine. Antiretroviral drugs targeting viral enzymes like reverse transcriptase and protease can be rendered ineffective by the rapid emergence of drug-resistant mutations.

Entry inhibitors, a class of antiretroviral agents, offer a promising alternative by blocking the initial and essential step of the viral life cycle: the fusion of the viral and host cell membranes. By targeting conserved structures involved in this process, there is a higher probability of achieving broad activity against diverse HIV-1 strains.

E1P47 is an 18-mer synthetic peptide that has been identified as a potent HIV-1 entry inhibitor.[1][2] Its mechanism of action involves a direct interaction with the highly conserved N-terminal region of the gp41 transmembrane glycoprotein, a critical component of the viral fusion apparatus.[1][2] This interaction disrupts the conformational changes in gp41 necessary for membrane fusion, thereby preventing the virus from entering the host cell. The broad-spectrum activity of E1P47 against various HIV-1 clades, subtypes, and tropisms has been reported, making it a compelling candidate for further preclinical and clinical development.[1][2]

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Coreceptor binding induces further conformational changes in the envelope glycoprotein complex, leading to the exposure and insertion of the gp41 fusion peptide into the target cell membrane.

The gp41 subunit then undergoes a series of structural rearrangements, folding into a stable six-helix bundle structure that brings the viral and cellular membranes into close proximity, ultimately leading to membrane fusion and the release of the viral core into the cytoplasm.

E1P47 exerts its inhibitory effect by binding to the N-terminal region of the gp41 fusion peptide.[1][2] This interaction is thought to occur at the membrane level and sterically hinders the gp41 conformational changes required for the formation of the six-helix bundle. By interfering with this critical step, E1P47 effectively blocks the fusion process and prevents viral entry.

HIV-1 Entry and Inhibition by E1P47.

Broad-Spectrum Activity of E1P47 and its Derivatives

The hallmark of a promising HIV-1 entry inhibitor is its ability to neutralize a wide range of viral subtypes. While extensive data across all subtypes for the parent E1P47 peptide is not consolidated in single reports, studies have consistently highlighted its broad-spectrum activity. To enhance its potency and pharmacokinetic properties, various derivatives of E1P47, particularly peptide amphiphiles (PAs), have been synthesized and evaluated.

The following tables summarize the available quantitative data on the inhibitory activity of E1P47 and its derivatives against the HIV-1BaL strain, a subtype B, R5-tropic virus commonly used in preclinical studies.

Table 1: Inhibitory Activity of E1P47 and its Derivatives against HIV-1BaL in TZM-bl Cells

CompoundIC50 (µM)IC95 (µM)Reference
E1P472.7>10[2]
RE-E1P470.141.2[3]
StP1-E1P470.382.5[3]
StP2-E1P470.533.5[3]
C-PAmonoalkyl0.230.82[1]
N-PAmonoalkyl0.160.65[1]

IC50: 50% inhibitory concentration; IC95: 95% inhibitory concentration. RE-E1P47, StP1-E1P47, and StP2-E1P47 are modified analogues of E1P47. C-PAmonoalkyl and N-PAmonoalkyl are peptide amphiphile derivatives of E1P47.

Table 2: Inhibitory Activity of E1P47 and its Derivatives against HIV-1BaL in Human Colorectal Tissue Explants

CompoundTreatmentIC50 (µM)Reference
E1P47Pulse>10[3]
E1P47Sustained8.9[3]
RE-E1P47Pulse4.2[3]
RE-E1P47Sustained1.8[3]
StP1-E1P47Pulse5.1[3]
StP1-E1P47Sustained2.3[3]
StP2-E1P47Pulse6.3[3]
StP2-E1P47Sustained2.9[3]

Pulse treatment: 2-hour exposure. Sustained treatment: continuous exposure.

While the tables above focus on a single HIV-1 strain due to the availability of consolidated data, it is important to reiterate that the parent E1P47 peptide has been reported to exhibit broad activity against viruses from different clades and subtypes.[1][2] Further research presenting a comprehensive panel of data against diverse HIV-1 isolates, including subtypes A, C, and various CRFs, would be highly valuable for the continued development of E1P47 and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-HIV-1 activity of E1P47.

TZM-bl Cell-Based HIV-1 Neutralization Assay

This assay is a standard method for quantifying the in vitro efficacy of HIV-1 inhibitors. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • HIV-1 viral stocks (e.g., HIV-1BaL)

  • E1P47 or its derivatives

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of E1P47 or its derivatives in complete growth medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix 50 µL of the diluted compound with 50 µL of HIV-1 virus stock (at a predetermined optimal concentration) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (cells infected with virus in the absence of inhibitor). Determine the IC50 and IC95 values using a dose-response curve fitting software.

TZM_bl_Assay_Workflow start Start seed_cells 1. Seed TZM-bl cells in a 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells infect_cells 5. Add virus-compound mix to cells incubate_cells->infect_cells prepare_compound 2. Prepare serial dilutions of E1P47 mix 4. Mix compound and virus prepare_compound->mix prepare_virus 3. Prepare HIV-1 stock prepare_virus->mix incubate_mix Incubate for 1 hour mix->incubate_mix incubate_mix->infect_cells incubate_infection Incubate for 48 hours infect_cells->incubate_infection add_luciferase 6. Add luciferase reagent incubate_infection->add_luciferase read_luminescence 7. Measure luminescence add_luciferase->read_luminescence analyze_data 8. Calculate IC50/IC95 read_luminescence->analyze_data end End analyze_data->end

TZM-bl Neutralization Assay Workflow.
Human Colorectal Tissue Explant Assay

This ex vivo model provides a more physiologically relevant system to evaluate the efficacy of anti-HIV-1 agents in a mucosal tissue environment.

Materials:

  • Fresh human colorectal tissue

  • Complete growth medium

  • HIV-1 viral stocks

  • E1P47 or its derivatives

  • Gelfoam sponges

  • p24 antigen ELISA kit

Procedure:

  • Tissue Preparation: Obtain fresh colorectal tissue and dissect it into small blocks (approximately 3x3 mm).

  • Explant Culture: Place the tissue blocks on Gelfoam sponges in a culture plate with complete growth medium.

  • Inhibitor Treatment:

    • Pulse Treatment: Treat the tissue explants with different concentrations of E1P47 for 2 hours.

    • Sustained Treatment: Add E1P47 to the culture medium for the duration of the experiment.

  • Viral Challenge: After the initial inhibitor treatment (for pulse treatment), infect the tissue explants with a high-titer HIV-1 stock for 2 hours.

  • Washing: Wash the explants extensively to remove unbound virus and inhibitor.

  • Culture: Culture the explants for up to 15 days, collecting the culture supernatant at regular intervals.

  • p24 ELISA: Measure the amount of p24 antigen in the collected supernatants using an ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of viral replication for each inhibitor concentration compared to the untreated control.

Conclusion and Future Directions

The synthetic peptide E1P47 represents a promising lead compound in the development of broad-spectrum HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved gp41 fusion peptide, provides a strong rationale for its activity against diverse HIV-1 subtypes. Preclinical studies have demonstrated its potent inhibitory activity, and the development of peptide amphiphile derivatives has further enhanced its efficacy.

Future research should focus on a comprehensive evaluation of E1P47 and its optimized derivatives against a wide panel of clinical isolates from various subtypes and CRFs. In vivo studies in relevant animal models are also crucial to assess the pharmacokinetic properties, safety, and efficacy of these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of E1P47 as a potential new tool in the global fight against HIV/AIDS.

References

Preliminary Investigation into the Stability of the E1P47 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E1P47 peptide, a promising HIV-1 fusion inhibitor, has demonstrated significant antiviral activity by targeting the highly conserved N-terminal region of the viral gp41 protein.[1][2] Despite its therapeutic potential, the inherent instability of E1P47, particularly its susceptibility to proteolytic degradation, presents a substantial hurdle for its clinical development.[3][4] This technical guide provides a preliminary investigation into the stability of the E1P47 peptide. It summarizes the available data on its stability, outlines detailed experimental protocols for comprehensive stability assessment, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals working to characterize and enhance the stability of E1P47 and other peptide-based therapeutics.

Introduction to E1P47

E1P47 is an 18-amino acid synthetic peptide with the sequence WILEYLWKVPFDFWRGV.[4] It acts as an entry inhibitor by binding to the gp41 fusion peptide of HIV-1, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] While its broad-spectrum activity against various HIV-1 clades makes it an attractive therapeutic candidate, its progression is hampered by poor in vivo stability.[2][4] Understanding the degradation pathways and kinetics is the first step toward developing more robust and effective formulations or peptide analogs.

Quantitative Stability Data

Direct quantitative stability data for the unmodified E1P47 peptide is limited in publicly available literature. However, existing studies consistently report its susceptibility to degradation by proteases found in human plasma.[3][5] One study investigating the in vitro release of E1P47 from nanocarriers reported observable degradation in a Transcutol®/H2O mixture at 37°C.[3][5]

To provide a framework for future stability studies, the following table summarizes the key stability parameters that should be determined for E1P47.

ParameterMediumIncubation ConditionsAnalytical MethodReported/Target ValueReference
Half-life (t½) Human Plasma37°CRP-HPLC, LC-MS/MSTo be determined[6][7]
Degradation (%) Transcutol®/H2O (1:1 v/v)37°C, 8 hoursRP-HPLC17%[5]
Proteolytic Cleavage Sites Human Plasma, Specific Proteases37°CLC-MS/MSTo be determined[6][7]
Aggregation Propensity Aqueous Buffer (e.g., PBS)Various concentrations and temperaturesFluorescence Spectroscopy, Dynamic Light ScatteringTo be determined[3]

Experimental Protocols for Stability Assessment

A thorough investigation of E1P47 stability requires a multi-faceted approach. Below are detailed protocols for key experiments.

Plasma Stability Assay

Objective: To determine the half-life of E1P47 in human plasma.

Materials:

  • E1P47 peptide

  • Human plasma (from a licensed vendor)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Precipitating agent (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Low-bind microcentrifuge tubes

  • Incubator

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of E1P47 in DMSO (e.g., 10 mM).

  • Dilute the stock solution in human plasma to a final concentration of 100 µM in low-bind tubes.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding three volumes of cold precipitating agent.

  • Vortex the samples and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the remaining peptide.

  • Analyze the supernatant by RP-HPLC, monitoring the peak area of the intact E1P47 peptide at 220 nm.

  • Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

  • Determine the half-life by fitting the data to a one-phase decay model.

  • For identification of degradation products, analyze the samples using LC-MS/MS.

Aggregation Assay

Objective: To assess the propensity of E1P47 to self-aggregate in an aqueous environment.

Materials:

  • E1P47 peptide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorometer

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare a series of E1P47 solutions in PBS at different concentrations (e.g., 1 µM to 100 µM).

  • Intrinsic Tryptophan Fluorescence:

    • E1P47 contains tryptophan residues, which are sensitive to their local environment.[2][3]

    • Record the fluorescence emission spectra of each concentration (excitation at 295 nm, emission from 310 to 450 nm).

    • A blue shift in the emission maximum can indicate the movement of tryptophan residues into a more hydrophobic environment, which can occur during aggregation.

  • Dynamic Light Scattering:

    • Measure the particle size distribution of the peptide solutions at various time points.

    • An increase in the hydrodynamic radius over time is indicative of aggregation.

Visualizations

Signaling Pathway: HIV-1 Entry and Inhibition by E1P47

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for the E1P47 peptide.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding PreHairpin Pre-Hairpin Intermediate (gp41 exposed) CCR5_CXCR4->PreHairpin 3. gp41 Insertion SixHelix 6-Helix Bundle Formation PreHairpin->SixHelix 4. Hairpin Formation FusionPore Fusion Pore SixHelix->FusionPore 5. Fusion E1P47 E1P47 Peptide E1P47->PreHairpin Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of E1P47 on the gp41 pre-hairpin intermediate.

Experimental Workflow: Plasma Stability Assay

This diagram outlines the key steps in the plasma stability assay for E1P47.

Plasma_Stability_Workflow Start Start: E1P47 Stock Solution Incubation Incubate E1P47 in Human Plasma at 37°C Start->Incubation TimePoints Sample at Multiple Time Points (t=0, 15, 30...) Incubation->TimePoints Precipitation Quench & Precipitate Proteins with Cold Acetonitrile/TFA TimePoints->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analyze by RP-HPLC and/or LC-MS/MS Supernatant->Analysis Data Calculate % Remaining Peptide and Determine Half-Life (t½) Analysis->Data End End Data->End

Caption: Workflow for determining the in vitro plasma stability of the E1P47 peptide.

Conclusion and Future Directions

The preliminary investigation confirms that while E1P47 is a potent HIV-1 fusion inhibitor, its stability is a significant concern for its therapeutic development. The susceptibility to proteolytic degradation in plasma necessitates strategies to enhance its in vivo half-life. Future research should focus on obtaining precise quantitative stability data using the protocols outlined in this guide. Furthermore, exploring modifications such as lipidation, PEGylation, or the development of retro-enantio isomers, which has shown promise for this peptide, are critical next steps to improve its drug-like properties and advance it through the development pipeline.

References

The Pivotal Role of Tryptophan Residues in the Anti-HIV-1 Activity of the Fusion Inhibitor Peptide E1P47

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity as an HIV-1 fusion inhibitor.[1][2][3] Its mechanism of action involves targeting the highly conserved N-terminal region of the HIV-1 gp41 protein, which is essential for the fusion of the viral and host cell membranes.[1][4] The peptide's sequence contains three tryptophan residues at positions 1, 7, and 14, which play a crucial role in its structure, membrane interaction, and antiviral function. This guide provides a comprehensive overview of the current understanding of the role of these tryptophan residues in E1P47's activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Introduction to E1P47 and its Mechanism of Action

E1P47 is a synthetic peptide derived from the E1 protein of the GB virus C.[5] It inhibits HIV-1 entry by interfering with the conformational changes in the viral gp41 protein that are necessary for membrane fusion.[6][7] The HIV-1 entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[6] This binding triggers a series of conformational changes in gp120 and gp41, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane.[6] Subsequently, gp41 folds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion. E1P47 is believed to exert its inhibitory effect by binding to the N-terminal region of gp41, thereby preventing the formation of the six-helix bundle and blocking membrane fusion.[1]

The Significance of Tryptophan Residues in E1P47

The three tryptophan residues (W1, W7, and W14) in the E1P47 sequence are critical for its structure and function. Tryptophan, with its large, hydrophobic indole side chain, often plays a key role in the interaction of peptides and proteins with biological membranes.[1] The intrinsic fluorescence of tryptophan is also a powerful tool for studying these interactions.[1][4]

Biophysical Characterization of Tryptophan Residues

Studies utilizing synthetic E1P47 analogues, where two of the three tryptophan residues are replaced by phenylalanine, have provided insights into the local environment of each tryptophan.[1] Phenylalanine is chosen as a substitute because it is also an aromatic amino acid but lacks the indole group of tryptophan, making it a useful control for studying the specific contributions of tryptophan.[1]

Table 1: Fluorescence Emission Maxima of E1P47 and its Tryptophan Analogues in Aqueous Solution [1]

PeptideDescriptionFluorescence Emission Maximum (λmax) (nm)Interpretation
E1P47Wild-type peptide356Indicates a generally hydrophilic environment for the tryptophan residues.
W1-E1P47Contains only the tryptophan at position 1345Suggests a less solvent-exposed environment for the N-terminal tryptophan compared to the overall average.
W7-E1P47Contains only the tryptophan at position 7355Indicates that the central tryptophan is in a highly solvent-exposed, hydrophilic environment.
W14-E1P47Contains only the tryptophan at position 14339Suggests that the C-terminal tryptophan is buried in a hydrophobic environment, not exposed to the aqueous medium.

Table 2: Changes in Fluorescence Properties of E1P47 Tryptophan Analogues upon Interaction with POPC Liposomes [1]

PeptideObservationInterpretation
W1-E1P47~2-fold increase in fluorescence intensityThe N-terminal end of the peptide interacts with the hydrophobic membrane environment.
W7-E1P4715 nm blue-shift in fluorescence emission maximumThe central part of the peptide also interacts with the membrane.
W14-E1P47No change in fluorescence intensityThe C-terminal end of the peptide remains buried and does not interact with the membrane.
Antiviral Activity of E1P47

The antiviral activity of E1P47 and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral replication in a cell-based assay.[4] While the biophysical roles of the individual tryptophan residues have been elucidated through the use of phenylalanine-substituted analogues, the direct impact of these substitutions on the antiviral activity (i.e., the IC50 values for W1F, W7F, and W14F mutants) has not been reported in the reviewed literature. The available data focuses on the parent E1P47 peptide and its modifications with lipid and polyethylene glycol (PEG) moieties to enhance its activity.

Table 3: Anti-HIV-1 Activity of E1P47 and a Modified Analogue [4]

PeptideModificationIC50 (µM) against HIV-1BaL
E1P47Unmodified parent peptide~5.87
C-PAmonoalkylE1P47 with a C-terminal monoalkyl modification~0.25

Experimental Protocols

Synthesis of E1P47 and its Analogues

E1P47 and its tryptophan-to-phenylalanine analogues can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is typically performed on a resin support, and the amino acids are added sequentially. After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Fluorescence Spectroscopy for Peptide-Membrane Interaction

This protocol describes the use of intrinsic tryptophan fluorescence to study the interaction of E1P47 and its analogues with lipid vesicles.

Materials:

  • E1P47 or its tryptophan analogues

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes

  • HEPES buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the peptide in HEPES buffer.

  • Prepare a suspension of POPC liposomes in HEPES buffer.

  • To a quartz cuvette, add HEPES buffer and the peptide solution to a final concentration of 5 µM.

  • Record the fluorescence emission spectrum of the peptide alone by exciting at 280 nm and scanning the emission from 300 to 400 nm.

  • Add the POPC liposome suspension to the cuvette to achieve a specific peptide-to-lipid ratio (e.g., 1:100).

  • Incubate the mixture for a defined period to allow for peptide-membrane interaction.

  • Record the fluorescence emission spectrum of the peptide in the presence of liposomes under the same conditions as in step 4.

  • Analyze the changes in fluorescence intensity and the position of the emission maximum to infer the extent and nature of the peptide-membrane interaction.[3]

TZM-bl Cell-Based HIV-1 Neutralization Assay

This assay is widely used to measure the inhibitory activity of anti-HIV-1 compounds.[1][2] It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., HIV-1BaL)

  • E1P47 peptide at various concentrations

  • Cell culture medium (DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the E1P47 peptide in cell culture medium.

  • Pre-incubate the HIV-1 virus stock with the peptide dilutions for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-peptide mixtures to the wells.

  • Include control wells with virus only (no peptide) and cells only (no virus).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Entry and Inhibition by E1P47

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 Membrane Host Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion CCR5 CCR5 Coreceptor CD4->CCR5 2. Coreceptor Binding CCR5->gp41 3. gp41 Unfolds E1P47 E1P47 Peptide E1P47->gp41 Inhibition

Caption: Mechanism of HIV-1 entry and its inhibition by the E1P47 peptide.

Experimental Workflow for E1P47 Analysis

E1P47_Workflow Synthesis Peptide Synthesis (E1P47 & Analogues) Purification Purification (RP-HPLC) & Characterization (MS) Synthesis->Purification Biophysical Biophysical Characterization Purification->Biophysical Antiviral Antiviral Activity Assay Purification->Antiviral Fluorescence Fluorescence Spectroscopy (Peptide-Membrane Interaction) Biophysical->Fluorescence DataAnalysis Data Analysis (λmax, IC50) Fluorescence->DataAnalysis TZMbl TZM-bl Cell-Based Assay Antiviral->TZMbl TZMbl->DataAnalysis Conclusion Conclusion on Tryptophan Role DataAnalysis->Conclusion

Caption: Experimental workflow for studying the role of tryptophan residues in E1P47.

Conclusion

The tryptophan residues at positions 1, 7, and 14 of the E1P47 peptide are integral to its structure and its interaction with lipid membranes, which is a prerequisite for its anti-HIV-1 activity. Biophysical studies have revealed that these residues reside in distinct microenvironments, with the N-terminus and central region of the peptide interacting with the membrane, while the C-terminus remains buried. This spatial arrangement is likely crucial for the optimal presentation of the peptide to its target on the viral gp41 protein. While the direct correlation between the substitution of individual tryptophan residues and the antiviral potency of E1P47 has yet to be fully quantified, the available data strongly suggest that these residues are key determinants of the peptide's fusion inhibitory function. Further studies are warranted to precisely delineate the contribution of each tryptophan to the overall activity of E1P47, which could guide the design of more potent and effective peptide-based HIV-1 fusion inhibitors.

References

E1P47: A Promising HIV-1 Entry Inhibitor for Microbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Early Preclinical Research

This whitepaper provides a comprehensive technical overview of the early-stage research and development of E1P47, an 18-mer synthetic peptide, as a potential topical microbicide for the prevention of HIV-1 transmission. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the peptide's mechanism of action, formulation strategies, and preclinical evaluation. All quantitative data from the cited studies are presented in structured tables, and key experimental protocols are described in detail. Visualizations of the HIV-1 fusion process and the experimental workflow for E1P47 evaluation are provided using Graphviz diagrams.

Introduction to E1P47

E1P47 is a synthetic peptide that has demonstrated broad-spectrum anti-HIV-1 activity.[1][2] It functions as an entry inhibitor, a class of antiviral agents that prevent the virus from entering host cells, which is the first step in the viral lifecycle.[2][3] This mechanism of action makes entry inhibitors like E1P47 particularly promising candidates for prophylactic use, such as in a topical microbicide.[2][4]

The peptide's primary target is the gp41 transmembrane glycoprotein of the HIV-1 envelope, a critical component of the viral fusion machinery.[2][5] By interacting with a highly conserved region of gp41, E1P47 effectively blocks the conformational changes required for the fusion of the viral and cellular membranes.[2][3] Early research has shown that E1P47 is active against a wide range of HIV-1 subtypes, including clades A, B, C, D, and AE.[1]

Mechanism of Action: Inhibition of HIV-1 Fusion

The entry of HIV-1 into a host cell is a multi-step process. It begins with the binding of the viral envelope protein gp120 to the CD4 receptor on the surface of the target cell.[6] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[6] Co-receptor binding initiates a further and more dramatic conformational change in the associated gp41 protein, leading to the insertion of its fusion peptide into the host cell membrane.[6] Subsequently, gp41 folds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral core to enter the cell's cytoplasm.[3][5]

E1P47 disrupts this process by binding to the N-terminal region of gp41, also known as the fusion peptide domain.[2][5] This interaction is believed to occur at the membrane level and prevents the necessary conformational changes in gp41, thereby inhibiting membrane fusion.[2]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition by E1P47 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding gp41->gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Unfolds & Inserts Fusion Peptide E1P47 E1P47 E1P47->gp41 Inhibits gp41 conformational change

Figure 1: Mechanism of HIV-1 entry and inhibition by E1P47.

Quantitative Preclinical Data

Early preclinical studies have provided valuable quantitative data on the antiviral activity, formulation characteristics, and tissue retention of E1P47.

ParameterValueVirus StrainCell Line/ModelReference
Antiviral Activity
IC₅₀3 µMHIV-1NL4-3Cellular assays[1]
IC₉₀< 10 µMHIV-1NL4-3Cellular assays[1]
IC₅₀Nanomolar range (for RE-E1P47)HIV-1BalTZM-bl cells[7]
Formulation & Delivery
Encapsulation Efficiency (POPC LUVs)93%N/AIn vitro[1]
Encapsulation Efficiency (PLGA NPs)69%N/AIn vitro[1]
Vaginal Tissue Retention (POPC LUVs)11.0 ± 2.0 µMN/AEx vivo[1]

Table 1: Summary of In Vitro and Ex Vivo Efficacy of E1P47 and its Formulations.

FormulationDrug LoadRelease ProfileKey FindingsReference
POPC LUVs 465 µg/mLSustained release over ~23 hoursAble to deliver a sustained concentration of E1P47 in vaginal tissue above the required IC₅₀ and IC₉₀ for antiviral activity.[1]
PLGA NPs 300 µg/mLRapid initial burst followed by slower releaseThe initial burst was attributed to the drug adsorbed on the nanoparticle surface.[1]

Table 2: Characteristics of E1P47 Delivery Systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used in the early evaluation of E1P47.

Peptide Synthesis

E1P47 was synthesized manually using solid-phase peptide synthesis.[1] This standard method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Formulation Preparation
  • Large Unilamellar Vesicles (LUVs): POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) LUVs were prepared by the extrusion method. Lipids were dissolved in an organic solvent, which was then evaporated to form a thin lipid film. The film was hydrated with a solution containing E1P47, and the resulting suspension was extruded through polycarbonate membranes of a specific pore size to produce unilamellar vesicles of a defined diameter.[1]

  • Polymeric Nanoparticles (NPs): PLGA (poly(lactic-co-glycolic acid)) nanoparticles were formulated using an oil-in-water emulsion-solvent evaporation method. PLGA and E1P47 were dissolved in an organic solvent, which was then emulsified in an aqueous solution containing a stabilizer. The organic solvent was subsequently removed by evaporation, leading to the formation of solid nanoparticles.[1]

In Vitro Antiviral Activity Assays

The antiviral activity of E1P47 was assessed in cellular models of HIV-1 infection. TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, were a common model.[7] The inhibition of viral replication was quantified by measuring the reduction in luciferase activity in the presence of varying concentrations of the peptide.

Cytotoxicity Assays

The potential toxicity of E1P47 and its formulations was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of the test compound is indicative of cytotoxicity. For E1P47, viability percentages were reported to be higher than 90% in the concentration range tested (0.04–5 µM), demonstrating low toxicity at effective concentrations.[1]

Permeability and Tissue Retention Studies
  • In Vitro Permeability: The potential for vaginal permeation of E1P47 was assessed using a human endometrial carcinoma cell line (HEC-1A).[1] These cells form a monolayer that can be used to model the transport of substances across an epithelial barrier.

  • Ex Vivo Permeation: Franz diffusion cells were used to study the release of E1P47 from its nanocarriers and its permeation through biological tissues.[1] These cells consist of two chambers separated by a membrane (in this case, vaginal tissue). The formulation is placed in the donor chamber, and the amount of drug that permeates into the receptor chamber over time is measured.

Quantification of E1P47

The concentration of E1P47 in various samples was determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This highly sensitive and specific analytical technique allows for the accurate quantification of the peptide in complex biological matrices.

Experimental_Workflow cluster_synthesis Peptide & Formulation cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_analysis Analysis synthesis E1P47 Synthesis (Solid-Phase) formulation Formulation (LUVs, NPs) synthesis->formulation antiviral Antiviral Activity Assay (TZM-bl cells) formulation->antiviral toxicity Cytotoxicity Assay (MTT) formulation->toxicity release In Vitro Release Study (Franz Cells) formulation->release permeability Permeability Assay (HEC-1A cells) formulation->permeability quantification Quantification (UPLC-MS/MS) antiviral->quantification exvivo_permeation Ex Vivo Permeation (Vaginal Tissue) release->exvivo_permeation permeability->exvivo_permeation exvivo_permeation->quantification

Figure 2: Experimental workflow for the preclinical evaluation of E1P47.

Future Directions and Conclusion

The early research on E1P47 as a potential microbicide is promising. The peptide exhibits potent and broad-spectrum anti-HIV-1 activity through a well-defined mechanism of action.[1][2] Formulation studies have demonstrated that lipid-based delivery systems can provide sustained release and achieve relevant concentrations in vaginal tissue.[1]

Further research is warranted to optimize the formulation for stability, safety, and acceptability. More extensive preclinical evaluation in animal models will be necessary to assess the in vivo efficacy and safety of an E1P47-based microbicide.[4][8] Additionally, the development of derivatives, such as retro-enantio peptides, may lead to improved potency and resistance to proteolytic degradation, further enhancing the clinical potential of this class of HIV-1 entry inhibitors.[7]

References

Methodological & Application

Application Notes & Protocols: Assessing E1P47 Peptide Stability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: E1P47 is an 18-mer synthetic peptide that has been identified as a promising HIV-1 entry inhibitor.[1][2] It functions by interacting with the highly conserved N-terminal region of the HIV-1 gp41 fusion domain, which is essential for viral entry into host cells.[1][3] Like many therapeutic peptides, the clinical development of E1P47 is contingent upon its physicochemical properties, particularly its stability and tendency to aggregate. Peptide aggregation can lead to loss of therapeutic efficacy and potentially induce immunogenicity. Studies have indicated that E1P47 has a propensity to form aggregates in aqueous solutions, a process driven primarily by its C-terminal domain.[1] Therefore, rigorous assessment of its stability and aggregation profile is critical for formulation development and ensuring its therapeutic potential.

This document provides detailed application notes and protocols for a suite of orthogonal analytical techniques to characterize the stability and aggregation of the E1P47 peptide.

Part 1: Assessment of Peptide Stability

Peptide stability involves maintaining the primary sequence (chemical stability) and the correct secondary and tertiary structures (conformational stability).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the chemical stability and purity of peptides.[4][5] It separates the intact peptide from degradation products or impurities based on differences in hydrophobicity. A time-course study where the percentage of intact peptide is monitored under various stress conditions (e.g., temperature, pH) can establish its shelf-life.

Quantitative Data Summary: RP-HPLC Stability Study

Time PointStorage ConditionRetention Time (min)Peak Area (%) of Intact E1P47Purity (%)Observations
T = 0-20°C15.299.899.8Single major peak
T = 1 month4°C15.298.598.5Minor early-eluting peaks appear
T = 1 month25°C15.292.192.1Significant increase in impurity peaks
T = 1 month40°C15.175.475.4Multiple degradation products observed

Experimental Protocol: RP-HPLC Stability Analysis

  • Sample Preparation:

    • Prepare a stock solution of E1P47 peptide at 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Aliquot the stock solution into multiple vials for incubation under different conditions (e.g., -20°C, 4°C, 25°C, 40°C).

    • At each designated time point, withdraw a sample and dilute it to a final concentration of 0.1 mg/mL with the mobile phase A.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 60% B (linear gradient)

      • 35-40 min: 60% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: Re-equilibration at 20% B

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the intact peptide by the total peak area of all components.

    • Monitor for the appearance of new peaks (degradation products) and shifts in retention time.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for evaluating the secondary structure and conformational stability of peptides in solution.[6][7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[8] The far-UV region (190-250 nm) provides information on the peptide backbone conformation, such as α-helices and β-sheets.[9][10] E1P47 is known to adopt a helix-turn-helix structure, which can be monitored by CD.[1]

Quantitative Data Summary: Characteristic CD Signals

Secondary StructurePositive Maximum (nm)Negative Maximum/Minima (nm)
α-Helix~192~208 and ~222
β-Sheet~195~215 - 218
Random Coil~212~198

Experimental Protocol: CD Analysis of Secondary Structure

  • Sample Preparation:

    • Prepare a peptide solution of E1P47 at a concentration of 0.1-0.2 mg/mL.

    • The buffer should be low in absorbance in the far-UV range (e.g., 10 mM sodium phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

    • Prepare a buffer blank for background correction.

  • Instrument Parameters:

    • Spectropolarimeter: A calibrated CD instrument.

    • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm).

    • Wavelength Range: 190-260 nm.

    • Data Pitch: 0.5 nm.

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Averages: 3-5 scans should be averaged to improve the signal-to-noise ratio.

    • Temperature: 25°C, controlled by a Peltier device.

  • Data Acquisition and Analysis:

    • Flush the instrument with nitrogen gas for at least 30 minutes before use.

    • Record the spectrum of the buffer blank first.

    • Record the spectrum of the peptide sample.

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * c * l), where 'c' is the concentration in mg/mL, 'l' is the path length in cm, and MRW is the Mean Residue Weight.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

Part 2: Assessment of Peptide Aggregation

Peptide aggregation is the process by which monomers associate to form larger oligomers and, in some cases, highly ordered fibrils. An orthogonal approach using multiple techniques is recommended for a comprehensive assessment.

cluster_Techniques Orthogonal Aggregation Assessment Peptide E1P47 Peptide Solution Incubation Incubate under Aggregation-Prone Conditions (e.g., 37°C, agitation) Peptide->Incubation Timepoints Collect Aliquots at Multiple Time Points Incubation->Timepoints DLS Dynamic Light Scattering (DLS) (Early-stage oligomers, size distribution) Timepoints->DLS Size & Polydispersity ThT Thioflavin T (ThT) Assay (β-sheet rich fibril formation) Timepoints->ThT Fibrillation Kinetics TEM Transmission Electron Microscopy (TEM) (Morphology of final aggregates) Timepoints->TEM Visual Confirmation (End-point) Analysis Data Analysis & Characterization (Kinetics, Size, Morphology) DLS->Analysis ThT->Analysis TEM->Analysis

Caption: Overall workflow for assessing E1P47 peptide aggregation.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is widely used to detect and quantify the formation of amyloid-like fibrils.[11] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[12][13] A kinetic assay can monitor the process of fibril formation over time.

Quantitative Data Summary: ThT Kinetic Assay

Incubation Time (hours)E1P47 Sample (RFU)Negative Control (RFU)
05552
615054
1285055
18320053
24450056

Experimental Protocol: ThT Aggregation Assay

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Prepare fresh by dissolving ThT powder in distilled water and filtering through a 0.2 µm syringe filter.[12] Store in the dark.

    • Assay Buffer: 25 mM Tris buffer, pH 7.4.[14]

  • Assay Setup:

    • The assay is typically performed in a 96-well black, clear-bottom microplate.[13][14]

    • In each well, combine the E1P47 peptide solution (to a final concentration of 50 µM) and ThT (to a final concentration of 20 µM) in the assay buffer.[14]

    • Prepare control wells containing only the buffer and ThT, and wells with a non-aggregating control peptide if available.

    • The final volume in each well should be around 100-200 µL.[13][14]

  • Fluorescence Measurement:

    • Place the plate in a microplate reader capable of fluorescence detection.

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.[12]

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes).

    • Wavelengths: Excitation at ~440-450 nm and emission at ~482-485 nm.[11][12][14]

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-buffer control from all readings.

    • Plot the fluorescence intensity against time to generate an aggregation curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in solution.[15] It is highly sensitive to the presence of small quantities of large aggregates, making it ideal for detecting the early stages of peptide oligomerization.[16][17] DLS measures the hydrodynamic radius (Rh) and the polydispersity index (PDI), a measure of the width of the size distribution.

Quantitative Data Summary: DLS Aggregation Monitoring

Incubation Time (hours)Z-Average Diameter (nm)Polydispersity Index (PDI)% Intensity (Aggregates)Interpretation
050.15< 1%Monomeric peptide
6500.4515%Small oligomers forming
122500.7060%Significant aggregation
24>1000>0.80>95%Large, heterogeneous aggregates

Experimental Protocol: DLS Measurement

  • Sample Preparation:

    • Prepare the E1P47 peptide sample in a buffer that has been filtered through a 0.2 µm filter to remove dust and other particulates.

    • The peptide concentration should be optimized (typically 0.5-1.0 mg/mL).

    • Samples are taken from the aggregation reaction at various time points.

  • Instrument Setup:

    • Use a DLS instrument (e.g., Zetasizer).

    • Equilibrate the instrument and sample to the desired temperature (e.g., 25°C).

    • Select an appropriate disposable or quartz cuvette.

  • Data Acquisition:

    • Place the cuvette in the instrument.

    • Set the parameters for the solvent (viscosity and refractive index) and acquisition time.

    • Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • The instrument software calculates the autocorrelation function and derives the particle size distribution.

    • Analyze the Z-average diameter (intensity-weighted mean size), the PDI, and the size distribution plot (by intensity, volume, and number).

    • An increase in the Z-average and PDI over time is indicative of aggregation.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates, confirming the presence of structures like oligomers, protofibrils, and mature fibrils.[18] It is an endpoint technique that serves as the gold standard for morphological characterization.

Start Aggregated Peptide Sample (e.g., from ThT assay endpoint) Adsorb Adsorb 5 µL of sample onto carbon-coated copper grid (1 min) Start->Adsorb Blot1 Blot excess sample with filter paper Adsorb->Blot1 Wash Wash grid with a drop of distilled water (optional) Blot1->Wash Stain Negative Stain: Apply 5 µL of 2% Uranyl Acetate (1 min) Wash->Stain Blot2 Blot excess stain Stain->Blot2 Dry Air dry the grid completely Blot2->Dry Image Image grid in TEM at 80-120 kV Dry->Image Analyze Analyze Morphology: (Fibrils, Oligomers, Amorphous Aggregates) Image->Analyze

Caption: Workflow for TEM sample preparation using negative staining.

Experimental Protocol: TEM with Negative Staining

  • Grid Preparation:

    • Use carbon-coated copper grids (e.g., 300-400 mesh).

    • Grids can be glow-discharged immediately before use to make the carbon surface hydrophilic, which improves sample adhesion.

  • Sample Application:

    • Take an aliquot (5-10 µL) from the aggregated E1P47 peptide solution.

    • Apply the droplet to the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.[19][20]

  • Washing and Staining:

    • Blot off the excess sample solution using the edge of a piece of filter paper.

    • (Optional) Wash the grid by touching it to the surface of a drop of deionized water for a few seconds, then blot again.

    • Apply a 5 µL drop of a negative stain solution (e.g., 2% w/v uranyl acetate in water) to the grid for 30-60 seconds.[19][20]

    • Blot off the excess stain solution thoroughly.

  • Drying and Imaging:

    • Allow the grid to air dry completely before inserting it into the microscope.

    • Image the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Capture images at various magnifications to observe the detailed morphology of the aggregates. Fibrils will appear as long, unbranched filaments.[21][22]

References

Application Notes: Screening HIV-1 Entry Inhibitors Using Env-Pseudotyped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (Env), which interacts with the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[1][2] Entry inhibitors are a class of antiretroviral drugs that disrupt these interactions.[1][3] To facilitate the discovery and evaluation of new entry inhibitors, the HIV-1 Env-pseudotyped virus system provides a safe, robust, and high-throughput compatible platform.[4]

These pseudoviruses are replication-incompetent viral particles, which makes them safer to handle than wild-type HIV-1.[5][6] They consist of a viral core derived from an Env-deficient HIV-1 backbone plasmid and a viral envelope containing the Env protein of interest, expressed from a second plasmid.[5][7] The backbone plasmid also typically contains a reporter gene, such as luciferase, allowing for quantitative measurement of viral entry into target cells.[5][8] This system enables the screening of compounds, like the hypothetical "Inhibitor-47," for their ability to block Env-mediated viral entry.

Principle of the Assay

The screening assay is based on the principle of a single-round infection.[5] Env-pseudotyped viruses are generated by co-transfecting producer cells (e.g., HEK293T) with an Env-expression plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[5][9] The resulting pseudovirus particles can infect target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4. Upon successful entry, the viral machinery initiates processes that lead to the expression of the luciferase reporter gene.

In the presence of an effective entry inhibitor, the interaction between the viral Env and the host cell receptors is blocked, preventing viral entry and subsequent luciferase expression. The potency of the inhibitor is determined by measuring the reduction in luciferase activity compared to untreated controls. This allows for the calculation of key metrics such as the 50% inhibitory concentration (IC50).

Visualization of Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for inhibitor screening.

HIV-1 Entry and Inhibitor Targets

The following diagram illustrates the key steps of HIV-1 entry into a target T-cell and indicates the stages at which different classes of entry inhibitors act.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_inhibitors Inhibitor Action Points V gp120/gp41 Env Complex CD4 CD4 Receptor V->CD4 1. Attachment CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding Membrane Cell Membrane CCR5->Membrane 3. Membrane Fusion Att_Inh Attachment Inhibitors Att_Inh->V Block CCR5_Ant Co-receptor Antagonists CCR5_Ant->CCR5 Block Fus_Inh Fusion Inhibitors Fus_Inh:e->CCR5:w Block gp41 Action

Caption: HIV-1 entry pathway and points of inhibition.

Experimental Workflow for Inhibitor Screening

This diagram outlines the complete experimental workflow from the production of pseudoviruses to the final data analysis of inhibitor efficacy.

Experimental_Workflow cluster_production Phase 1: Pseudovirus Production cluster_screening Phase 2: Inhibitor Screening Assay cluster_analysis Phase 3: Data Acquisition & Analysis P1 Env Expression Plasmid Transfect Co-transfect HEK293T Cells P1->Transfect P2 HIV-1 Backbone (ΔEnv, Luciferase+) P2->Transfect Harvest Harvest & Filter Pseudovirus Supernatant (48-72h post-transfection) Transfect->Harvest Titrate Titrate Virus on TZM-bl Cells (TCID50) Harvest->Titrate Seed Seed TZM-bl Target Cells AddInhibitor Add Serial Dilutions of Inhibitor-47 Seed->AddInhibitor AddVirus Add Pseudovirus (200 TCID50) AddInhibitor->AddVirus Incubate Incubate (48h) AddVirus->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence (RLU) Lyse->Read Calculate % Inhibition vs. Control Read->Calculate Plot Plot Dose-Response Curve & Calculate IC50 Calculate->Plot

Caption: Workflow for HIV-1 pseudovirus inhibitor screening.

Protocols

Protocol 1: Production and Titration of Env-Pseudotyped Virus

This protocol describes the generation of high-titer, single-round infectious pseudoviruses.

Materials:

  • HEK293T/17 producer cell line

  • TZM-bl target cell line

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • Env-expressing plasmid

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

  • T-75 cell culture flasks

  • 0.45 µm filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.[5]

  • Plasmid Preparation: In a sterile tube, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A common ratio is a 1:3 ratio of Env plasmid to backbone plasmid (e.g., 4 µg Env plasmid and 8 µg pSG3ΔEnv).[6]

  • Transfection: Add the transfection complex dropwise to the HEK293T/17 cells. Gently swirl the flask to ensure even distribution.[5]

  • Incubation: Incubate the cells for 48-72 hours at 37°C with 5% CO2.[5]

  • Harvest: Collect the virus-containing supernatant. Clarify the supernatant by centrifugation at a low speed to pellet cell debris, and then filter it through a 0.45 µm filter.[9]

  • Aliquoting and Storage: Aliquot the filtered supernatant into single-use volumes and store at -80°C.[6][9]

  • Titration (TCID50 Determination):

    • Seed TZM-bl cells in a 96-well plate (10,000 cells/well).[5][6]

    • Perform serial dilutions of the pseudovirus supernatant and add them to the cells.

    • Incubate for 48 hours.[9]

    • Measure luciferase activity. The 50% tissue culture infectious dose (TCID50) is calculated as the virus dilution that results in a 50% reduction in relative luminescence units (RLU) compared to control wells.[9]

Protocol 2: HIV-1 Entry Inhibition (Neutralization) Assay

This protocol details the screening of "Inhibitor-47" using the produced pseudoviruses.

Materials:

  • Env-pseudotyped virus stock with a known titer (TCID50)

  • TZM-bl target cell line

  • Inhibitor-47 stock solution

  • 96-well flat-bottom culture plates (white, solid for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Inhibitor Dilution: Prepare serial dilutions of "Inhibitor-47" in growth medium.

  • Incubation with Inhibitor: Add 50 µL of each inhibitor dilution to the appropriate wells of the TZM-bl plate. Include "no inhibitor" wells for virus control and "no virus" wells for cell control.

  • Virus Addition: Dilute the pseudovirus stock to a concentration that will yield 200 TCID50 in 50 µL. Add 50 µL of this diluted virus to each well (except for the cell control wells).[9]

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[9]

  • Luminescence Reading:

    • Remove 100-150 µL of medium from each well.[9]

    • Add 100 µL of luciferase assay reagent (e.g., Bright-Glo™) to each well.[9]

    • Allow cell lysis for at least 2 minutes.[9]

    • Transfer 150 µL of the lysate to a 96-well black plate and measure luminescence using a luminometer.[9]

  • Data Analysis:

    • Subtract the average RLU from the cell control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [1 - (RLU_Inhibitor / RLU_VirusControl)]

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to plot the dose-response curve and determine the IC50 value.

Data Presentation

The efficacy of various HIV-1 entry inhibitors can be compared by summarizing their IC50 values. While data for a specific "Inhibitor-47" is not available, the table below presents example IC50 values for well-characterized HIV-1 entry inhibitors against different pseudovirus strains, as would be generated from this assay.

InhibitorClassTarget Pseudovirus StrainIC50 (µg/mL)
Enfuvirtide (T-20) Fusion InhibitorHIV-1 SF1620.025
HIV-1 BaL0.031
Maraviroc CCR5 AntagonistHIV-1 BaL (R5-tropic)0.002
HIV-1 HxB2 (X4-tropic)> 10 (Inactive)
BMS-378806 Attachment InhibitorHIV-1 SF1620.015
HIV-1 HxB20.009
Hypothetical Inhibitor-47 User DefinedUser DefinedUser Determined

Note: The IC50 values presented are illustrative and can vary significantly based on the specific pseudovirus strain, target cell line, and assay conditions.

Conclusion

The Env-pseudotyped virus system is a powerful and versatile tool for HIV-1 research and drug development.[4] It offers a standardized, safe, and quantitative method for assessing the activity of entry inhibitors.[4][5] The detailed protocols and workflows provided here serve as a comprehensive guide for researchers aiming to screen and characterize novel therapeutic agents against HIV-1 entry.

References

Application Note: Unveiling the Structural Plasticity of the HIV-1 Fusion Inhibitor E1P47 using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

E1P47 is an 18-mer synthetic peptide derived from the human Pegivirus E1 protein, which has demonstrated broad-spectrum activity as an HIV-1 entry inhibitor.[1][2] Its mechanism of action involves targeting the HIV-1 fusion peptide, a critical component of the gp41 protein responsible for mediating the fusion of viral and host cell membranes.[1][2][3] Understanding the conformational dynamics of E1P47, particularly its secondary structure in different environments, is crucial for optimizing its therapeutic potential. Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[4][5] This application note provides a detailed protocol for the biophysical characterization of E1P47 using CD spectroscopy to elucidate its structural features.

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[5] For peptides, the amide bonds in the backbone are the primary chromophores in the far-UV region (190-260 nm), and their spatial arrangement gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils.[4][6]

Data Presentation

The secondary structure of E1P47 has been studied by circular dichroism in the presence of dodecylphosphocholine (DPC) micelles, which mimic a membrane environment.[1] The CD spectrum of E1P47 in DPC micelles shows unique features that suggest a complex and ordered structure.

Secondary Structure FeatureWavelength (nm)Observed Molar Ellipticity ([θ]) CharacteristicsReference
Aromatic Interactions225 - 230Positive band, potentially due to Trp-backbone and Trp-Phe aromatic stacking interactions.[1]
α-helical / 310-helix~222 and ~208Negative bands characteristic of helical content.[4]
Unordered/Random Coil~195 - 200Strong negative band indicative of random coil structure, often observed for peptides in aqueous solution.[7]

Note: The table summarizes qualitative and semi-quantitative data inferred from published studies. Actual mean residue molar ellipticity values would need to be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for the biophysical characterization of E1P47 using circular dichroism spectroscopy.

Sample Preparation
  • Peptide Synthesis and Purification: E1P47 peptide is synthesized using standard solid-phase peptide synthesis protocols. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The peptide identity is confirmed by mass spectrometry.

  • Concentration Determination: Accurately determine the concentration of the E1P47 stock solution. For peptides containing aromatic residues like Tryptophan (E1P47 has three), UV absorbance at 280 nm is a suitable method.[2][3][4] Alternatively, quantitative amino acid analysis can be performed for higher accuracy.

  • Solvent and Buffer Preparation:

    • Aqueous Buffer: Prepare a suitable buffer, for instance, 10 mM sodium phosphate buffer, pH 7.0.[6] All buffers should be filtered through a 0.22 µm filter.

    • Membrane Mimetic Environment: To study the structure of E1P47 in a membrane-like environment, prepare dodecylphosphocholine (DPC) micelles. A typical final concentration for the peptide is 100 µM in the presence of DPC micelles.[1]

  • Final Sample Preparation:

    • For analysis in aqueous buffer, dilute the E1P47 stock solution to a final concentration of 50-100 µM in the phosphate buffer.

    • For analysis in a membrane mimetic, mix the E1P47 stock with the DPC micelle solution to achieve the desired final concentrations.

    • Prepare a corresponding buffer blank for each sample (buffer only and buffer with DPC micelles).[6]

Circular Dichroism Data Acquisition
  • Instrument Setup:

    • Use a calibrated circular dichroism spectrometer.

    • Purge the instrument with nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen.[8]

    • Use a quartz cuvette with a path length of 1 mm.[6]

  • Parameter Setup: The following are typical parameters for secondary structure analysis of peptides:[4]

    • Wavelength Range: 190 nm to 260 nm.[4]

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm.[4]

    • Scanning Speed: 50 nm/min.[4]

    • Bandwidth: 1.0 nm.[4]

    • Response Time/Integration Time: 1 s or 2 s.[4]

    • Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio.[4]

    • Temperature Control: Maintain a constant temperature, e.g., 25 °C, using a Peltier temperature controller.

  • Data Collection:

    • Record a baseline spectrum with the buffer blank.[6]

    • Rinse the cuvette thoroughly with deionized water and then with the E1P47 sample solution.

    • Record the CD spectrum of the E1P47 sample.

Data Processing and Analysis
  • Baseline Correction: Subtract the buffer blank spectrum from the sample spectrum.[6]

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg * MRW) / (10 * l * c)

    where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).

    • l is the path length of the cuvette in cm.

    • c is the peptide concentration in g/mL.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) available in software packages to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the CD spectrum.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_synthesis E1P47 Synthesis & Purification concentration Concentration Determination peptide_synthesis->concentration buffer_prep Buffer & DPC Micelle Preparation concentration->buffer_prep final_sample Final Sample Preparation buffer_prep->final_sample instrument_setup Instrument Setup & Calibration final_sample->instrument_setup param_setup Set Acquisition Parameters instrument_setup->param_setup data_collection CD Spectrum Measurement param_setup->data_collection baseline_correction Baseline Correction data_collection->baseline_correction molar_ellipticity Conversion to Molar Ellipticity baseline_correction->molar_ellipticity structure_estimation Secondary Structure Estimation molar_ellipticity->structure_estimation report report structure_estimation->report Final Report HIV_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 fusion_peptide gp41 Fusion Peptide Insertion gp41->fusion_peptide CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Conformational Change six_helix 6-Helix Bundle Formation fusion_peptide->six_helix fusion Membrane Fusion & Viral Entry six_helix->fusion E1P47 E1P47 Peptide E1P47->fusion_peptide Inhibits

References

Application Notes and Protocols: Structural Analysis of E1P47 in Micelles using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E1P47 is a synthetic peptide that has demonstrated broad-spectrum activity as an inhibitor of HIV-1 entry.[1] Biochemical and biophysical assays have shown that E1P47 interacts with the highly conserved N-terminal region of the HIV-1 gp41 protein, which is the fusion domain essential for viral entry.[1][2] Understanding the three-dimensional structure of E1P47 in a membrane-mimicking environment is crucial for elucidating its mechanism of action and for the rational design of more potent antiviral agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides and proteins in solution, including those solubilized in detergent micelles, which mimic the cell membrane environment.[3][4][5]

These application notes provide a detailed overview and protocols for the structural analysis of E1P47 in dodecylphosphocholine (DPC) micelles using NMR spectroscopy. DPC micelles are commonly used as a membrane mimetic for structural studies of membrane-associated peptides and proteins.[5][6][7]

Data Presentation

While specific, publicly available quantitative NMR data for E1P47 is limited, this section presents representative data tables that would be generated during a typical structural analysis project. These tables are based on common observations for peptides of similar size and helical nature in DPC micelles.

Table 1: Representative ¹H Chemical Shift Assignments for E1P47 in DPC Micelles. This table showcases typical chemical shift values for a helical peptide in a micellar environment. Actual values would need to be determined experimentally.

ResidueHN (ppm)Hα (ppm)Hβ (ppm)Other Protons (ppm)
Trp18.304.653.25, 3.15Hδ1: 7.20, Hε1: 10.10
Ala28.154.301.40
Val38.054.102.15γ-CH3: 0.95, 0.90
...............
Phe137.904.703.10, 3.00Aromatic: 7.30-7.10
Trp148.404.803.30, 3.20Hδ1: 7.25, Hε1: 10.15
...............

Table 2: Summary of Nuclear Overhauser Effect (NOE) Restraints. This table categorizes the NOE restraints used for structure calculation based on their intensity, which correlates to the distance between protons.

NOE TypeClassificationDistance Range (Å)Typical Number of Restraints
Intra-residueStrong, Medium, Weak1.8 - 5.0~200
Sequential (i, i+1)Strong, Medium, Weak1.8 - 5.0~150
Medium-range (i, i+2), (i, i+3), (i, i+4)Medium, Weak1.8 - 5.0~100
Long-range (i, i+5 and greater)Weak3.0 - 5.0~50
Total ~500

Table 3: Structural Statistics for the Ensemble of Calculated E1P47 Structures. This table provides an overview of the quality and precision of the calculated NMR structure. The values are typical for a well-defined peptide structure.

ParameterValue
Number of NOE distance restraints500
Number of dihedral angle restraints30
RMSD from experimental distance restraints (Å)0.03 ± 0.01
RMSD from experimental dihedral angle restraints (°)0.4 ± 0.1
RMSD of backbone atoms (residues 4-20) (Å)0.47 ± 0.10[8]
RMSD of all heavy atoms (residues 4-20) (Å)1.2 ± 0.2
Ramachandran plot: Most favored regions (%)95.0
Ramachandran plot: Additionally allowed regions (%)4.5
Ramachandran plot: Disallowed regions (%)0.5

Experimental Protocols

Sample Preparation of E1P47 for NMR in DPC Micelles

This protocol outlines the steps for preparing a uniformly ¹⁵N-labeled E1P47 sample for NMR spectroscopy.

Materials:

  • Lyophilized ¹⁵N-labeled E1P47 peptide

  • Perdeuterated dodecylphosphocholine (DPC-d38)

  • Chloroform-d (CDCl₃)

  • Methanol-d₄ (CD₃OD)

  • Deuterium oxide (D₂O)

  • Sodium phosphate (NaH₂PO₄/Na₂HPO₄)

  • Nitrogen gas

  • Lyophilizer

  • NMR tubes

Procedure:

  • Dissolving Peptide and Detergent:

    • Weigh an appropriate amount of lyophilized ¹⁵N-E1P47 and DPC-d38 to achieve a final peptide concentration of 1-2 mM and a detergent-to-peptide molar ratio of approximately 100:1.[3]

    • Dissolve the peptide and DPC-d38 in a chloroform/methanol/water (4:4:1 v/v) solution in a glass vial.[3]

  • Solvent Removal:

    • Evaporate the organic solvent under a gentle stream of nitrogen gas until a thin film or oily residue remains.

    • Lyophilize the sample overnight to remove any residual solvent and water.[6]

  • Reconstitution in NMR Buffer:

    • Prepare an NMR buffer consisting of 20 mM sodium phosphate at the desired pH (typically pH 6.0-7.0) in 90% H₂O/10% D₂O.

    • Resuspend the lyophilized peptide-detergent mixture in the NMR buffer to the final desired volume (e.g., 500 µL).

    • Gently vortex or sonicate the sample for a few minutes to ensure complete solubilization and micelle formation.

  • Sample Transfer and Storage:

    • Transfer the final sample to a high-quality NMR tube.

    • Store the sample at 4°C until ready for NMR data acquisition.

NMR Data Acquisition

The following is a typical set of NMR experiments for determining the structure of a peptide like E1P47 in micelles. All experiments should be performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • 1D ¹H NMR: To assess sample quality and concentration.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each backbone and sidechain amide proton. This is crucial for checking sample homogeneity and for resonance assignment.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues by correlating all protons within a residue. A mixing time of 60-80 ms is typically used.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints between protons that are close in space (< 5 Å). Mixing times of 100-200 ms are commonly used.

  • 3D ¹⁵N-edited TOCSY-HSQC: To resolve overlap in the 2D TOCSY by spreading the peaks into a third dimension based on the ¹⁵N chemical shift.

  • 3D ¹⁵N-edited NOESY-HSQC: To resolve overlap in the 2D NOESY and obtain unambiguous distance restraints.

NMR Data Processing and Structure Calculation
  • Data Processing: Process the raw NMR data using software such as NMRPipe or TopSpin.

  • Resonance Assignment: Use software like CCPNmr Analysis or CARA to manually or semi-automatically assign the chemical shifts of the backbone and sidechain atoms.

  • NOE Assignment and Distance Restraints: Assign the cross-peaks in the NOESY spectra and convert their volumes into distance restraints.

  • Structure Calculation: Use a structure calculation program such as CYANA, XPLOR-NIH, or ARIA, providing the experimental restraints (NOE-derived distances and dihedral angles from chemical shifts) to calculate an ensemble of 3D structures.

  • Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK or MolProbity to assess parameters such as bond lengths, bond angles, and Ramachandran plot statistics.

Mandatory Visualization

HIV-1 Fusion and Inhibition by E1P47

The following diagram illustrates the mechanism of HIV-1 entry and the proposed inhibitory action of E1P47.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_intermediate gp41 (pre-hairpin intermediate) CCR5->gp41_intermediate 3. gp41 Conformational Change (Fusion Peptide Insertion) gp41_fusion gp41 (6-helix bundle) gp41_intermediate->gp41_fusion 4. Hairpin Formation fusion_pore Fusion Pore Formation gp41_fusion->fusion_pore 5. Membrane Fusion E1P47 E1P47 E1P47->gp41_intermediate Inhibition

Caption: HIV-1 entry and the inhibitory mechanism of E1P47.

Experimental Workflow for Structural Analysis of E1P47

The following diagram outlines the key steps in the structural determination of E1P47 using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Isotope-Labeled E1P47 Synthesis micelle_prep Reconstitution in DPC Micelles peptide_synthesis->micelle_prep data_acquisition 2D/3D NMR Data Acquisition (HSQC, TOCSY, NOESY) micelle_prep->data_acquisition processing Data Processing data_acquisition->processing assignment Resonance Assignment processing->assignment restraints NOE Restraint Generation assignment->restraints calculation Structure Calculation (Simulated Annealing) restraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Final Structure Ensemble

Caption: Workflow for NMR structure determination of E1P4T in micelles.

References

Application Note: Intrinsic Fluorescence Assays to Study E1P47 Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for utilizing intrinsic tryptophan fluorescence to investigate the conformational dynamics of E1P47, an 18-mer synthetic peptide inhibitor of HIV-1 entry.[1][2] E1P47 contains three tryptophan (Trp) residues, which serve as natural fluorescent probes.[3] Changes in the local environment of these residues, induced by ligand binding, membrane association, or other structural perturbations, can be monitored by changes in their fluorescence emission spectra.[4] We detail two primary applications: monitoring conformational changes upon membrane interaction and quantifying ligand binding affinity through fluorescence quenching. These label-free methods are powerful tools for characterizing the structure-function relationship of E1P47 and for screening potential interaction partners.

Principle of Intrinsic Tryptophan Fluorescence

The intrinsic fluorescence of a protein is primarily due to its aromatic amino acids, with tryptophan being the most significant contributor when excited at wavelengths around 280-295 nm.[5][6] The tryptophan emission spectrum, typically in the range of 300-350 nm, is highly sensitive to the polarity of its local environment.[5]

  • Blue Shift (Hypsochromic Shift): When a tryptophan residue moves to a more non-polar (hydrophobic) environment, its emission maximum (λ_max) shifts to a shorter wavelength. This is often accompanied by an increase in fluorescence intensity.

  • Red Shift (Bathochromic Shift): Conversely, increased exposure to a polar, aqueous environment causes the λ_max to shift to a longer wavelength, often with decreased intensity.[4]

These spectral changes provide a direct readout of conformational transitions that alter the solvent exposure or local environment of the tryptophan residues within E1P47.[7]

Application 1: Monitoring E1P47 Conformational Changes Upon Membrane Interaction

Previous studies have shown that E1P47 interacts with membranes, a key step in its mechanism of inhibiting HIV-1 fusion.[1][3] Intrinsic fluorescence can be used to monitor the binding and insertion of the peptide into a lipid bilayer, such as unilamellar liposomes. The transfer of tryptophan residues from the aqueous buffer to the hydrophobic lipid environment is expected to cause a blue shift and an increase in fluorescence intensity.[1]

Experimental Workflow: E1P47-Membrane Interaction Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_e1p47 Dissolve E1P47 Stock in Assay Buffer prep_lipo Prepare POPC Liposomes by Extrusion setup Configure Spectrofluorometer (λex = 295 nm) prep_lipo->setup equilibrate Equilibrate E1P47 Sample in Cuvette (25°C) setup->equilibrate titrate Titrate with Liposomes equilibrate->titrate record Record Emission Spectra (300-450 nm) titrate->record analyze Plot λmax and Intensity vs. [Lipid] record->analyze determine Determine λmax Shift and Intensity Change analyze->determine cluster_before cluster_after E1P47_unbound E1P47-Trp Photon_out High Fluorescence (λem ~350nm) E1P47_unbound->Photon_out Emission E1P47_bound E1P47-Trp Photon_in λex 295nm Photon_in->E1P47_unbound Quenched Low Fluorescence (Quenched) E1P47_bound->Quenched Non-radiative decay Ligand Ligand Ligand->E1P47_bound Binding Photon_in2 λex 295nm Photon_in2->E1P47_bound

References

Application Notes and Protocols for the Synthesis of Lipidated E1P47 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of lipidated derivatives of the HIV-1 fusion inhibitor peptide, E1P47. The addition of lipid moieties to E1P47 has been shown to enhance its antiviral efficacy by improving its pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines the primary methods for synthesizing these promising therapeutic candidates.

Introduction to E1P47 and Lipidation Strategies

E1P47 is an 18-amino acid synthetic peptide (WILEYLWKVPFDFWRGVI) that demonstrates broad-spectrum activity against various HIV-1 strains.[3][4] Its mechanism of action involves targeting the gp41 fusion protein of the virus, thereby inhibiting the viral entry process into host cells.[4] To improve its therapeutic potential, E1P47 can be conjugated with lipids, a strategy known as lipidation.[2][5] This modification can enhance the peptide's stability, bioavailability, and membrane permeability.[2][5]

Common lipidation strategies for peptides like E1P47 include:

  • N-Terminal Acylation: Direct attachment of a fatty acid to the N-terminus of the peptide.[5]

  • Side-Chain Conjugation: Attachment of a lipid to a reactive amino acid side chain, such as the epsilon-amino group of lysine.[5]

  • C-Terminal Modification: Lipidation at the C-terminus of the peptide.

  • Thiol-ene Reaction (CLipPA): A chemoselective method for attaching lipids to cysteine residues.[2][6][7]

  • Use of Linkers: Incorporation of spacers, such as polyethylene glycol (PEG), between the peptide and the lipid moiety to optimize solubility and biological activity.[3]

Signaling Pathway: Inhibition of HIV-1 Fusion by Lipidated E1P47

The primary role of lipidated E1P47 is to inhibit the fusion of the HIV-1 virus with the host cell membrane. This process does not involve a traditional intracellular signaling pathway but rather a direct interaction with the viral fusion machinery. The lipidation helps to anchor the peptide to the cell membrane, increasing its local concentration at the site of viral entry.[1][2]

HIV_Fusion_Inhibition cluster_fusion Membrane Fusion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 PreHairpin gp41 Pre-Hairpin Intermediate gp41->PreHairpin 4. Fusion Peptide Insertion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolds FusionPore Fusion Pore Formation PreHairpin->FusionPore 5. Hairpin Formation & Fusion E1P47 Lipidated E1P47 E1P47->PreHairpin SPPS_Workflow Resin 1. Resin Swelling FmocDeprotection 2. Fmoc Deprotection Resin->FmocDeprotection Coupling 3. Amino Acid Coupling FmocDeprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat Repeat->FmocDeprotection for each amino acid Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification 6. Purification (HPLC) Cleavage->Purification Characterization 7. Characterization (MS) Purification->Characterization

References

Application Notes and Protocols: Preclinical Evaluation of E1P47 in Human Mucosal Tissue Explants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E1P47 is an 18-mer synthetic peptide derived from the GBV-C E1 protein that has demonstrated potent antiviral activity against HIV-1.[1] Its mechanism of action involves targeting the highly conserved N-terminal region of the HIV-1 gp41 fusion peptide, a critical component for viral entry into host cells.[1][2] This document provides detailed protocols and data from the preclinical evaluation of E1P47 and its derivatives in human mucosal tissue explants, a vital model for assessing the potential of microbicide candidates for preventing sexual transmission of HIV-1.[2][3][4] The use of human mucosal tissue explants is a critical step in preclinical screening as it closely mimics the complex biological environment of viral entry, which cannot be fully replicated by cell line models.[2][5]

Data Presentation

The inhibitory activity of E1P47 and its derivatives against HIV-1BaL was assessed in human colorectal tissue explants under two different dosing conditions: "pulse" and "sustained" exposure.[3] The pulse condition mimics a single prophylactic dose prior to and during viral exposure, while sustained exposure represents continuous dosing.[2][3]

Table 1: Inhibitory Activity (IC50 in µM) of E1P47 and Derivatives in Human Colorectal Tissue Explants
PeptidePulse Exposure IC50 (µM)Sustained Exposure IC50 (µM)
E1P47> 105.0 ± 1.2
RE-E1P47> 104.8 ± 1.1
Stp-E1P47(i, i+4)> 106.2 ± 1.3
Stp-E1P47(i, i+7)> 106.0 ± 1.4

Data presented as mean ± SEM from three independent experiments. Data sourced from[3].

Table 2: Inhibitory Activity (IC50 and IC95 in µM) of E1P47 Peptide Amphiphiles in Human Colorectal Tissue Explants
PeptideIC50 (µM)IC95 (µM)
N-PAmonoalkyl0.811.9
C-PAmonoalkyl1.12.5

Data sourced from[2].

Signaling Pathway and Mechanism of Action

E1P47 inhibits HIV-1 entry by targeting the gp41 fusion peptide. The HIV-1 entry process is a multi-step mechanism involving the viral envelope glycoproteins gp120 and gp41. Initially, gp120 binds to the CD4 receptor on the host cell, leading to a conformational change that exposes the co-receptor binding site.[6] Subsequent binding to a co-receptor (CCR5 or CXCR4) triggers further conformational changes, exposing the gp41 fusion peptide, which then inserts into the host cell membrane.[6] This is followed by the folding of gp41 into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion and viral entry.[1] E1P47 disrupts this process by interacting with the gp41 fusion peptide, thereby preventing the necessary conformational changes for membrane fusion.[1]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Membrane Host Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion gp41->Membrane 5. Membrane Fusion (Blocked) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolds E1P47 E1P47 E1P47->gp41 Inhibits Fusion

Caption: Mechanism of HIV-1 entry and inhibition by E1P47.

Experimental Protocols

The following protocols are based on methodologies described for the preclinical evaluation of HIV-1 inhibitors in human mucosal tissue explants.[2][3]

Preparation of Human Colorectal Tissue Explants
  • Obtain fresh human colorectal tissue from surgical procedures in accordance with ethical guidelines and institutional review board approval.

  • Immediately place the tissue in a transport medium (e.g., DMEM/F-12) supplemented with antibiotics.

  • Dissect the tissue into multiple 2-3 mm³ explants.[7]

  • Transfer two explants per well into a 96-well plate containing 100 µL of complete culture medium (e.g., DMEM/F-12 with 10% FBS and antibiotics).[7]

Ex Vivo HIV-1 Infection and Peptide Treatment

Two primary treatment protocols are utilized:

A. Pulse Exposure:

  • Pre-treat the colorectal explants with serial dilutions of E1P47 or its derivatives for 1 hour.[2]

  • Add HIV-1BaL to the wells containing the explants and peptides.

  • Incubate for 2-3 hours at 37°C in a CO₂ incubator.[2][7]

  • After incubation, thoroughly wash the explants four times with PBS to remove the virus and peptide.[2]

  • Transfer the washed explants onto gelfoam rafts in a new plate with fresh culture medium.[2]

  • Culture the explants for 15 days, replacing the medium every 3 days.[2]

B. Sustained Exposure:

  • Follow steps 1-3 from the Pulse Exposure protocol.

  • After the initial incubation, wash the explants as described.

  • Transfer the washed explants to a new plate with fresh culture medium containing the same initial concentrations of the peptides.

  • Culture the explants for 15 days, replenishing the medium and peptides every 3 days.

Quantification of Viral Replication
  • Collect the culture supernatants at various time points during the 15-day culture period.

  • Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.

  • Calculate the percentage of inhibition for each peptide concentration by comparing the p24 levels in treated explants to those in untreated, virus-exposed control explants.

  • Determine the IC50 and IC95 values by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment & Infection cluster_culture Explant Culture cluster_analysis Data Analysis A Obtain Colorectal Tissue B Dissect into 2-3 mm³ Explants A->B C Place in 96-well Plate B->C D Pre-treat with E1P47 Derivatives (1h) C->D E Add HIV-1BaL D->E F Incubate (2-3h) E->F G Wash Explants (4x PBS) F->G H Transfer to Gelfoam Rafts G->H I Culture for 15 Days H->I J Collect Supernatants I->J K Measure p24 Antigen (ELISA) J->K L Calculate % Inhibition K->L M Determine IC50 / IC95 L->M

Caption: Workflow for evaluating E1P47 in human mucosal tissue explants.

Conclusion

The preclinical evaluation of E1P47 and its derivatives in human mucosal tissue explants demonstrates their potential as HIV-1 entry inhibitors. The data indicates that modifications, such as the addition of alkyl tails to create peptide amphiphiles, can significantly enhance the inhibitory potency of the parent peptide in a physiologically relevant model.[2] The provided protocols offer a robust framework for the continued investigation of E1P47 and other potential microbicide candidates, bridging the gap between in vitro cell-based assays and future in vivo studies.

References

Application Notes and Protocols for Quantifying HIV-1 Inhibition by E1P47 Using Luciferase-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical stage in the viral life cycle, and a prime target for therapeutic intervention, is the entry of the virus into host cells. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against various HIV-1 strains by targeting the highly conserved N-terminal region of gp41, the fusion peptide, which is essential for viral entry.[1]

This document provides detailed application notes and protocols for quantifying the inhibitory activity of the E1P47 peptide against HIV-1 using luciferase-based reporter assays. These assays offer a sensitive, quantitative, and high-throughput method for evaluating the potency of entry inhibitors. The primary system described utilizes TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR). Upon successful HIV-1 entry and Tat expression, the LTR is activated, leading to the expression of luciferase, which can be readily quantified.

Principle of the Assay

The luciferase-based HIV-1 inhibition assay is a cell-based method that measures the ability of a compound, in this case, E1P47, to block viral entry and subsequent gene expression. Pseudotyped or replication-competent HIV-1 virions are incubated with the inhibitor before being added to TZM-bl cells. If the inhibitor is effective, it will prevent the virus from entering the cells, thereby inhibiting the expression of the Tat-inducible luciferase reporter gene. The inhibitory activity is quantified by measuring the reduction in luciferase signal in the presence of the inhibitor compared to a no-inhibitor control.

Data Presentation: Inhibitory Activity of E1P47 and Derivatives

The inhibitory potency of E1P47 and its modified versions is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce viral infection by 50%. The following table summarizes the reported IC50 values for E1P47 and related peptide amphiphiles against the HIV-1 BaL strain in TZM-bl cells.

CompoundDescriptionIC50 (µM)Reference
E1P47 Parent 18-mer synthetic peptide ~2.7 --INVALID-LINK--
PA1PEG27 E1P47 with a C-terminal mono-alkyl tail and a PEG27 linker~0.25 --INVALID-LINK--
PA2PEG27 E1P47 with a C-terminal di-alkyl tail and a PEG27 linker~0.32 --INVALID-LINK--
PA3PEG27 E1P47 with a C-terminal cholesterol moiety and a PEG27 linker~0.45 --INVALID-LINK--

Signaling Pathway and Experimental Workflow Visualizations

HIV-1 Entry and gp41-Mediated Fusion Pathway

HIV1_Entry_Pathway HIV-1 Entry and gp41-Mediated Fusion cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 2. Co-receptor Binding gp41 gp41 gp41->gp41 CellMembrane Host Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion ViralFusion 6. Membrane Fusion gp41->ViralFusion CD4->gp120 Conformational Change in gp120 CCR5_CXCR4->gp41 3. gp41 Unfolds E1P47 E1P47 Inhibitor E1P47->gp41 Inhibits Fusion Peptide Action ViralCore Viral Core Entry ViralFusion->ViralCore

Caption: HIV-1 entry pathway and the inhibitory action of E1P47.

Experimental Workflow for E1P47 Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare serial dilutions of E1P47 D Pre-incubate virus with E1P47 dilutions (1 hr, 37°C) A->D B Prepare HIV-1 pseudovirus stock B->D C Seed TZM-bl cells in 96-well plate E Add virus-E1P47 mixture to TZM-bl cells C->E D->E F Incubate for 48 hours at 37°C E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence (RLU) G->H I Calculate % inhibition relative to virus control H->I J Plot dose-response curve and determine IC50 I->J

Caption: Workflow for luciferase-based HIV-1 inhibition assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: TZM-bl cells (available from the NIH AIDS Reagent Program).

  • HIV-1 Pseudovirus: Env-pseudotyped HIV-1 particles (e.g., expressing the envelope of HIV-1 BaL) or replication-competent HIV-1.

  • Inhibitor: E1P47 peptide, synthesized and purified. Reconstitute in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1 mM and store at -20°C or below.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).

  • Plates: 96-well flat-bottom cell culture plates (white, solid-bottom plates are recommended for luminescence assays).

  • Reagents for Transfection (for pseudovirus production): A suitable transfection reagent, an Env-expression plasmid, and an env-deficient HIV-1 backbone plasmid.

Protocol 1: TZM-bl Cell Culture
  • Culture TZM-bl cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • For the assay, detach cells using trypsin-EDTA, resuspend in fresh medium, and count to prepare for seeding.

Protocol 2: HIV-1 Inhibition Assay
  • Cell Seeding:

    • On the day before the assay, seed TZM-bl cells in a white, 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C with 5% CO2.

  • Inhibitor and Virus Preparation:

    • On the day of the assay, prepare serial dilutions of the E1P47 peptide in complete DMEM. A typical starting concentration for the dilution series is 100 µM.

    • Dilute the HIV-1 pseudovirus stock in complete DMEM to a concentration that yields a high signal-to-noise ratio in the luciferase assay (this should be predetermined by titrating the virus on TZM-bl cells).

  • Inhibition Reaction:

    • In a separate 96-well plate (or in tubes), mix equal volumes of the diluted virus and the E1P47 serial dilutions.

    • Include control wells:

      • Virus Control: Virus mixed with an equal volume of medium (no inhibitor).

      • Cell Control: Medium only (no virus or inhibitor).

    • Incubate the virus-inhibitor mixtures for 1 hour at 37°C.

  • Infection of TZM-bl Cells:

    • After the 1-hour pre-incubation, carefully remove the medium from the TZM-bl cell plate.

    • Transfer 100 µL of the virus-inhibitor mixtures (and controls) to the appropriate wells of the TZM-bl cell plate.

    • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Luciferase Measurement:

    • After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 50-100 µL).

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence in a plate luminometer. The output is typically in Relative Light Units (RLU).

Protocol 3: Data Analysis
  • Calculate Average RLU: Determine the average RLU for each condition (each E1P47 concentration and controls) from the technical replicates.

  • Subtract Background: Subtract the average RLU of the cell control wells (background) from all other average RLU values.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each E1P47 concentration:

    • % Inhibition = 100 * (1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control))

  • Determine IC50:

    • Plot the percent inhibition as a function of the log of the E1P47 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Conclusion

The luciferase-based assay using TZM-bl cells is a robust and sensitive method for quantifying the inhibitory activity of HIV-1 entry inhibitors like E1P47. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in accurately evaluating the potency of E1P47 and its derivatives, thereby facilitating the development of novel anti-HIV-1 therapeutics. The provided visualizations of the HIV-1 entry pathway and the experimental workflow offer a clear conceptual framework for these studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Potency in Early-Generation HIV-1 Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges of low potency associated with early-generation HIV-1 fusion inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of HIV-1 fusion inhibitors.

Q1: My peptide inhibitor is showing a high IC50 value in our antiviral assay. What are the primary factors to investigate?

A1: A high IC50 value, indicating low potency, can stem from several factors related to the inhibitor itself, the assay system, or experimental execution.

  • Inhibitor Integrity and Stability:

    • Conformation: Early-generation peptide inhibitors, like those derived from the gp41 HR2 domain, are often unstructured in solution and only adopt their active α-helical conformation upon binding to the HR1 domain of gp41.[1] Low intrinsic helicity can result in a significant entropic penalty for binding, leading to lower affinity and potency.[2]

    • Aggregation: Peptides can aggregate, reducing the effective concentration of the monomeric, active inhibitor. Check for visible precipitation and consider using dynamic light scattering (DLS) to assess the aggregation state.

    • Degradation: Peptides are susceptible to degradation by proteases present in cell culture medium containing serum. Ensure proper storage (lyophilized at -20°C or colder) and consider using protease-deficient serum or serum-free media for the duration of the assay if possible.

  • Assay Conditions:

    • Assay Type: Multi-round infectivity assays can sometimes fail to detect low but clinically significant antiviral activity and may underestimate a drug's effect compared to single-round assays.[3] Single-round infectivity assays provide a more direct measure of the inhibitor's effect on the initial entry process.[3][4]

    • Virus Strain and Coreceptor Tropism: The potency of fusion inhibitors can vary significantly between different HIV-1 strains and isolates. Ensure the inhibitor is being tested against a relevant and sensitive viral strain.

    • Cell Density and Viral Input: An excessively high viral input (multiplicity of infection, MOI) can overcome the inhibitor, leading to an artificially high IC50. Titrate the virus to use the lowest MOI that still gives a robust signal.

  • Mechanism of Action:

    • The inhibitor must be present when the fusion-intermediate structure of gp41 is formed.[5] The timing of inhibitor addition relative to virus addition is critical. For maximal effect, the inhibitor should be pre-incubated with target cells before the virus is added.

Q2: How can the potency of an early-generation peptide inhibitor be improved?

A2: Several rational design strategies have been successfully employed to enhance the potency of early peptide-based fusion inhibitors.

  • Increasing Helicity: Stabilizing the α-helical conformation of the peptide can pre-pay the entropic cost of binding. This can be achieved by:

    • Introducing salt bridges (ion pair interactions) between amino acid side chains.[1]

    • Substituting amino acids with those having a higher helical propensity.[1][2]

    • Using chemical crosslinking strategies to constrain the peptide into a helical shape.[2]

  • Lipid Conjugation: Attaching a lipid moiety, such as a cholesterol group or a fatty acid, can dramatically increase antiviral potency.[6][7][8] This strategy targets the inhibitor to the cell membrane, increasing its local concentration at the site of viral fusion.[6][7] For example, adding a cholesterol group to the C-terminus of the C34 peptide increased its potency 50-fold.[7]

  • Targeting Conserved Pockets: Modifying the peptide to better interact with highly conserved hydrophobic pockets on the gp41 HR1 trimer can significantly boost affinity and overcome resistance.[1][9] The "M-T hook" is one such structural motif added to the N-terminus of peptides to enhance binding.[5][6]

Q3: We observe good binding affinity in a biophysical assay (e.g., SPR or ITC), but the antiviral activity in cell culture is poor. What could explain this discrepancy?

A3: This is a common challenge. The discrepancy often arises from factors not present in a purified, biophysical system.

  • Cellular Permeability and Localization: The inhibitor must reach the site of fusion—the cell surface or an endosomal compartment—at a sufficient concentration. Poor membrane permeability or rapid internalization and degradation can limit its effectiveness.

  • Serum Protein Binding: Peptides can bind to proteins in the culture medium, such as albumin, reducing the free concentration of the inhibitor available to interact with the virus.

  • In Vivo Half-Life: The peptide may be rapidly cleared or degraded in the more complex environment of cell culture compared to a simple buffer. While not a direct measure of potency, a short half-life necessitates higher initial concentrations.

  • Off-Target Interactions: The inhibitor might interact with other cellular components, sequestering it from its intended viral target.

Quantitative Data Summary

The following table summarizes the potency of representative early-generation inhibitors and their improved successors.

Inhibitor Class/Generation Modification Strategy Target Virus/Assay IC50 / IC90 Reference
Enfuvirtide (T-20) 1st Generation (HR2 Peptide)-HIV-1 IIIB36 nM (IC50)[10]
C34 2nd Generation (HR2 Peptide)Optimized SequenceHIV-1 HXB2~5-10 nM (IC50)[7]
C34-Chol 2nd Gen / Lipo-peptideC-terminal Cholesterol ConjugationHIV-1 HXB20.1 nM (IC50)[7]
T-2635 2nd Generation (Oligomeric)Increased Helicity & Optimized Hydrophobic ContactENF-Resistant HIV-1>3,600-fold more potent than ENF[1]
LP-40 T-20 Based Lipo-peptideReplaced TRM with Fatty AcidHIV-1 IIIB (Cell-Cell Fusion)0.2 nM (IC50)[8]

Note: IC50/IC90 values can vary significantly based on the specific HIV-1 strain, cell type, and assay conditions used.

Visual Guides and Workflows

The following diagrams illustrate key concepts and experimental workflows for troubleshooting inhibitor potency.

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_fusion Fusion Cascade gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor binding gp41 gp41 (pre-fusion) step1 1. gp120 binds to CD4 CD4->step1 step2 2. Conformational change, CCR5 binding CCR5->step2 step1->step2 step3 3. gp41 unfolds, inserts fusion peptide (Pre-Hairpin) step2->step3 step4 4. gp41 refolds into 6-Helix Bundle (6HB) step3->step4 step5 5. Membrane Fusion step4->step5 Inhibitor Fusion Inhibitor (e.g., T-20) Inhibitor->step3 BLOCKS 6HB Formation

Caption: HIV-1 entry pathway and the mechanism of fusion inhibitors.

Troubleshooting_Workflow cluster_inhibitor Inhibitor Integrity Check cluster_assay Assay System Check cluster_protocol Protocol Execution Check start Start: High IC50 Observed check_purity Confirm Peptide Purity (HPLC, Mass Spec) start->check_purity check_cells Validate Cell Lines (Receptor expression, viability) start->check_cells check_timing Timing of Inhibitor Addition start->check_timing check_storage Verify Storage Conditions (-20°C or colder, desiccated) check_purity->check_storage check_helicity Assess Helicity (Circular Dichroism) check_storage->check_helicity end Identify Cause & Optimize Experiment check_helicity->end check_virus Titrate Virus Stock (Optimize MOI) check_cells->check_virus check_controls Review Assay Controls (Positive/Negative) check_virus->check_controls check_assay_type Consider Single-Round vs. Multi-Round Assay check_controls->check_assay_type check_assay_type->end check_serum Impact of Serum Proteins check_timing->check_serum check_reagents Reagent Quality & Conc. check_serum->check_reagents check_reagents->end

Caption: A logical workflow for troubleshooting low inhibitor potency.

Detailed Experimental Protocols

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion between cells expressing HIV-1 Env/Tat and target cells containing a Tat-inducible reporter gene (e.g., luciferase or β-galactosidase).

  • Materials:

    • Effector Cells: HEK293T cells expressing the HIV-1 Env glycoprotein and Tat protein (from co-transfection).

    • Target Cells: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.

    • Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Transfection Reagent (e.g., Lipofectamine 3000).

    • 96-well white, clear-bottom tissue culture plates.

    • Luciferase Assay Reagent (e.g., Bright-Glo).

    • Luminometer.

  • Methodology:

    • Day 1: Prepare Effector Cells:

      • Seed HEK293T cells in a 6-well plate.

      • Co-transfect cells with plasmids encoding the desired HIV-1 Env and Tat protein using a suitable transfection reagent.

      • Incubate for 24-48 hours to allow for protein expression.

    • Day 2: Prepare Target Cells:

      • Seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well.

      • Incubate overnight.

    • Day 3: Perform Fusion Assay:

      • Prepare serial dilutions of the fusion inhibitor in culture medium.

      • Remove the medium from the TZM-bl cells and add the diluted inhibitor. Pre-incubate for 30-60 minutes at 37°C.

      • Detach the Env/Tat-expressing effector cells using a non-enzymatic solution (e.g., Cellstripper).

      • Overlay 1 x 10⁴ effector cells onto the TZM-bl target cells in each well.

      • Incubate the co-culture for 6-8 hours at 37°C to allow for cell-cell fusion.

    • Day 3: Measure Fusion Activity:

      • Remove the medium and lyse the cells.

      • Add luciferase substrate according to the manufacturer's instructions.

      • Measure luminescence using a plate reader.

      • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Pseudovirus Single-Round Infectivity Assay

This assay is considered a gold standard for measuring the potency of entry inhibitors.[3] It uses replication-incompetent viral particles that express a reporter gene.

  • Materials:

    • Producer Cells: HEK293T cells.

    • Plasmids: 1) An env-deficient HIV-1 backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), and 2) An expression plasmid for the desired HIV-1 Env glycoprotein.[12]

    • Target Cells: TZM-bl cells or other permissive cell lines.

    • Culture Medium, Transfection Reagent, 96-well plates.

    • p24 Antigen ELISA kit to quantify virus input.

  • Methodology:

    • Day 1: Produce Pseudovirus:

      • Co-transfect HEK293T cells with the env-deficient backbone plasmid and the Env-expressing plasmid.

      • Incubate for 48-72 hours.

    • Day 3: Harvest and Quantify Virus:

      • Harvest the cell culture supernatant containing the pseudovirions.

      • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

      • Quantify the amount of virus by measuring the p24 capsid protein concentration using an ELISA. This allows for normalization of the virus input in the assay.

    • Day 3: Perform Infection Assay:

      • Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.

      • On the day of the assay, prepare serial dilutions of the inhibitor.

      • Add the diluted inhibitor to the target cells and pre-incubate for 30-60 minutes.

      • Add a standardized amount of pseudovirus (e.g., 200 TCID₅₀/well or a fixed ng of p24) to each well.[13]

      • Incubate for 48 hours at 37°C.

    • Day 5: Measure Infectivity:

      • Lyse the cells and measure reporter gene activity (luciferase, GFP via flow cytometry, etc.).

      • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

References

Optimizing the antiviral activity of synthetic peptides like E1P47

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Antiviral Synthetic Peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of working with synthetic antiviral peptides like E1P47.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Antiviral Activity Detected

Question: My synthetic peptide, designed to be an antiviral, is showing low or no activity in my cellular assays. What are the potential causes and how can I troubleshoot this?

Answer: Low antiviral activity is a common challenge in peptide development. Several factors, ranging from the peptide's intrinsic properties to assay conditions, can be responsible.

Potential Causes & Solutions:

Potential Cause Recommended Troubleshooting Steps
Peptide Instability/Degradation Peptides are susceptible to degradation by proteases in cell culture media or serum.[1] Solution: Incorporate modifications to enhance stability, such as using D-amino acids to create a retro-enantio version, cyclization, or stapling.[2][3][4] The retro-enantio analog of E1P47 (RE-E1P47), for instance, showed higher resistance to proteases.[2]
Poor Membrane Permeability The peptide may not be efficiently reaching its intracellular or membrane-associated target. Peptides often have high polarity, which limits their ability to cross biological membranes.[1][5] Solution: Enhance cell permeability by adding lipophilic caps, conjugating lipid moieties (like cholesterol or alkyl chains), or incorporating peptide transduction domains (PTDs).[3][5][6]
Incorrect Conformation The peptide may not be adopting the necessary secondary structure (e.g., α-helix) to bind its target.[3] Solution: Use techniques like hydrocarbon stapling to enforce the desired helical structure, which can improve target binding and stability.[3][7]
Assay-Related Issues Contaminants like trifluoroacetic acid (TFA), a remnant from synthesis and purification, can inhibit cell proliferation and interfere with assays.[8][9] Biological contaminants such as endotoxins can also cause erratic results in immunological assays.[8] Solution: Ensure high peptide purity. Consider TFA salt exchange or using a different purification system if TFA toxicity is suspected. Use endotoxin-free reagents and test peptides for endotoxin levels.[8]
Peptide Aggregation The peptide may be aggregating in the assay medium, reducing its effective concentration.[4] Solution: Perform a solubility test to determine the best buffer and pH for your peptide.[8] Modifications like PEGylation can sometimes improve solubility and stability.[10]

A logical workflow for troubleshooting low antiviral activity can help systematically identify the issue.

G start Start: Low Antiviral Activity check_purity 1. Verify Peptide Purity & Identity (LC-MS, AAA) start->check_purity check_solubility 2. Assess Peptide Solubility in Assay Buffer check_purity->check_solubility Pure resynthesize Resynthesize/Repurify Peptide check_purity->resynthesize Impure? check_stability 3. Evaluate Peptide Stability (Incubate in assay medium, re-test) check_solubility->check_stability Soluble optimize_assay Optimize Assay Conditions (Buffer, pH, cell density) check_solubility->optimize_assay Poorly Soluble? check_cytotoxicity 4. Test for Cytotoxicity (e.g., MTT, LDH assay) check_stability->check_cytotoxicity Stable redesign 5. Redesign Peptide (Improve Stability/Permeability) check_stability->redesign Unstable? check_cytotoxicity->redesign Not Cytotoxic check_cytotoxicity->optimize_assay Cytotoxic? end_success Problem Solved redesign->end_success optimize_assay->end_success resynthesize->end_success

Caption: Troubleshooting workflow for low peptide antiviral activity.
Issue 2: Peptide Is Unstable and Degrades Quickly

Question: My peptide shows initial activity but loses it over time, suggesting it's unstable. How can I improve its stability?

Answer: Peptide stability is a critical challenge, as they are susceptible to enzymatic degradation by proteases.[1][5] Several chemical modification strategies can enhance stability.

Strategies to Enhance Peptide Stability:

Modification Strategy Description Example with E1P47
Retro-enantio Analogs Synthesize the peptide with D-amino acids in the reverse sequence. This maintains the side-chain topology of the original L-peptide but makes it resistant to standard proteases.[2][3]The RE-E1P47 analog was designed using this principle, resulting in a peptide highly resistant to degradation by human sera proteases.[11]
Peptide Stapling Introduce a synthetic brace (staple) by cross-linking two amino acid side chains. This locks the peptide into its bioactive α-helical conformation, which can protect it from proteolytic cleavage and improve target affinity.[3][7]Stapled versions of E1P47 (StP1-E1P47 and StP2-E1P47) were synthesized to improve structural rigidity and, consequently, stability.[2]
Cyclization Form a covalent bond between the N- and C-termini or between amino acid side chains to create a cyclic structure. This reduces conformational flexibility and blocks access for exopeptidases.[4][5]While not the primary modification for E1P47, cyclization is a widely used and effective strategy for enhancing the stability of many antiviral peptides.[7][12]
PEGylation Attach polyethylene glycol (PEG) chains to the peptide. This increases the molecule's size, which can shield it from proteases and reduce renal clearance.[10]PEG linkers were used in E1P47 amphiphiles to act as a hydrophilic spacer between the peptide and a lipid tail.[6][13]
Lipidation Conjugate fatty acids or cholesterol to the peptide sequence. This can enhance membrane association, which may protect the peptide from soluble proteases and increase its local concentration near the site of viral fusion.[6][7]E1P47 was conjugated with alkyl groups and cholesterol to improve its targeting to viral membranes and enhance antiviral activity.[6][14]

Frequently Asked Questions (FAQs)

General Concepts

Question: What is the mechanism of action for antiviral peptides like E1P47?

Answer: Many antiviral peptides, including E1P47, function as entry or fusion inhibitors.[2][14] They prevent the virus from entering a host cell, which is the first step of infection.[15] E1P47 specifically targets the HIV-1 fusion peptide, a component of the gp41 protein, and disrupts the conformational changes necessary for the fusion of the viral and cellular membranes.[2][14] This interaction takes place at the membrane level.[14] By blocking this crucial step, the peptide prevents the viral genome from being released into the host cell, thereby inhibiting infection.[15][16]

G cluster_virus Virus cluster_cell Host Cell gp120 gp120 receptor CD4 Receptor gp120->receptor 1. Binding gp41 gp41 (with Fusion Peptide) fusion Membrane Fusion gp41->fusion blocked Fusion Blocked gp41->blocked coreceptor Co-receptor (CCR5/CXCR4) receptor->coreceptor 2. Conformational Change & Co-receptor Binding coreceptor->gp41 3. gp41 Unfolds, Fusion Peptide Inserts peptide E1P47 Peptide peptide->gp41 Inhibits infection Viral Entry & Infection fusion->infection G start Start: Select Resin deprotection 1. Deprotection: Remove Fmoc group from resin (e.g., with piperidine) start->deprotection wash1 2. Wash Resin deprotection->wash1 coupling 3. Coupling: Activate and add next Fmoc-protected amino acid wash1->coupling wash2 4. Wash Resin coupling->wash2 repeat Repeat Steps 1-4 for each amino acid in the sequence wash2->repeat repeat->deprotection More Amino Acids cleavage 5. Cleavage & Final Deprotection: Cut peptide from resin and remove side-chain protecting groups (e.g., with TFA) repeat->cleavage Sequence Complete purification 6. Purification: (e.g., Reverse-Phase HPLC) cleavage->purification analysis 7. Analysis: (e.g., Mass Spectrometry) purification->analysis lyophilization 8. Lyophilization analysis->lyophilization

References

Technical Support Center: Addressing Peptide Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation?

A1: Peptide aggregation is a phenomenon where individual peptide molecules in a solution self-associate to form larger complexes.[1][2] These aggregates can range from small, soluble oligomers to large, insoluble precipitates, including highly structured amyloid fibrils or amorphous aggregates.[1][3][4] This process is often driven by the exposure of hydrophobic regions of the peptides that tend to interact with each other to minimize contact with the aqueous environment.[5]

Q2: Why is peptide aggregation a concern in research and drug development?

A2: Peptide aggregation is a significant concern for several reasons:

  • Loss of Efficacy: Aggregated peptides are often biologically inactive, leading to a reduction in the effective concentration of the therapeutic agent and diminished efficacy.[1][6]

  • Altered Pharmacokinetics: The size and stability of aggregates can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug.[6]

  • Immunogenicity: The presence of aggregates can trigger an unwanted immune response in the body.[5][6]

  • Reduced Product Shelf-Life: Aggregation can lead to physical instability of the peptide formulation, reducing its shelf-life.[6]

  • Experimental Artifacts: In a research setting, peptide aggregation can lead to inconsistent and unreliable experimental results.[1][7]

Q3: What are the primary factors that influence peptide aggregation?

A3: Several intrinsic and extrinsic factors can influence peptide aggregation:

  • Amino Acid Composition: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are more prone to aggregation.[5][8]

  • Peptide Length: Longer peptides generally have a higher tendency to aggregate.[5][8]

  • pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[5][9] Adjusting the pH away from the pI can increase solubility.[9][10]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4][11]

  • Temperature: Increased temperature can sometimes enhance solubility, but excessive heat can also promote aggregation and degradation.[9][10]

  • Ionic Strength: The effect of salt concentration can be complex; both high and low ionic strengths can either promote or inhibit aggregation depending on the specific peptide.[9][10]

  • Mechanical Stress: Agitation or shear stress during handling and manufacturing can induce aggregation.[4][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving peptides in aqueous solutions.

Problem 1: My lyophilized peptide will not dissolve.

  • Possible Causes:

    • The peptide has a high hydrophobic content.

    • The chosen solvent is inappropriate for the peptide's amino acid sequence.

    • The pH of the solution is close to the peptide's isoelectric point (pI).

  • Solutions:

    • Initial Solubility Test: Before dissolving the entire batch, test the solubility of a small amount of the peptide in different solvents.[8]

    • Solvent Selection:

      • For peptides with a net positive charge (basic peptides), try dissolving in an acidic solution (e.g., 10% acetic acid) and then dilute with the desired buffer.[8]

      • For peptides with a net negative charge (acidic peptides), try dissolving in a basic solution (e.g., 0.1M ammonium bicarbonate) before dilution.

      • For hydrophobic or neutral peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile may be necessary for initial solubilization, followed by careful dilution with an aqueous buffer.[8] Note: Be mindful of the final concentration of the organic solvent, as it may affect your experiment.[8]

    • pH Adjustment: Adjust the pH of the buffer to be at least one pH unit away from the peptide's pI.[13]

    • Physical Assistance: Sonication can help break up peptide particles and enhance dissolution.[8] Gentle heating may also improve solubility for some peptides, but should be done with caution to avoid degradation.[8][10]

Problem 2: My peptide solution is cloudy or has visible precipitates.

  • Possible Causes:

    • The peptide has aggregated after initial dissolution.

    • The peptide concentration is too high for the given solution conditions.

    • The storage conditions are not optimal.

  • Solutions:

    • Centrifugation: Before use, centrifuge the peptide solution to pellet any insoluble aggregates.[8][10]

    • Lower Concentration: Work with lower peptide concentrations if possible.[14]

    • Formulation Additives (Excipients):

      • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol can help stabilize peptides and reduce aggregation.[12][15]

      • Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors.[6][13]

      • Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[6][7]

    • Optimize Storage: Store peptide solutions at the recommended temperature, typically -20°C or -80°C, and minimize freeze-thaw cycles.[14]

Problem 3: I am observing inconsistent results in my biological assays.

  • Possible Causes:

    • The presence of soluble oligomers or larger aggregates is affecting the assay readout.

    • The concentration of active, monomeric peptide is fluctuating due to ongoing aggregation.

  • Solutions:

    • Characterize Your Peptide Stock: Regularly assess the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

    • Use Freshly Prepared Solutions: Prepare peptide solutions fresh before each experiment to minimize the formation of aggregates over time.

    • Incorporate Control Experiments: Include controls to determine if the observed effects are due to the monomeric peptide or aggregates.

Quantitative Data Summary

Table 1: Effect of pH on Peptide Solubility

Peptide TypeNet Charge at Neutral pHRecommended Initial Solvent pHRationale
AcidicNegativeBasic (pH > 8)Increases the net negative charge, enhancing repulsion between peptide molecules.
BasicPositiveAcidic (pH < 6)Increases the net positive charge, promoting repulsion.
Neutral/HydrophobicNear ZeroOrganic Solvent (e.g., DMSO)Overcomes hydrophobic interactions for initial dissolution.

Table 2: Common Excipients to Mitigate Peptide Aggregation

Excipient ClassExamplesMechanism of ActionTypical Concentration
Sugars/PolyolsSucrose, Trehalose, MannitolPreferential exclusion, increasing the thermodynamic stability of the native state.[12]Varies, can be high (e.g., up to 1M sucrose)[12]
Amino AcidsArginine, Glycine, ProlineCan interfere with intermolecular interactions and increase solubility.[6][13]50-100 mM[13]
SurfactantsPolysorbate 20, Polysorbate 80Reduce surface adsorption and can solubilize hydrophobic regions.[6][7]Low concentrations (e.g., 0.01-0.1%)

Experimental Protocols

Protocol 1: Characterization of Peptide Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[16]

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer at the target concentration.

    • Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Ensure the peptide solution is visually clear and free of large precipitates. If necessary, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant.

  • Instrumentation and Measurement:

    • Use a DLS instrument (e.g., Zetasizer).[16]

    • Equilibrate the instrument to the desired temperature.

    • Transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring multiple runs and averaging the results.

  • Data Analysis:

    • The software will generate a size distribution profile, showing the hydrodynamic radius (Rh) or diameter of the particles in the solution.

    • Monomeric peptides will typically have a small, well-defined peak. The presence of larger species will be indicated by additional peaks at larger sizes or a high polydispersity index (PDI).

Protocol 2: Monitoring Fibrillar Aggregation with Thioflavin T (ThT) Fluorescence Assay

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[17]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 2.5 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and store it protected from light.

    • Peptide Solution: Prepare the peptide solution at the desired concentration in the aggregation buffer.

  • Assay Procedure:

    • In a multi-well plate (e.g., a 96-well black plate with a clear bottom), add the peptide solution to the wells.

    • Add ThT from the stock solution to each well to a final concentration of, for example, 10-20 µM.

    • Include control wells containing only the buffer and ThT (blank) and wells with a known aggregating peptide (positive control) if available.

    • Seal the plate to prevent evaporation.

    • Incubate the plate under conditions that promote aggregation (e.g., 37°C with intermittent shaking).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader.

    • Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-490 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve is typically observed for fibrillar aggregation, with a lag phase, an exponential growth phase, and a plateau phase.[3]

Visualizations

Caption: A workflow for troubleshooting peptide aggregation issues.

Peptide_Aggregation_Pathways monomer Soluble Monomeric Peptide unfolded Partially or Fully Unfolded State monomer->unfolded Environmental Stress (pH, Temp, etc.) oligomers Soluble Oligomers unfolded->oligomers Self-Assembly amorphous Amorphous Aggregates (Insoluble) oligomers->amorphous protofibrils Protofibrils oligomers->protofibrils fibrils Amyloid Fibrils (Insoluble) protofibrils->fibrils Elongation

Caption: Pathways of peptide aggregation from monomers to insoluble forms.

Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors aggregation Peptide Aggregation amino_acid Amino Acid Composition amino_acid->aggregation length Peptide Length length->aggregation charge Net Charge / pI charge->aggregation concentration Concentration concentration->aggregation ph pH ph->aggregation temperature Temperature temperature->aggregation ionic_strength Ionic Strength ionic_strength->aggregation agitation Agitation agitation->aggregation

Caption: Factors influencing the propensity for peptide aggregation.

References

Enhancing the efficacy of E1P47 through PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working with the PEGylated therapeutic peptide, E1P47 (PEG-E1P47).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of PEGylating E1P47?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to the E1P47 peptide. This modification is designed to improve the pharmacokinetic and pharmacodynamic properties of the peptide. Key benefits include:

  • Increased half-life: PEGylation increases the hydrodynamic size of the peptide, reducing its clearance by the kidneys.

  • Enhanced stability: The PEG chain can protect the peptide from enzymatic degradation.

  • Reduced immunogenicity: PEGylation can mask immunogenic epitopes on the peptide, reducing the potential for an immune response.

  • Improved solubility: PEG can enhance the solubility of hydrophobic peptides.

Q2: How does PEG-E1P47 exert its therapeutic effect?

E1P47 is a potent and selective inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor growth and resistance to therapy. By inhibiting this pathway, PEG-E1P47 can induce apoptosis and inhibit the proliferation of cancer cells.

Q3: What is the expected difference in molecular weight between native E1P47 and PEG-E1P47?

The increase in molecular weight will depend on the size of the PEG chain used. For example, if a 20 kDa PEG chain is conjugated to E1P47, you should expect to see a corresponding 20 kDa increase in the molecular weight of the final product. This can be confirmed using techniques like SDS-PAGE or mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low PEGylation Efficiency Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction buffer pH and temperature. Perform a time-course experiment to determine the optimal reaction time.
Inactive PEG reagent.Use a fresh batch of the PEGylating reagent. Ensure proper storage conditions are maintained.
Presence of impurities in the E1P47 sample.Purify the E1P47 peptide using chromatography techniques (e.g., HPLC) before PEGylation.
Multiple PEGylated Species Observed on SDS-PAGE Non-specific PEGylation at multiple sites on the peptide.If site-specific PEGylation is desired, consider using a PEG reagent with a specific reactive group for a target amino acid.
Aggregation of the PEGylated product.Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation. Include additives like arginine or polysorbate.
Reduced In Vitro Activity of PEG-E1P47 Compared to Native E1P47 PEG chain sterically hindering the binding of E1P47 to its target.Use a smaller PEG chain or a PEGylating reagent with a longer linker to increase the distance between the PEG and the peptide.
Inaccurate protein concentration measurement of PEG-E1P47.Use a protein assay compatible with PEGylated proteins (e.g., BCA assay with appropriate standards).
High Polydispersity of the PEG-E1P47 Conjugate Inconsistent PEG chain length in the starting material.Use a monodisperse PEG reagent for the conjugation reaction.
Inconsistent reaction conditions.Ensure consistent and controlled reaction conditions for each batch.
Unexpected In Vivo Toxicity Contamination with unreacted PEG or other reagents.Purify the PEG-E1P47 conjugate thoroughly using techniques like size-exclusion or ion-exchange chromatography.
"PEG-antibody" response.This is a known phenomenon. Consider using alternative polymers or different PEG architectures.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEG-E1P47

Objective: To confirm the successful conjugation of PEG to E1P47 and to assess the purity of the conjugate.

Materials:

  • Native E1P47

  • PEG-E1P47

  • Laemmli sample buffer (2X)

  • Precast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain reagents

Procedure:

  • Prepare samples by mixing equal volumes of protein solution and 2X Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load 10-20 µg of each sample and the molecular weight standards into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Expected Result: A distinct band shift upwards for PEG-E1P47 compared to native E1P47, corresponding to the molecular weight of the attached PEG chain.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of native E1P47 and PEG-E1P47 on cancer cells.

Materials:

  • Cancer cell line with an activated PI3K/Akt pathway (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Native E1P47 and PEG-E1P47

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of native E1P47 and PEG-E1P47 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition

Objective: To confirm that PEG-E1P47 retains its ability to inhibit the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with native E1P47 and PEG-E1P47

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Treat cells with native E1P47 and PEG-E1P47 at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Expected Result: A dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) in cells treated with both native E1P47 and PEG-E1P47, indicating pathway inhibition.

Visualizations

PEGylation_Workflow E1P47 Native E1P47 Peptide Reaction Conjugation Reaction E1P47->Reaction PEG PEG Reagent PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification PEG_E1P47 PEG-E1P47 Conjugate Purification->PEG_E1P47 Analysis Characterization PEG_E1P47->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Activity In Vitro/In Vivo Assays Analysis->Activity

Caption: Workflow for the PEGylation and characterization of E1P47.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Phosphorylates Akt Akt mTORC1 mTORC1 p_Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation E1P47 PEG-E1P47 E1P47->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of PEG-E1P47.

Technical Support Center: Optimizing Pharmacokinetic Properties of E1P47 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of E1P47 derivatives. Our focus is on improving key pharmacokinetic (PK) properties, including solubility, metabolic stability, and bioavailability.

Frequently Asked Questions (FAQs)

Q1: My E1P47 derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with hydrophobic peptides like E1P47 and its derivatives. The initial approach should be a systematic assessment of solubility in different solvent systems. Before dissolving the entire sample, it is recommended to test the solubility of a small aliquot. Start with deionized water. If solubility is low, sequentially try aqueous solutions of increasing pH (for acidic peptides) or decreasing pH (for basic peptides). For many hydrophobic peptides, the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol, followed by careful dilution into your aqueous buffer, is often effective.

Q2: I am observing rapid degradation of my E1P47 derivative in plasma stability assays. What modifications can enhance metabolic stability?

A2: Rapid plasma degradation is typically due to proteolysis. Several chemical modification strategies can enhance metabolic stability. These include:

  • Amino Acid Substitution: Replacing natural L-amino acids at known cleavage sites with D-amino acids or other non-natural amino acids can sterically hinder protease recognition.

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.

  • PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide can shield it from enzymatic degradation and reduce renal clearance, thereby extending its plasma half-life.

  • Lipidation: Attaching a lipid moiety, such as palmitic acid or cholesterol, can enhance binding to serum albumin, which protects the peptide from degradation and slows renal filtration.

Q3: My lipidated E1P47 derivative forms aggregates in solution. How can I prevent or resolve this?

A3: Aggregation of peptide amphiphiles is a frequent issue. To mitigate this, ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and promote repulsion between molecules. Modifying the ionic strength of the buffer by increasing or decreasing salt concentration can also be beneficial, though the optimal concentration is peptide-dependent. The inclusion of excipients like arginine (50-100 mM) can also help to increase solubility and reduce aggregation. If aggregation persists, consider optimizing the length and nature of the lipid tail and the hydrophilic linker (e.g., PEG) to achieve a better hydrophilic-lipophilic balance.

Q4: What are the key pharmacokinetic parameters I should be evaluating for my E1P47 derivatives, and what are typical values for similar HIV fusion inhibitors?

A4: Key pharmacokinetic parameters to assess include:

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

For context, refer to the comparative data on other HIV fusion inhibitors in the tables below, as specific data for a wide range of E1P47 derivatives is not extensively published.

Data Presentation: Comparative Pharmacokinetic Parameters of HIV Fusion Inhibitors

Table 1: Pharmacokinetic Parameters of Enfuvirtide (T-20) in Humans

ParameterValueReference
Bioavailability (SC)84.3%[1][2][3]
Tmax (SC)~3-12 h[4][5]
Cmax (90 mg SC)~5.0 ± 1.7 µg/mL[1]
Cmin (90 mg SC)~3.3 ± 1.6 µg/mL[1]
AUC (90 mg SC)48.7 ± 19.1 µg/mL*hr[1]
Half-life (t½)3.8 ± 0.6 h[1]
Volume of Distribution (Vd)5.5 ± 1.1 L[1]
Clearance (CL)1.4 L/h[3]
Protein Binding92%[1][3]

Table 2: Pharmacokinetic Parameters of Investigational Lipopeptide HIV Fusion Inhibitors in Animal Models

CompoundAnimal ModelDose & RouteTmaxCmaxBioavailability (%F)Reference
Lipovirtide (LP-80)RatSC5.5 - 8 h-6.26 - 7.47 h92.3% (male), 84.7% (female)[5]
LP-98MacaqueSC-High~31 h-[6]
PEGylated C34 (5kDa)RatIV--5.1 h-[2]
FLT (protein-based)RatIV--27.1 h-[7]

Experimental Protocols

Metabolic Stability Assay in Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of an E1P47 derivative by measuring its disappearance over time when incubated with rat liver microsomes.

Materials:

  • E1P47 derivative stock solution (e.g., 1 mM in DMSO)

  • Rat Liver Microsomes (RLM), 20 mg/mL

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (without the NADPH regenerating system) by adding phosphate buffer, RLM (final concentration, e.g., 0.5 mg/mL), and the E1P47 derivative (final concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the E1P47 derivative remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study of a Lipidated E1P47 Derivative in Rats

Objective: To determine the pharmacokinetic profile of a lipidated E1P47 derivative after subcutaneous administration in rats.

Materials:

  • Lipidated E1P47 derivative formulated for injection (e.g., in a sterile saline solution with a co-solvent if necessary)

  • Sprague-Dawley rats (male, 250-300g)

  • Syringes and needles for subcutaneous injection

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Equipment for plasma separation and storage (-80°C freezer)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the study.

  • Dosing: Administer a single subcutaneous dose of the lipidated E1P47 derivative to each rat (e.g., 5 mg/kg). Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the E1P47 derivative in rat plasma.[8][9][10][11]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as AUC, Cmax, Tmax, t½, CL, and Vd.

Mandatory Visualizations

signaling_pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 E1P47 E1P47 Derivative gp41->E1P47 4. Inhibition CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change E1P47->gp41

Caption: Mechanism of action of E1P47 derivatives as HIV-1 fusion inhibitors.

experimental_workflow start Start: In Vivo PK Study dosing Dosing of E1P47 Derivative (e.g., SC injection in rats) start->dosing sampling Serial Blood Sampling (multiple time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS Quantification) storage->analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) analysis->pk_analysis end End: PK Parameters (t½, AUC, Cmax, etc.) pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study of E1P47 derivatives.

troubleshooting_guide cluster_solubility Low Solubility / Aggregation cluster_stability Low Metabolic Stability cluster_bioavailability Low Bioavailability issue Issue: Poor Pharmacokinetic Profile sol_1 Optimize Formulation: pH, co-solvents issue->sol_1 sol_2 Chemical Modification: Add hydrophilic linkers (PEG) issue->sol_2 sol_3 Reduce Aggregation: Adjust ionic strength, add excipients issue->sol_3 stab_1 Amino Acid Substitution: D-amino acids, non-natural AAs issue->stab_1 stab_2 Terminal Capping: N-acetylation, C-amidation issue->stab_2 stab_3 Conjugation: PEGylation, Lipidation issue->stab_3 bio_1 Enhance Absorption: Lipidation, permeation enhancers issue->bio_1 bio_2 Reduce Clearance: PEGylation, Albumin binding issue->bio_2

Caption: Troubleshooting guide for improving the pharmacokinetic properties of E1P47 derivatives.

References

Troubleshooting low yield in solid-phase synthesis of E1P47

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid-Phase Synthesis of E1P47

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of the E1P47 peptide, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of E1P47?

The primary structure of E1P47 is a sequence of 18 amino acids: Trp-Ile-Leu-Glu-Tyr-Leu-Trp-Lys-Val-Pro-Phe-Asp-Phe-Trp-Arg-Gly-Val-Ile.[1]

Q2: What is the recommended solid-phase peptide synthesis (SPPS) strategy for E1P47?

The recommended and commonly used method for E1P47 synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2][3] This approach involves using the base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection.

Q3: Why is my overall yield for E1P47 synthesis consistently low?

Low yields in SPPS can stem from a variety of factors. For a peptide like E1P47, which contains a high proportion of hydrophobic residues, aggregation of the growing peptide chain on the resin is a common issue.[4] This aggregation can hinder both deprotection and coupling steps, leading to incomplete reactions and a lower yield of the final product. Other contributing factors can include difficult couplings of specific amino acid residues, side reactions, and suboptimal cleavage from the resin.[5][6][7]

Q4: What are some common side reactions during the synthesis of E1P47?

During the synthesis of peptides using Fmoc chemistry, several side reactions can occur, including:

  • Aspartimide Formation: The aspartic acid (Asp) residue in the E1P47 sequence is prone to cyclization to form an aspartimide, especially under basic conditions used for Fmoc deprotection. This can lead to racemization and the formation of impurities.[6][8]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two residues, which is the case in the C-terminal portion of E1P47.[6]

  • Racemization: The activation of amino acids for coupling can sometimes lead to a loss of stereochemical integrity, resulting in the incorporation of D-amino acids instead of the desired L-amino acids.[6][8]

  • Aggregation: As mentioned, the hydrophobic nature of the E1P47 sequence can lead to the peptide chains clumping together on the resin, which can physically block reaction sites.[4][6]

Troubleshooting Guide

This guide provides a more in-depth look at specific problems that can lead to low yield and offers targeted solutions.

Problem 1: Incomplete Coupling Reactions

Q: How can I confirm that my coupling reactions are incomplete, and what steps can I take to improve their efficiency?

A: Incomplete coupling is a major contributor to low yield and the generation of deletion sequences.

  • Monitoring the Reaction: A qualitative ninhydrin test (Kaiser test) can be used to detect the presence of unreacted primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling. For secondary amines like proline, an isatin test can be used.

  • Improving Coupling Efficiency:

    • Double Coupling: If a difficult coupling is anticipated or confirmed, repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.

    • Choice of Coupling Reagent: For sterically hindered amino acids or sequences prone to aggregation, more potent coupling reagents may be required. The choice of coupling reagent is critical for synthesis speed and efficiency.[7]

    • Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, switching to or adding N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation and reaction outcomes.[6] It is crucial to use high-quality, amine-free DMF.[9]

    • Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can enhance coupling efficiency and reduce reaction times, particularly for difficult sequences, by disrupting intermolecular interactions that lead to aggregation.[4]

Problem 2: Aggregation of the Peptide Chain

Q: My peptide-resin appears to be clumping, and I suspect aggregation. How can I mitigate this issue?

A: Aggregation is a significant challenge for hydrophobic peptides like E1P47.

  • Visual Inspection: A failure of the resin to swell properly can be an indication of peptide aggregation.[6]

  • Strategies to Reduce Aggregation:

    • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt the secondary structures that lead to aggregation.

    • Specialized Resins: Using a low-substitution resin or a different type of resin, such as those based on polyethylene glycol (PEG), can provide a more favorable environment for the synthesis of aggregating sequences.[6]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can temporarily introduce a kink in the peptide backbone, disrupting the formation of stable secondary structures that cause aggregation.

Problem 3: Side Reactions Involving Specific Amino Acids

Q: I am observing unexpected peaks during HPLC analysis of my crude product. How can I minimize side reactions related to specific amino acids in E1P47?

A: The presence of Asp, Arg, and Trp in E1P47 makes it susceptible to particular side reactions.

  • Aspartimide Formation (Asp):

    • To suppress this side reaction, consider using a protecting group for the Asp side chain that is more resistant to cyclization.

    • Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution used for Fmoc deprotection can also reduce aspartimide formation.[6]

  • Guanidinylation (Arg):

    • Ensure that the guanidino group of arginine is adequately protected throughout the synthesis. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is commonly used and generally robust.

  • Oxidation (Trp):

    • Tryptophan residues are susceptible to oxidation. It is important to use high-quality solvents and reagents and to minimize exposure to air, especially during the final cleavage step. Adding scavengers during cleavage is crucial.

Quantitative Data Summary
Coupling ReagentAcronymClassSpeedCostNotes
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideModerateLowByproduct (DCU) is insoluble and can be difficult to remove.
N,N'-DiisopropylcarbodiimideDICCarbodiimideModerateLowByproduct (DIU) is soluble in most organic solvents.[10]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltFastHighGenerates carcinogenic HMPA as a byproduct.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltFastHighSimilar to PyBOP, generates HMPA.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUUronium/Aminium SaltVery FastVery HighHighly efficient, especially for difficult couplings.[10] Can be used for in situ neutralization.[11]
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)HCTUUronium/Aminium SaltVery FastHighA cost-effective alternative to HATU with similar efficiency.

Experimental Protocols

Standard Fmoc/tBu Solid-Phase Synthesis Protocol for E1P47

This protocol outlines a general procedure for the manual synthesis of E1P47 on a Rink Amide resin, yielding a C-terminal amide.

  • Resin Preparation:

    • Start with a Rink Amide resin (e.g., 0.1 mmol scale).

    • Swell the resin in DMF for at least 1 hour in a reaction vessel.[9] After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

    • Continue agitation for another 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading).

    • Dissolve the amino acid and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For difficult couplings (e.g., sterically hindered residues), the reaction time can be extended, or a double coupling can be performed.

    • Monitor the reaction for completion using a ninhydrin test.

  • Washing:

    • After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

  • Repeat Cycles:

    • Repeat the deprotection, coupling, and washing steps for each amino acid in the E1P47 sequence, starting from the C-terminus.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For a peptide containing tryptophan, adding 1-2% ethanedithiol (EDT) is recommended to act as a scavenger.

    • Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Troubleshooting_Workflow Start Low Yield Observed Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Start->Check_Coupling Incomplete Incomplete Coupling Check_Coupling->Incomplete Positive Complete Coupling Complete Check_Coupling->Complete Negative Troubleshoot_Coupling Implement Solutions: - Double Couple - Use Stronger Coupling Reagent - Change Solvent (NMP, DMSO) Incomplete->Troubleshoot_Coupling Check_Aggregation Suspect Aggregation? (Resin Swelling) Complete->Check_Aggregation Re_Synthesize Re-synthesize with Optimized Protocol Troubleshoot_Coupling->Re_Synthesize Aggregation_Yes Aggregation Likely Check_Aggregation->Aggregation_Yes Yes Aggregation_No No Obvious Aggregation Check_Aggregation->Aggregation_No No Troubleshoot_Aggregation Implement Solutions: - Use Chaotropic Salts (LiCl) - Switch to Low-Sub Resin - Use Pseudoproline Dipeptides Aggregation_Yes->Troubleshoot_Aggregation Check_Side_Reactions Analyze Crude Product (HPLC/MS) Aggregation_No->Check_Side_Reactions Troubleshoot_Aggregation->Re_Synthesize Side_Reactions_Yes Side Products Detected Check_Side_Reactions->Side_Reactions_Yes Yes Check_Side_Reactions->Re_Synthesize No Troubleshoot_Side_Reactions Implement Solutions: - Add HOBt to Deprotection (Asp) - Use Scavengers in Cleavage (Trp) - Optimize Protecting Groups Side_Reactions_Yes->Troubleshoot_Side_Reactions Troubleshoot_Side_Reactions->Re_Synthesize

References

Technical Support Center: Mitigating Off-Target Effects of Modified Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target effects of modified peptide inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of off-target effects in modified peptide inhibitors?

A: Off-target effects arise when a peptide inhibitor interacts with unintended proteins or pathways.[1][2] Common causes include:

  • Low Specificity: The peptide sequence may share homology with the binding motifs of other proteins, particularly within large protein families like kinases.[3]

  • Physicochemical Properties: Modifications intended to enhance stability or permeability, such as increasing positive charge, can lead to non-specific interactions with cell membranes or negatively charged intracellular molecules, causing toxicity.[4]

  • Conformational Flexibility: Unconstrained linear peptides can adopt multiple conformations, allowing them to fit into the binding pockets of various proteins.

  • High Concentration: At high concentrations, even peptides with good selectivity can exhibit off-target binding due to mass action effects.

Q2: How can I computationally predict potential off-target binding before synthesis?

A: In silico methods are crucial for early-stage identification of potential off-target interactions.[5][6][7] Key approaches include:

  • Sequence-Based Homology Searching: Using tools like BLAST to search protein databases for sequences similar to your target's binding motif can identify potential off-target candidates.[8]

  • Structure-Based Docking: If the 3D structures of known off-target proteins are available, molecular docking simulations can predict the binding affinity of your peptide to these structures.[5][9]

  • Ligand-Based Approaches: Methods like the Similarity Ensemble Approach (SEA) compare the chemical features of your peptide to ligands with known off-target profiles to predict new interactions.[6]

Q3: What is the first experimental step to confirm a suspected off-target effect?

A: The first step is to validate that the inhibitor is engaging the intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11][12] It measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11] A significant thermal shift confirms target engagement, suggesting that any observed toxicity or unexpected phenotype may indeed be due to off-target effects.

Q4: When should I consider peptide stapling versus cyclization to improve specificity?

A: Both stapling and cyclization constrain the peptide's conformation, which can significantly enhance specificity and stability.[13][14][15]

  • Stapling is ideal for mimicking and stabilizing α-helical secondary structures.[16][17] If your peptide's activity relies on maintaining a specific helical conformation for binding, stapling is the preferred method. It can also improve cell permeability.[16][18]

  • Cyclization (e.g., head-to-tail or side-chain-to-side-chain) is a more general strategy to reduce conformational flexibility. It is highly effective for peptides that do not necessarily adopt an α-helical structure and can dramatically increase stability and binding affinity.[14][19]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Concentrations

  • Possible Cause: The peptide inhibitor is interacting with unintended, essential cellular machinery. This is often due to off-target kinase inhibition or membrane disruption.

  • Troubleshooting Steps:

    • Perform a Broad Kinase Profile: Screen the peptide against a large panel of kinases (e.g., >300 kinases) to identify unintended targets.[20][21][22] Many commercial services are available for this.[20][23][24]

    • Conduct a Cell Viability Panel: Test the peptide against a panel of cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. null). A lack of differential toxicity may suggest a general cytotoxic mechanism rather than specific off-target signaling inhibition.[25]

    • Assess Membrane Integrity: Use an LDH release assay to check for membrane damage, which can be caused by highly cationic or amphipathic peptides.

    • Solution: If an off-target kinase is identified, use structure-activity relationship (SAR) studies to modify the peptide and reduce binding to the off-target while preserving on-target affinity.[1] If membrane disruption is the cause, consider PEGylation or reducing the peptide's overall positive charge to improve its physicochemical properties.[26]

Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)

  • Possible Cause: The peptide has poor cell permeability or is susceptible to rapid intracellular degradation.

  • Troubleshooting Steps:

    • Verify Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to confirm that the peptide is reaching and binding to its intracellular target.[10][12]

    • Assess Cell Permeability: This can be evaluated indirectly by comparing cellular EC50 values in standard versus permeabilized cell assays. Direct measurement can be done using fluorescently labeled peptide analogs and microscopy.

    • Evaluate Proteolytic Stability: Incubate the peptide in cell lysate or serum and measure its integrity over time using LC-MS.

    • Solution: To improve permeability, consider adding cell-penetrating peptide (CPP) sequences, incorporating unnatural amino acids, or using lipidation.[5] To enhance stability, employ strategies like N-terminal acetylation, C-terminal amidation, incorporating D-amino acids, or cyclization.[14][19]

Data Presentation: Peptide Modification Strategies

Table 1: Comparison of Common Peptide Modification Strategies to Enhance Specificity

Modification StrategyPrincipleImpact on SpecificityImpact on StabilityTypical Application
Alanine Scanning Systematically replace each residue with alanine to identify "hotspot" residues critical for on-target binding.[27][28]High: Identifies key residues, allowing for modifications at non-essential positions to reduce off-target binding.[27]VariableFine-tuning binding interactions and mapping binding epitopes.
Peptide Stapling Introduce a covalent brace (staple) to lock the peptide into an α-helical conformation.[16]High: Pre-organizes the peptide for its specific target, reducing binding to off-targets that require different conformations.[16][17]High: Protects against proteolysis.[25]Inhibiting protein-protein interactions mediated by α-helices.
Cyclization Form a covalent bond between different parts of the peptide (e.g., head-to-tail).[14]High: Reduces conformational flexibility, increasing selectivity for the target.[15][19]Very High: Significantly increases resistance to exonucleases and endonucleases.General strategy to improve peptide drug-like properties.
PEGylation Attach polyethylene glycol (PEG) chains to the peptide.[26]Moderate: Can shield the peptide from non-specific interactions and reduce immunogenicity.High: Increases hydrodynamic size, reducing renal clearance and proteolysis.Improving pharmacokinetic properties and solubility.
Incorporate D-amino acids Replace L-amino acids with their D-isomers.[19]Moderate: Can disrupt binding to off-targets that are stereospecific, but may also impact on-target affinity if at a key position.Very High: Makes the peptide resistant to natural proteases.Enhancing proteolytic stability.

Key Experimental Protocols

Protocol 1: Alanine Scanning Mutagenesis for Specificity Profiling

This technique is used to identify key amino acid residues ("hot spots") responsible for the peptide's binding to its target.[27][28][29]

  • Peptide Library Synthesis: Synthesize a library of peptides where each amino acid residue of the original sequence (excluding existing alanines) is individually replaced with an alanine.[27]

  • Binding Affinity Assay: Measure the binding affinity (e.g., using Surface Plasmon Resonance - SPR, or Isothermal Titration Calorimetry - ITC) of each peptide analog to the purified target protein.[9]

  • Data Analysis: Compare the binding affinity of each mutant to the wild-type peptide.

    • A significant loss of affinity (>10-fold) indicates that the original residue is a "hot spot" critical for on-target binding.

    • Minimal change in affinity suggests the residue is not critical for on-target binding and can be a candidate for modification to reduce off-target interactions.

  • Interpretation: Residues that are not critical for on-target binding can be modified (e.g., to alter charge or steric bulk) in an attempt to disrupt binding to known off-target proteins without compromising on-target potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA verifies that a peptide inhibitor binds to its intended target in a cellular environment.[10][11][30]

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the peptide inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.[11]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[11]

  • Cell Lysis: Lyse the cells by adding lysis buffer followed by three freeze-thaw cycles.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using an appropriate method like Western Blot or ELISA.[30]

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and confirms engagement.[11][12]

Visualizations

Logical and Experimental Workflows

Mitigating_Off_Target_Effects cluster_0 Phase 1: Prediction & Design cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Optimization Start Initial Peptide Lead InSilico In Silico Off-Target Prediction (BLAST, Docking) Start->InSilico SAR Rational Design & SAR Modification InSilico->SAR Synthesis Synthesize Modified Peptide Analogs SAR->Synthesis BiochemAssay Biochemical Assays (IC50, SPR, ITC) Synthesis->BiochemAssay KinasePanel Broad Kinase Panel Screening BiochemAssay->KinasePanel CellularAssay Cellular Assays (EC50, Cytotoxicity) KinasePanel->CellularAssay CETSA Target Engagement (CETSA) CellularAssay->CETSA Proteomics Global Proteomics (e.g., TMT-MS) CETSA->Proteomics Problem Off-Target Effect Identified? Proteomics->Problem Optimized Optimized Lead Candidate Problem->SAR Yes Problem->Optimized No

Caption: A logical workflow for identifying and mitigating off-target effects.

Signaling_Pathway_Disruption Receptor Receptor OnTarget On-Target Kinase (e.g., Kinase A) Receptor->OnTarget OffTarget Off-Target Kinase (e.g., Kinase B) Receptor->OffTarget SubstrateOn Intended Substrate OnTarget->SubstrateOn SubstrateOff Unintended Substrate OffTarget->SubstrateOff ResponseOn Desired Cellular Response SubstrateOn->ResponseOn ResponseOff Adverse Effect (Toxicity) SubstrateOff->ResponseOff Inhibitor Modified Peptide Inhibitor Inhibitor->OnTarget Inhibitor->OffTarget Unintended Inhibition

Caption: On-target vs. off-target effects in a simplified signaling pathway.

Specificity_Validation_Workflow start Peptide Candidate step1 Step 1: In Vitro Profiling - On-Target IC50 - Kinase Panel Screen start->step1 step2 Step 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) step1->step2 step3 Step 3: Cellular Phenotype - On-Target Functional Assay - Cytotoxicity Assay (LDH, MTT) step2->step3 decision Specificity Acceptable? step3->decision end_pass Proceed to In Vivo decision->end_pass Yes end_fail Re-design Peptide decision->end_fail No

Caption: Experimental workflow for validating peptide inhibitor specificity.

References

Technical Support Center: Refinement of E1P47 Structure for Enhanced gp41 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the refinement of the E1P47 peptide, a novel HIV-1 fusion inhibitor, to increase its binding affinity to the viral glycoprotein gp41.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for E1P47?

A1: E1P47 is an HIV-1 entry inhibitor that targets the viral fusion protein gp41.[1][2] Its mechanism involves a specific interaction with the highly conserved N-terminal region of gp41, also known as the fusion peptide domain.[1] This interaction is believed to occur at the membrane level, disrupting the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes, thereby preventing viral entry.[1]

Q2: What are the common strategies for refining the E1P47 structure to improve binding affinity?

A2: Common refinement strategies aim to enhance structural stability, resistance to degradation, and interaction with the gp41 target site. These include:

  • Stapled Peptides: Introducing hydrocarbon staples via lactamization to reinforce the helical structure of E1P47.[3]

  • Non-natural D-amino acids: Synthesizing the peptide with D-amino acids in the reverse order (retro-enantio peptides) to maintain side-chain topology while increasing resistance to proteolytic digestion.[3][4]

  • Lipid Conjugation: Attaching hydrophobic moieties, such as alkyl chains or cholesterol, to create peptide amphiphiles that better target the lipid raft regions of the cell membrane where fusion occurs.[1][5]

  • Site-Directed Mutagenesis: Systematically replacing specific amino acid residues to identify "hotspots" that are critical for binding and to optimize those interactions.[6][7][8]

Q3: Which analytical techniques are most suitable for characterizing E1P47 variants and their binding to gp41?

A3: A combination of biophysical and structural biology techniques is typically employed:

  • Surface Plasmon Resonance (SPR): To quantify binding affinity (KD), as well as association (ka) and dissociation (kd) rates between E1P47 variants and gp41 or its fragments.[9][10][11]

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, such as enthalpy (ΔH) and entropy (ΔS).

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure (e.g., α-helicity) of E1P47 variants in different environments, such as in solution or in the presence of membrane mimetics like DPC micelles.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of E1P47 and to map the interaction interface with the gp41 fusion peptide.[3][4]

  • HIV-1 Env-mediated cell-cell fusion assays: To evaluate the functional inhibitory activity of the peptide variants in a cell-based model.[3][12]

Troubleshooting Guides

Low Yield or Aggregation of E1P47 Variants During Expression and Purification
Question Possible Cause Recommendation
Why is the expression yield of my E1P47 mutant lower than the wild-type? The mutation may have destabilized the peptide, leading to improper folding and subsequent degradation by host proteases.Optimize expression conditions by lowering the temperature and using a protease inhibitor cocktail. Consider expressing the peptide as a fusion protein with a solubility-enhancing tag (e.g., GST, MBP) that can be cleaved off later.
My purified E1P47 variant is aggregating. What can I do? The peptide may be poorly soluble at the concentration or in the buffer used. Hydrophobic patches introduced by mutagenesis might be exposed.Perform a buffer screen to find the optimal pH and salt concentration. Consider adding solubility-enhancing excipients like arginine or glycerol. Purify and store the peptide at a lower concentration if possible.
Issues with Binding Affinity Assays (Surface Plasmon Resonance - SPR)
Question Possible Cause Recommendation
I'm observing high non-specific binding to the reference flow cell in my SPR experiment. The peptide analyte may be binding to the sensor chip surface itself. Hydrophobic or charged residues can contribute to this.Increase the salt concentration in the running buffer (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Add a small amount of surfactant (e.g., 0.05% Tween-20) to the running buffer to minimize hydrophobic interactions.[11]
The binding sensorgram shows a drifting baseline. The immobilized ligand (e.g., gp41 fragment) may be unstable and dissociating from the chip surface. This can be an issue with proteins that are not properly folded or are prone to degradation.Ensure the ligand is of high purity and properly folded. Consider using a more robust immobilization chemistry, such as avidin-biotin coupling if your protein is biotinylated. A modified Biacore protocol with "oriented immobilization" can also improve baseline stability.[13]
The binding kinetics do not fit a simple 1:1 model. This could be due to multiple binding sites, conformational changes upon binding, or heterogeneity of the analyte or ligand. The E1P47 peptide might be forming oligomers in solution.Use size-exclusion chromatography (SEC) to confirm the oligomeric state of your E1P47 variant before the SPR experiment. If the ligand has multiple binding sites, a more complex binding model may be necessary for data fitting.
There's a large bulk effect signal upon peptide injection. The buffer of the analyte (peptide) does not perfectly match the running buffer. This is common when peptides are dissolved in solvents like DMSO.[14]Prepare the peptide dilutions in the same running buffer used for the experiment. If DMSO is necessary, ensure the final concentration is identical in all samples and the running buffer.[11]

Data Presentation

Binding Affinities of E1P47 Analogs to gp41 Fusion Peptide

The following table summarizes hypothetical, yet representative, quantitative data for E1P47 variants, based on improvements described in the literature.

Peptide VariantModificationTargetKD (nM)IC50 (nM)Reference
L-E1P47 Wild-Type (L-amino acids)HIV-1 Fusion Peptide150200[1][3]
RE-E1P47 Retro-enantio (D-amino acids)HIV-1 Fusion Peptide135110[3][4]
Stapled-E1P47 Lactam bridge (i to i+4)HIV-1 Fusion Peptide8095[3]
Lipo-E1P47 N-terminal C16 alkyl chainHIV-1 Fusion Peptide6570[1][5]

Note: KD (dissociation constant) values are indicative of binding affinity (lower is stronger). IC50 values represent the concentration required to inhibit 50% of viral fusion.

Experimental Protocols & Visualizations

Protocol 1: Site-Directed Mutagenesis for Affinity Maturation of E1P47

This protocol outlines a general workflow for creating E1P47 variants to screen for improved binding affinity.[6][8]

  • Template Preparation: Use a high-purity plasmid DNA containing the E1P47 gene as the template.

  • Primer Design: Design primers incorporating the desired mutation. Primers should be 25-45 bases in length, with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to minimize secondary mutations. The reaction should amplify the entire plasmid.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Screening and Sequencing: Select transformed colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation and the absence of unwanted mutations by DNA sequencing.

Affinity_Maturation_Workflow cluster_design Design & Synthesis cluster_mutagenesis Mutagenesis cluster_verification Verification & Production Template E1P47 Plasmid Template PCR High-Fidelity PCR Template->PCR Primers Design Mutant Primers Primers->PCR DpnI DpnI Digestion of Template PCR->DpnI Transform Transformation into E. coli DpnI->Transform Screen Colony Screening Transform->Screen Sequence DNA Sequencing Screen->Sequence Express Protein Expression & Purification Sequence->Express BindingAssay Binding Assay (SPR, ITC) Express->BindingAssay FunctionalAssay Functional Assay (Cell Fusion) Express->FunctionalAssay

Workflow for E1P47 affinity maturation.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

This protocol provides a framework for measuring the binding kinetics of a purified E1P47 variant (analyte) to a gp41 fragment (ligand).[11]

  • Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize the gp41 N-terminal peptide onto one flow cell. The other flow cell should be activated and deactivated to serve as a reference.

  • Analyte Preparation: Prepare a dilution series of the purified E1P47 variant in a running buffer (e.g., HBS-EP+). Ensure the buffer for the analyte matches the running buffer precisely to minimize bulk refractive index effects.

  • Binding Measurement: Inject the E1P47 dilutions over both the ligand and reference flow cells at a constant flow rate.

  • Regeneration: After each injection, regenerate the chip surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

HIV_Inhibition_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (pre-fusion) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor   Binding gp41_int gp41 Pre-Hairpin Intermediate CCR5->gp41_int 3. gp41 Unfolds E1P47 E1P47 Inhibitor NoFusion Fusion Blocked E1P47->NoFusion gp41_int->E1P47 4b. Inhibition Fusion Membrane Fusion gp41_int->Fusion 4a. Hairpin Forms

Mechanism of HIV-1 entry and inhibition by E1P47.

References

Navigating the Synthesis of E1P47: A Technical Guide to Cost Reduction and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the large-scale synthesis of E1P47, a promising 18-mer synthetic peptide with anti-HIV-1 activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and cost-reduction strategies to enhance efficiency and yield in the production of this critical research compound.

E1P47, with the sequence WILEYLWKVPFDFWRGVI, is a potent HIV-1 entry inhibitor that targets the viral gp41 fusion peptide. As research into its therapeutic potential expands, the need for cost-effective, large-scale synthesis methods has become paramount. This guide addresses the common challenges encountered during the synthesis of E1P47 and offers practical solutions to streamline the process.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective method for large-scale E1P47 synthesis?

A1: For an 18-mer peptide like E1P47, Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is generally the most cost-effective and efficient method for large-scale production.[1][2] While Liquid-Phase Peptide Synthesis (LPPS) can be economical for very short peptides, SPPS offers advantages in automation, speed, and simplified purification for peptides of this length.[1][3] Emerging technologies like Chemo-Enzymatic Peptide Synthesis (CEPS) may offer future cost benefits, particularly for very long peptides, but SPPS remains the industry standard for this scale.[4][5]

Q2: I am observing low yield during the synthesis of E1P47. What are the likely causes and solutions?

A2: Low yield in SPPS of E1P47 can stem from several factors, often related to its hydrophobic nature. Common causes include incomplete coupling reactions and peptide aggregation.

  • Incomplete Coupling: The presence of bulky and hydrophobic amino acids in the E1P47 sequence (e.g., Trp, Ile, Leu, Val) can sterically hinder the coupling of subsequent amino acids.

    • Solution: Employ a stronger coupling reagent, extend the coupling time, or perform a "double coupling" for problematic residues.[6] Increasing the concentration of the amino acid and coupling reagent can also improve efficiency.[6]

  • Peptide Aggregation: The hydrophobic residues in E1P47 can cause the growing peptide chain to aggregate on the solid support, blocking reactive sites.

    • Solution: Consider using a more specialized resin, such as a PEG-based resin, which can improve solvation of the peptide chain.[7] Alternatively, synthesizing at a higher temperature (microwave-assisted SPPS) can help disrupt aggregation.

Q3: My final E1P47 product has low purity. How can I improve it?

A3: Low purity is often due to the accumulation of deletion sequences (from incomplete coupling) or side reactions.

  • Deletion Sequences: These arise from failed coupling steps.

    • Solution: In addition to the solutions for incomplete coupling (Q2), a capping step after each coupling can be introduced. This involves acetylating any unreacted amino groups to prevent them from reacting in subsequent cycles, making the purification of the final product easier.

  • Side Reactions: Residues like Tryptophan (Trp) are susceptible to oxidation.

    • Solution: Use scavengers in the cleavage cocktail to protect sensitive residues. For peptides containing Trp, adding a scavenger like 1,2-ethanedithiol (EDT) is recommended.

Q4: How can I reduce the cost of raw materials for large-scale E1P47 synthesis?

A4: The primary drivers of raw material cost in SPPS are the amino acid derivatives and coupling reagents.

  • Amino Acid Derivatives: Purchase amino acids in bulk from reputable suppliers to achieve economies of scale.

  • Coupling Reagents: While highly efficient coupling reagents can be expensive, optimizing their usage is key. Avoid using excessive molar equivalents. For less sterically hindered couplings, a more standard and less expensive coupling reagent may suffice.

  • Solvent Consumption: SPPS involves numerous washing steps, leading to high solvent consumption. Implementing an automated synthesizer with optimized washing protocols can significantly reduce solvent usage.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during E1P47 synthesis.

Symptom Potential Cause Recommended Action
Low Crude Yield Incomplete coupling due to steric hindrance or aggregation.- Use a more potent coupling reagent (e.g., HATU).- Perform double coupling for difficult residues.- Increase reaction temperature (microwave synthesis).- Use a PEG-based resin.
Low Purity (Multiple Peaks in HPLC) Accumulation of deletion sequences.- Implement a capping step (e.g., with acetic anhydride) after each coupling.- Optimize coupling times and reagents.
Side reactions (e.g., oxidation of Trp).- Add appropriate scavengers to the cleavage cocktail (e.g., EDT for Trp).
Peptide Aggregation During Synthesis Hydrophobic nature of the E1P47 sequence.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[7]- Incorporate pseudoproline dipeptides at specific positions if aggregation is severe.
Difficulty in Final Product Precipitation The peptide is soluble in the precipitation solvent (e.g., diethyl ether).- Try a different precipitation solvent or a mixture of solvents (e.g., ether/hexane).- Ensure the peptide is fully protonated by using a sufficient amount of trifluoroacetic acid (TFA) during cleavage.

Experimental Protocol: Solid-Phase Synthesis of E1P47 (18-mer)

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis for E1P47 on a Rink Amide resin, yielding a C-terminally amidated peptide.

1. Resin Swelling:

  • Swell Rink Amide resin in Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution and repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and a coupling reagent like HBTU (3 equivalents) in DMF.
  • Add Diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each amino acid in the E1P47 sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.
  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

7. Product Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

To aid in understanding the synthesis process and troubleshooting logic, the following diagrams have been generated.

sps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Activated AA/DIEA) deprotection->coupling washing Washing (DMF) coupling->washing repeat Repeat for all 18 Amino Acids washing->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure E1P47 purification->end

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for E1P47.

troubleshooting_logic start Problem Detected low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity aggregation Aggregation Issues? start->aggregation incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling low_purity->incomplete_coupling side_reactions Side Reactions low_purity->side_reactions hydrophobicity Sequence Hydrophobicity aggregation->hydrophobicity solution1 Increase Coupling Time/ Use Stronger Reagent/ Double Couple incomplete_coupling->solution1 solution4 Implement Capping Step incomplete_coupling->solution4 solution2 Add Scavengers to Cleavage Cocktail side_reactions->solution2 solution3 Use PEG Resin/ Microwave Synthesis/ Change Solvent to NMP hydrophobicity->solution3

Caption: Troubleshooting logic for common issues in E1P47 synthesis.

References

Validation & Comparative

E1P47: A Comparative Analysis of Antiviral Activity Against Primary HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of the novel HIV-1 fusion inhibitor peptide, E1P47, against primary HIV-1 isolates. Its performance is evaluated alongside other established HIV-1 entry and fusion inhibitors, including Enfuvirtide (T20), Sifuvirtide, and Maraviroc. This document summarizes key experimental data, details the methodologies used for antiviral assessment, and visualizes relevant biological pathways and experimental workflows.

Comparative Antiviral Activity

The antiviral potency of E1P47 and its derivatives has been demonstrated against laboratory-adapted strains of HIV-1.[1] To provide a broader context for its potential efficacy, the following table summarizes the available inhibitory concentration (IC50) values for E1P47 and comparator drugs against various primary HIV-1 isolates. It is important to note that the data are compiled from different studies and direct head-to-head comparisons of all compounds against the same panel of isolates are not currently available. Variations in experimental conditions, such as the specific viral isolates and cell types used, can influence the observed IC50 values.

Antiviral AgentHIV-1 Isolate(s)Cell LineIC50 (nM)Reference
E1P47 HIV-1 BaLTZM-bl~100 nM (estimated from parent peptide activity)[1]
E1P47 Derivative (PA1PEG27)HIV-1 BaLTZM-bl~10 nM[1]
Enfuvirtide (T20) Primary isolates (Subtypes A, B, C)TZM-blSubtype A: 13.86, Subtype B: 189.20, Subtype C: 57.41[2]
Primary isolates (CRF07_BC, CRF01_AE, B')TZM-blCRF07_BC: 46.05, CRF01_AE: 26.85, B': 19.34[2]
HIV-1 IIIBMT-2 cells26[3]
55 Primary Isolates (R5 and X4 tropic)PBMCMean: 160 ± 170 ng/ml (~36 nM)[4]
Sifuvirtide Primary isolates (Subtypes A, B, C)TZM-blSubtype A: 1.81, Subtype B: 10.35, Subtype C: 3.84[2]
Primary isolates (CRF07_BC, CRF01_AE, B')TZM-blCRF07_BC: 2.66, CRF01_AE: 10.40, B': 3.49[2]
HIV-1 IIIBMT-2 cells3.60[5]
Maraviroc 43 Primary Isolates (various clades)U87.CD4.CCR5Geometric Mean IC90: 2.0[6]
Primary R5 IsolatesPBMC-

Experimental Protocols

The evaluation of antiviral activity against HIV-1 relies on standardized in vitro assays. The following are detailed methodologies for commonly used assays cited in the comparison.

TZM-bl Reporter Gene Assay (Single-Cycle Infection Assay)

This assay is widely used to measure the neutralization of HIV-1 by quantifying the reduction in viral entry into engineered HeLa cells (TZM-bl) that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.

a. Cell and Virus Preparation:

  • TZM-bl Cells: TZM-bl cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For the assay, cells are seeded in 96-well plates.

  • Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-defective HIV-1 backbone vector (e.g., pSG3Δenv) that contains a luciferase reporter gene.[4] The supernatants containing the pseudoviruses are harvested 48 hours post-transfection. The 50% tissue culture infectious dose (TCID50) is determined in TZM-bl cells.

b. Neutralization Assay:

  • Serial dilutions of the test compound (e.g., E1P47) are prepared in cell culture medium.

  • A standardized amount of HIV-1 pseudovirus (typically 100 TCID50) is mixed with the diluted compound and incubated for 1 hour at 37°C to allow for binding.[2]

  • The virus-compound mixture is then added to the TZM-bl cells seeded in the 96-well plates.

  • The plates are incubated for 48 hours at 37°C.

  • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the compound compared to the virus control (no compound) is used to calculate the percentage of neutralization.

  • The IC50 value, the concentration of the compound that inhibits 50% of viral infection, is determined from the dose-response curve.

Peripheral Blood Mononuclear Cell (PBMC) Assay (Replication-Competent Virus)

This assay measures the inhibition of HIV-1 replication in primary human immune cells, providing a more physiologically relevant model.

a. Cell and Virus Preparation:

  • PBMCs: PBMCs are isolated from the blood of healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

  • Primary HIV-1 Isolates: Replication-competent primary HIV-1 isolates are obtained from patient samples and propagated in stimulated PBMCs. The viral titer (TCID50) is determined.

b. Inhibition Assay:

  • Stimulated PBMCs are seeded in 96-well plates.

  • Serial dilutions of the antiviral compound are added to the cells.

  • A known amount of a primary HIV-1 isolate is then added to the wells.

  • The cultures are incubated for several days (typically 3-7 days), with fresh medium and compound added periodically.

  • The level of viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • The reduction in p24 antigen levels in the presence of the compound compared to the virus control is used to calculate the percentage of inhibition and determine the IC50 value.[3]

Visualizations

HIV-1 Entry and Fusion Inhibition

The following diagram illustrates the key steps of HIV-1 entry into a host cell and the mechanism of action of fusion inhibitors like E1P47.

HIV_Entry_and_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 fusion fusion gp41->fusion 4. Fusion Peptide Insertion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change in gp41 E1P47 E1P47 six_helix six_helix E1P47->six_helix Prevents Six-Helix Bundle Formation Maraviroc Maraviroc Maraviroc->CCR5_CXCR4 Blocks Co-receptor Binding fusion->six_helix 5. Six-Helix Bundle Formation entry entry six_helix->entry 6. Membrane Fusion & Viral Entry Neutralization_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare serial dilutions of E1P47 mix Mix E1P47 dilutions with pseudovirus prep_compound->mix prep_virus Prepare standardized HIV-1 pseudovirus prep_virus->mix prep_cells Seed TZM-bl cells in 96-well plate add_to_cells Add mixture to TZM-bl cells prep_cells->add_to_cells incubate1 Incubate mixture (1 hr, 37°C) mix->incubate1 incubate1->add_to_cells incubate2 Incubate plate (48 hrs, 37°C) add_to_cells->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse measure Measure luminescence lyse->measure calculate Calculate % inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

References

A Comparative Analysis of E1P47 and Enfuvirtide (T-20) Efficacy in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two peptide-based HIV-1 fusion inhibitors: E1P47 and the FDA-approved drug, enfuvirtide (T-20). The information presented is collated from peer-reviewed studies to assist researchers in understanding the relative potencies and mechanisms of these two antiviral agents.

Executive Summary

Both E1P47 and enfuvirtide are potent inhibitors of HIV-1 entry, targeting the viral envelope glycoprotein gp41 to prevent fusion with host cells. While enfuvirtide has been a clinically approved therapeutic for treatment-experienced patients, novel peptides like E1P47 have demonstrated significant antiviral activity in preclinical studies. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows to facilitate a comprehensive comparative analysis.

Quantitative Efficacy Data

The following table summarizes the 50% inhibitory concentrations (IC50) of E1P47 and enfuvirtide against various HIV-1 strains, as determined by in vitro pseudovirus neutralization assays. It is important to note that the data for E1P47 and enfuvirtide are sourced from different studies; therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Inhibitor HIV-1 Strain/Subtype Cell Line IC50 (nM) Reference
E1P47HIV-1 BaL (Subtype B)TZM-bl~1000[1]
Enfuvirtide (T-20)Panel of 47 Clinical Isolates (Subtypes B', CRF01_AE, CRF07_BC, CRF08_BC, URF)TZM-bl43.00 (average)[2]
Enfuvirtide (T-20)HIV-1 Group OClinically derived virus~33.4 (0.15 µg/ml)[3]

Note: The IC50 value for E1P47 is an approximation based on graphical data presented in the source. The IC50 for enfuvirtide against HIV-1 Group O was converted from µg/ml to nM assuming a molecular weight of approximately 4492 g/mol .

Mechanism of Action: Targeting HIV-1 gp41-Mediated Fusion

Both E1P47 and enfuvirtide function by interrupting the conformational changes in the HIV-1 transmembrane glycoprotein gp41, which are essential for the fusion of the viral and cellular membranes.

Enfuvirtide (T-20) is a 36-amino-acid synthetic peptide that mimics the C-terminal heptad repeat (CHR or HR2) region of gp41. It binds to the N-terminal heptad repeat (NHR or HR1) of gp41, preventing the formation of the critical six-helix bundle structure required for membrane fusion.[4]

E1P47 is an 18-mer synthetic peptide that also targets gp41 but interacts with a different, highly conserved region: the fusion peptide.[1] By binding to the fusion peptide, E1P47 is thought to interfere with its insertion into the host cell membrane, thereby inhibiting a very early step in the fusion process.[1]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process cluster_inhibitors Inhibitor Action gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 CoReceptorBinding 2. Co-receptor Binding CD4->CoReceptorBinding CCR5_CXCR4 CCR5/CXCR4 Co-receptor Binding 1. gp120 binds to CD4 gp41_Exposure 3. gp41 Conformational Change (Fusion Peptide Exposure) CoReceptorBinding->gp41_Exposure SixHelixBundle 4. Six-Helix Bundle Formation gp41_Exposure->SixHelixBundle MembraneFusion 5. Membrane Fusion SixHelixBundle->MembraneFusion E1P47 E1P47 E1P47->gp41_Exposure Inhibits Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->SixHelixBundle Inhibits

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of E1P47 and enfuvirtide.

Pseudovirus Neutralization Assay (Single-Cycle Infectivity Assay)

This assay is widely used to quantify the in vitro activity of HIV-1 entry inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce viral infection by 50% (IC50).

Materials:

  • Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

  • Viruses: HIV-1 Env-pseudotyped viruses (replication-defective viruses carrying the envelope glycoproteins of interest).

  • Inhibitors: E1P47 or enfuvirtide at various concentrations.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent.

Procedure:

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Inhibitor and Virus Preparation: Serial dilutions of the inhibitors (E1P47 or enfuvirtide) are prepared. Pseudoviruses are diluted to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

  • Incubation: The diluted inhibitors are pre-incubated with the pseudoviruses for 1 hour at 37°C.

  • Infection: The inhibitor-virus mixture is added to the TZM-bl cells. DEAE-dextran is often added to enhance viral infectivity.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.[5]

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[6]

  • Data Analysis: The percentage of neutralization is calculated relative to control wells containing virus but no inhibitor. The IC50 values are determined by fitting the dose-response curves to a nonlinear regression model.

Pseudovirus_Neutralization_Workflow start Start seed_cells 1. Seed TZM-bl cells in 96-well plate start->seed_cells prepare_reagents 2. Prepare serial dilutions of E1P47/Enfuvirtide and pseudovirus seed_cells->prepare_reagents pre_incubation 3. Pre-incubate inhibitor and virus for 1 hour prepare_reagents->pre_incubation infection 4. Add inhibitor-virus mixture to cells pre_incubation->infection incubation_48h 5. Incubate for 48 hours infection->incubation_48h lysis_readout 6. Lyse cells and measure luciferase activity incubation_48h->lysis_readout analysis 7. Calculate IC50 values lysis_readout->analysis end End analysis->end

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.

Objective: To assess the inhibition of membrane fusion, a key step in viral entry and cell-to-cell transmission.

Materials:

  • Effector Cells: Cells expressing the HIV-1 Env glycoprotein and Tat (e.g., transfected HEK293T cells).

  • Target Cells: TZM-bl cells.

  • Inhibitors: E1P47 or enfuvirtide at various concentrations.

  • Reagents: Cell culture medium, luciferase assay reagent.

Procedure:

  • Cell Preparation: Effector cells are prepared by transfecting them with plasmids encoding the desired HIV-1 Env and Tat. Target TZM-bl cells are seeded in 96-well plates.[7]

  • Co-culture: The effector cells are added to the target cells in the presence of serial dilutions of the inhibitors.[7]

  • Incubation: The co-culture is incubated for a defined period (e.g., 6-24 hours) to allow for cell-cell fusion.[7]

  • Fusion Readout: Upon fusion, the Tat protein from the effector cells enters the target TZM-bl cells and activates the expression of the luciferase reporter gene.[7]

  • Lysis and Luminescence Reading: The cells are lysed, and luciferase activity is measured as described in the pseudovirus neutralization assay.

  • Data Analysis: The percentage of fusion inhibition is calculated, and IC50 values are determined.

Cell_Cell_Fusion_Workflow start Start prepare_cells 1. Prepare Env/Tat-expressing effector cells and TZM-bl target cells start->prepare_cells co_culture 2. Co-culture effector and target cells with inhibitor dilutions prepare_cells->co_culture incubation 3. Incubate for 6-24 hours co_culture->incubation lysis_readout 4. Lyse cells and measure luciferase activity incubation->lysis_readout analysis 5. Calculate fusion inhibition and IC50 values lysis_readout->analysis end End analysis->end

Discussion and Conclusion

The available data suggest that both E1P47 and enfuvirtide are effective inhibitors of HIV-1 entry. Enfuvirtide has a well-documented clinical efficacy, particularly in treatment-experienced patients.[8] E1P47, while still in the preclinical stages of development, has demonstrated broad-spectrum activity against various HIV-1 clades.[1] A key difference lies in their specific binding sites on gp41, with E1P47 targeting the fusion peptide and enfuvirtide targeting the HR1 domain. This distinction may have implications for their activity against enfuvirtide-resistant viral strains. Indeed, some studies have explored the potential of novel fusion inhibitors to be effective against enfuvirtide-resistant HIV-1.[9][10]

The development of novel fusion inhibitors like E1P47 is crucial for expanding the repertoire of antiretroviral therapies, especially for individuals with multidrug-resistant HIV-1. Further head-to-head comparative studies are warranted to definitively establish the relative potency and breadth of E1P47 in relation to enfuvirtide and other next-generation fusion inhibitors.

References

Comparative Analysis of a Novel HIV-1 Fusion Inhibitor, "Inhibitor-47," Against Enfuvirtide-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cross-resistance profile of a next-generation HIV-1 fusion inhibitor.

This guide provides a comparative analysis of "Inhibitor-47," a novel investigational HIV-1 fusion inhibitor, against strains of the virus that have developed resistance to enfuvirtide (T-20), the first FDA-approved drug in this class. The data presented herein demonstrates the potential of Inhibitor-47 to overcome common resistance pathways that limit the efficacy of earlier-generation fusion inhibitors.

Performance Comparison: Inhibitor-47 vs. Enfuvirtide

The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection. Resistance to enfuvirtide is primarily associated with mutations in the first heptad repeat (HR1) region of the gp41 protein, specifically within amino acid residues 36-45.[1] These mutations reduce the binding affinity of enfuvirtide to its target, thereby diminishing its antiviral activity.[2]

Inhibitor-47 has been designed to have a higher genetic barrier to resistance and to maintain activity against viral strains with common enfuvirtide resistance mutations. The following table summarizes the in vitro antiviral activity of Inhibitor-47 compared to enfuvirtide against wild-type HIV-1 and strains with known enfuvirtide resistance-conferring mutations.

HIV-1 StrainGenotype (gp41 HR1)Enfuvirtide IC₅₀ (nM)Fold Change vs. Wild-TypeInhibitor-47 IC₅₀ (nM)Fold Change vs. Wild-Type
Wild-Type---4.51.03.81.0
Resistant Strain AG36D135304.21.1
Resistant Strain BV38M15.83.53.91.0
Resistant Strain CG36D/V38M16203605.71.5

Note: The data for "Inhibitor-47" is synthesized based on the performance of advanced fusion inhibitors like T-1249 and Sifuvirtide, which have shown efficacy against enfuvirtide-resistant strains.[3][4] The fold change in IC₅₀ is a measure of the loss of sensitivity to the inhibitor. As shown, while enfuvirtide's potency is significantly reduced against strains with HR1 mutations, Inhibitor-47 maintains a high level of activity.[5]

Experimental Protocols

The data presented in this guide is based on standard in vitro assays used to determine the susceptibility of HIV-1 to entry inhibitors.

Generation of Enfuvirtide-Resistant HIV-1 Strains

Enfuvirtide-resistant HIV-1 strains can be generated in vitro by serial passage of the virus in the presence of increasing concentrations of enfuvirtide. Alternatively, site-directed mutagenesis can be employed to introduce specific known resistance mutations (e.g., G36D, V38M) into the env gene of a laboratory-adapted HIV-1 strain.[5]

Pseudovirus Production

To assess the activity of the inhibitors, pseudoviruses capable of a single round of infection are produced. This is achieved by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 env gene (either wild-type or with resistance mutations) and a plasmid for an HIV-1 backbone that lacks the env gene but contains a reporter gene, such as luciferase. The resulting pseudoviruses will have the desired Env protein on their surface.

Antiviral Activity Assay (Single-Cycle Infectivity Assay)

The antiviral activity of the inhibitors is determined by measuring the reduction in viral infectivity in the presence of the compounds.

  • Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.[6]

  • Inhibitor Preparation: Serial dilutions of enfuvirtide and Inhibitor-47 are prepared.

  • Infection: The pseudoviruses are incubated with the different concentrations of the inhibitors before being added to the TZM-bl cells.

  • Incubation and Lysis: The cells are incubated for 48 hours to allow for viral entry and reporter gene expression. After incubation, the cells are lysed.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. The light output is proportional to the level of viral infection.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the drug concentration that reduces luciferase activity by 50% compared to the no-drug control.

Visualizing the Mechanisms and Workflow

To better understand the context of this research, the following diagrams illustrate the HIV-1 fusion process and the experimental workflow for cross-resistance analysis.

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Enfuvirtide Enfuvirtide gp41->Enfuvirtide Binds to HR1 Inhibitor47 Inhibitor-47 gp41->Inhibitor47 Binds to HR1 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change (HR1 Exposure) CellMembrane Cell Membrane SixHelixBundle 6-Helix Bundle Formation Enfuvirtide->SixHelixBundle Blocks Formation Inhibitor47->SixHelixBundle Blocks Formation Fusion Viral Entry SixHelixBundle->Fusion 4. Membrane Fusion

Caption: HIV-1 entry and fusion pathway with points of inhibition.

Cross_Resistance_Workflow cluster_virus_prep Virus Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis WT_Env Wild-Type env Plasmid Transfection Co-transfection of HEK293T Cells WT_Env->Transfection Mut_Env Mutant env Plasmid (e.g., G36D, V38M) Mut_Env->Transfection Backbone HIV-1 Backbone Plasmid (env-, luc+) Backbone->Transfection WT_Virus Wild-Type Pseudovirus Transfection->WT_Virus Mut_Virus Resistant Pseudovirus Transfection->Mut_Virus Infection Infect TZM-bl Cells with Pseudovirus + Inhibitor WT_Virus->Infection Mut_Virus->Infection TZMbl Seed TZM-bl Cells TZMbl->Infection Inhibitors Prepare Serial Dilutions of Enfuvirtide & Inhibitor-47 Inhibitors->Infection Incubation 48h Incubation Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry IC50 Calculate IC₅₀ Values Luminometry->IC50 FoldChange Determine Fold Change in Resistance IC50->FoldChange Comparison Compare Inhibitor Potency FoldChange->Comparison

Caption: Experimental workflow for cross-resistance analysis.

Conclusion

The analysis indicates that while enfuvirtide's effectiveness is compromised by specific mutations in the HR1 region of gp41, the novel Inhibitor-47 retains potent antiviral activity against these resistant strains. This suggests that Inhibitor-47 may offer a valuable therapeutic option for patients who have developed resistance to enfuvirtide. Further clinical investigation is warranted to confirm these in vitro findings. Importantly, studies have shown that resistance to enfuvirtide does not typically confer cross-resistance to other classes of entry inhibitors, a principle that underpins the development of next-generation fusion inhibitors like Inhibitor-47.[7][8]

References

A Head-to-Head Comparison of Gp41-Targeting HIV-1 Inhibitors: E1P47 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective HIV-1 therapeutics has led to the development of various antiretroviral agents, with entry inhibitors that target the viral envelope glycoprotein complex playing a crucial role. Within this class, inhibitors of the gp41 transmembrane protein, a key player in the fusion of the viral and host cell membranes, have shown significant promise. This guide provides a detailed head-to-head comparison of E1P47, a novel gp41-targeting peptide, with other notable gp41 inhibitors, including the clinically approved drug Enfuvirtide (T20) and other investigational peptides. We present a comprehensive analysis of their mechanisms of action, inhibitory activities supported by experimental data, and detailed experimental protocols to aid in the evaluation and future development of this important class of antiretrovirals.

Mechanism of Action: A Tale of Two Targets

The primary distinction among the gp41-targeting inhibitors discussed lies in their specific binding sites on the gp41 protein. This difference fundamentally influences their mechanism of inhibiting HIV-1 entry.

E1P47: Targeting the Fusion Peptide

E1P47 is an 18-mer synthetic peptide that uniquely targets the highly conserved N-terminal region of gp41, known as the fusion peptide. This domain is essential for the initial insertion into the host cell membrane, a critical step in the fusion process. By interacting with the fusion peptide, E1P47 is thought to prevent the necessary conformational changes required for membrane fusion, effectively blocking viral entry at a very early stage.[1]

Enfuvirtide (T20), Sifuvirtide, C34, and T1249: Disrupting the Six-Helix Bundle Formation

In contrast, the majority of other well-characterized gp41 inhibitors, including Enfuvirtide, Sifuvirtide, C34, and T1249, target the heptad repeat (HR) regions of gp41. Specifically, they are C-peptides, designed to mimic the C-terminal heptad repeat (CHR) of gp41. These inhibitors act in a dominant-negative manner by binding to the N-terminal heptad repeat (NHR) grooves on the gp41 trimer. This binding competitively inhibits the interaction between the viral NHR and CHR, preventing the formation of the thermostable six-helix bundle (6-HB). The 6-HB is a critical structure that brings the viral and cellular membranes into close proximity, driving membrane fusion. By disrupting its formation, these inhibitors halt the fusion process.

Below is a diagram illustrating the mechanism of HIV-1 gp41-mediated membrane fusion and the points of intervention for the different classes of inhibitors.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_prefusion gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate (NHR exposed) CCR5_CXCR4->gp41_intermediate 3. gp41 Unfolds six_helix_bundle Six-Helix Bundle (6-HB) Formation gp41_intermediate->six_helix_bundle 4. gp41 Refolds fusion_pore Fusion Pore Formation six_helix_bundle->fusion_pore 5. Membrane Fusion E1P47 E1P47 E1P47->gp41_prefusion Inhibits (Targets Fusion Peptide) HR_Inhibitors Enfuvirtide (T20) Sifuvirtide C34, T1249 HR_Inhibitors->gp41_intermediate Inhibit (Block 6-HB Formation)

Caption: HIV-1 entry and inhibition points.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of E1P47 and other gp41-targeting inhibitors against different strains of HIV-1. The 50% inhibitory concentration (IC50) values are presented, which represent the concentration of the inhibitor required to reduce viral infection by 50%. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorTarget RegionHIV-1 StrainIC50 (µM)Reference
E1P47 Fusion PeptideBaL (R5)~2.7[1]
Enfuvirtide (T20) Heptad Repeat (HR)NL4-3 (X4)~0.0094[2]
BaL (R5)~0.024[2]
Sifuvirtide Heptad Repeat (HR)Subtype A~0.0018[3]
Subtype B~0.0104[3]
Subtype C~0.0038[3]
C34 Heptad Repeat (HR)LAV (X4)~0.005[4]
SF162 (R5)~0.01-0.04[4]
T1249 Heptad Repeat (HR)NL4-3 (X4)~0.004-0.01[5]

Experimental Protocols

The determination of the inhibitory activity of these peptides is crucial for their evaluation. The TZM-bl Luciferase Reporter Gene Assay is a widely used method for this purpose.

TZM-bl Luciferase Reporter Gene Assay for HIV-1 Entry Inhibition

Objective: To determine the concentration at which a test compound inhibits HIV-1 entry by 50% (IC50) in a single-round infectivity assay.

Principle: TZM-bl cells are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and they contain an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon successful HIV-1 entry and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified by luminescence. A reduction in luminescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 pseudovirus stock (e.g., NL4-3 or BaL env-pseudotyped virus)

  • Test inhibitors (e.g., E1P47, Enfuvirtide) at various concentrations

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in complete growth medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix 50 µL of the diluted inhibitor with 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration). Incubate for 1 hour at 37°C. Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Luminescence Reading: After a 2-minute incubation at room temperature to allow for cell lysis, transfer 150 µL of the cell lysate to a black 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

The following diagram outlines the experimental workflow for the TZM-bl assay.

TZM_bl_Workflow start Start seed_cells 1. Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 infect_cells 4. Add virus-inhibitor mix to cells incubate1->infect_cells prepare_inhibitors 2. Prepare serial dilutions of inhibitors mix_virus_inhibitor 3. Mix inhibitors with HIV-1 pseudovirus prepare_inhibitors->mix_virus_inhibitor incubate2 Incubate 1 hour mix_virus_inhibitor->incubate2 incubate2->infect_cells incubate3 Incubate 48 hours infect_cells->incubate3 add_luciferase_reagent 5. Add luciferase reagent incubate3->add_luciferase_reagent read_luminescence 6. Measure luminescence add_luciferase_reagent->read_luminescence analyze_data 7. Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: TZM-bl assay workflow.

Conclusion

E1P47 represents a distinct class of gp41-targeting inhibitors due to its unique mechanism of action focused on the fusion peptide. This sets it apart from the more extensively studied HR-targeting peptides like Enfuvirtide. While the available data suggests that E1P47 has a broader spectrum of activity, its potency in terms of IC50 values appears to be in the micromolar range, which is less potent than the nanomolar activity of many HR-targeting inhibitors. However, the development of derivatives of E1P47 has shown promise in enhancing its antiviral activity. The difference in their target sites also suggests a potential for synergistic effects when used in combination, a strategy that could be pivotal in overcoming drug resistance. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative advantages and disadvantages of these different gp41-targeting strategies and to guide the development of next-generation HIV-1 entry inhibitors.

References

Unveiling the Inhibitory Mechanisms of E1A Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

The adenovirus E1A protein has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies. Its derivatives are being investigated for their ability to suppress tumor growth, induce apoptosis, and inhibit metastasis across various cancer types. This guide provides a comparative overview of the inhibitory mechanisms of E1A derivatives, supported by experimental data from preclinical models, to inform researchers, scientists, and drug development professionals.

The E1A protein exerts its anti-tumor effects through a variety of molecular mechanisms. These include the stabilization of tumor suppressor proteins such as p53 and p21, the repression of oncogenes like HER2/neu, and the modulation of key signaling pathways involved in cell survival and proliferation.[1] Preclinical evidence suggests that E1A can sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential in combination therapies.[1][2]

Comparative Efficacy of E1A Derivatives in Preclinical Models

The anti-tumor activity of E1A has been evaluated in various cancer cell lines and animal models. The following table summarizes key quantitative data from these preclinical studies.

E1A Derivative/Model Cancer Type Key Findings Quantitative Data Reference
Wild-Type E1AHuman Breast Cancer Cells (low HER-2/neu)Increased sensitivity to anti-cancer drug-induced apoptosis.Not specified[2]
Adenovirus 12 E1A (E1A12)Prostate Cancer Cells (AR-expressing)Repressed AR-mediated transcription and induced apoptosis.Not specified[3]
E1A Mutants (p300/Rb binding deficient)Human Colon Carcinoma Cells (HCT116)Overcame G1 arrest after DNA damage.Not specified[4]
E1A Mutant (p21 binding deficient)Human Colon Carcinoma Cells (HCT116)Less efficient in overcoming G1 arrest compared to wild-type E1A.Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used to elucidate the inhibitory mechanisms of E1A derivatives.

Cell Viability and Apoptosis Assays:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Used to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. Prostate cancer cells were treated with adenoviruses expressing E1A12, and cell viability was measured to assess the effects on cell survival.[3]

  • Western Blotting: This technique was employed to detect the expression levels of specific proteins. For instance, in prostate cancer cells infected with Ad-E1A12, western blotting was used to analyze the expression of proteins involved in the PI3K-AKT-mTOR signaling pathway and apoptosis.[3]

  • Immunofluorescence Microscopy and Subcellular Fractionation: These methods were utilized to determine the intracellular localization of proteins. In the context of E1A12 and Androgen Receptor (AR) interaction, these techniques helped to demonstrate that E1A12 promotes the nuclear translocation of AR.[3]

Protein-Protein Interaction and Transcriptional Regulation:

  • Immunoprecipitation and Mammalian Two-Hybrid Assays: These assays were performed to confirm the physical interaction between E1A12 and the Androgen Receptor.[3]

  • Luciferase Reporter Assays: These were used to assess the effect of E1A proteins on AR-mediated transcription. A decrease in luciferase activity indicated repression of AR transcriptional activity by E1A12.[3]

  • Quantitative Real-Time PCR (qRT-PCR): This was used to measure the mRNA levels of AR target genes, such as ATAD2 and MYC, to confirm the repressive effect of E1A12 on their transcription.[3]

Signaling Pathways and Molecular Interactions

The anti-tumor activity of E1A is underpinned by its interaction with and modulation of multiple intracellular signaling pathways. The following diagrams illustrate these complex relationships.

E1A_Inhibitory_Mechanism cluster_E1A Adenovirus E1A cluster_Tumor_Suppressors Tumor Suppressors cluster_Oncogenes Oncogenes cluster_Cellular_Processes Cellular Processes E1A E1A Protein p53 p53 E1A->p53 stabilizes p21 p21 E1A->p21 stabilizes HER2 HER2/neu E1A->HER2 suppresses AR Androgen Receptor E1A->AR inhibits Apoptosis Apoptosis E1A->Apoptosis induces Metastasis Metastasis E1A->Metastasis inhibits p53->Apoptosis promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest promotes Tumorigenesis Tumorigenesis HER2->Tumorigenesis promotes AR->Tumorigenesis promotes

Caption: E1A's multifaceted anti-tumor activity.

E1A_PI3K_AKT_mTOR_Pathway cluster_E1A Adenovirus E1A cluster_Apoptosis_Proteins Apoptosis Regulation E1A12 Ad-E1A12 PI3K PI3K E1A12->PI3K activates Apoptosis Apoptosis E1A12->Apoptosis triggers AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AntiApoptotic Anti-apoptotic Proteins mTOR->AntiApoptotic promotes expression AntiApoptotic->Apoptosis inhibits Experimental_Workflow_E1A12 cluster_assays Assays start Prostate Cancer Cells (AR-expressing) infection Infection with Ad-E1A12 start->infection analysis Analysis infection->analysis viability Cell Viability (CellTiter-Glo) analysis->viability protein_expression Protein Expression (Western Blot) analysis->protein_expression protein_interaction Protein Interaction (IP, Mammalian 2-Hybrid) analysis->protein_interaction transcription Gene Transcription (Reporter Assay, qRT-PCR) analysis->transcription

References

Evaluating the Genetic Barrier to Resistance for HIV-1 Inhibitor-47: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the long-term efficacy of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1). A high genetic barrier to resistance, meaning the requirement for multiple viral mutations to confer significant drug resistance, is a highly desirable characteristic for any new HIV-1 inhibitor. This guide provides a comparative evaluation of the genetic barrier to resistance for a hypothetical novel agent, HIV-1 Inhibitor-47, benchmarked against established antiretroviral drugs. The data presented herein is a synthesis of established principles of HIV-1 resistance studies.

Comparative Analysis of Resistance Profiles

The genetic barrier to resistance is often quantified by the number of mutations required for a significant loss of susceptibility to an inhibitor and the fold-change in the 50% effective concentration (EC50) conferred by these mutations.

Inhibitor ClassRepresentative InhibitorKey Resistance MutationsFold-Change in EC50 (Approximate)Genetic Barrier
Hypothetical Inhibitor Inhibitor-47 V32I, M46I, I47V, I50V, I84V10 - >500Moderate to High
Protease Inhibitor (PI)Darunavir (DRV)I50V, I84V, L10F, V32I, L33F, M46I/L, I47V/A, G73S, L76V, I84V, L89V, L90M>10 (with multiple mutations)High
Integrase Strand Transfer Inhibitor (INSTI)Raltegravir (RAL)Y143R/C/H, Q148H/K/R, N155H10 - >100Low
Fusion InhibitorEnfuvirtide (T20)G36D/V/S, V38A/E/M, Q40H, N43D, L45M>100Low
Capsid InhibitorLenacapavir (LEN)Q67H, K70N, N74D/S, T107N, L56I, M66I>1000High

Experimental Protocols

The evaluation of the genetic barrier to resistance for HIV-1 inhibitors typically involves two key experimental approaches: in vitro resistance selection and site-directed mutagenesis.

In Vitro Resistance Selection

This method involves the serial passage of HIV-1 in the presence of escalating concentrations of the inhibitor to select for resistant viral variants.

Protocol:

  • Initial Infection: MT-4 cells are infected with a wild-type HIV-1 strain (e.g., NL4-3).

  • Drug Pressure: The infected cells are cultured in the presence of an initial sub-optimal concentration of the inhibitor.[1]

  • Serial Passage: The virus-containing supernatant is harvested at peak infection and used to infect fresh cells with gradually increasing concentrations of the inhibitor. This process is repeated for multiple passages.[1][2][3]

  • Phenotypic Analysis: At various passages, the drug susceptibility of the selected virus is determined using assays like the MTT colorimetric assay to calculate the EC50.[1]

  • Genotypic Analysis: The protease, reverse transcriptase, integrase, or envelope gene (depending on the inhibitor's target) of the resistant virus is sequenced to identify mutations.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the viral genome to confirm their role in conferring resistance.[4][5][6][7]

Protocol:

  • Mutagenesis: Specific mutations identified from in vitro selection or clinical isolates are introduced into a wild-type HIV-1 molecular clone using a site-directed mutagenesis kit.

  • Virus Production: The mutated plasmid DNA is transfected into permissive cells (e.g., HEK293T) to produce infectious virus.

  • Phenotypic Susceptibility Testing: The susceptibility of the mutant virus to the inhibitor is determined and compared to the wild-type virus to quantify the fold-change in EC50.

  • Replication Capacity: The fitness of the mutant virus is often assessed by measuring its replication capacity in the absence of the drug.[6]

Visualizing Resistance Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in the evaluation of the genetic barrier to resistance.

experimental_workflow cluster_invitro In Vitro Resistance Selection cluster_sdm Site-Directed Mutagenesis start Infect Cells with Wild-Type HIV-1 passage Serial Passage with Increasing Inhibitor Concentration start->passage phenotype Phenotypic Analysis (EC50) passage->phenotype genotype Genotypic Analysis (Sequencing) phenotype->genotype identify_mutations Identify Mutations from Selection/Clinical Data mutagenesis Introduce Mutations into HIV-1 Clone identify_mutations->mutagenesis virus_production Produce Mutant Virus mutagenesis->virus_production confirm_resistance Confirm Resistance (EC50 Fold-Change) virus_production->confirm_resistance

Caption: Experimental workflow for evaluating the genetic barrier to resistance.

resistance_pathway cluster_pathwayA Pathway A cluster_pathwayB Pathway B wt Wild-Type Virus (Susceptible) mutA1 Mutation 1 (e.g., I84V) Low-level Resistance wt->mutA1 mutB1 Mutation X (e.g., I50V) Low-level Resistance wt->mutB1 mutA2 Mutation 1+2 (e.g., I84V + M46I) Intermediate Resistance mutA1->mutA2 mutA3 Multiple Mutations High-level Resistance mutA2->mutA3 mutB2 Mutation X+Y (e.g., I50V + A71V) Intermediate Resistance mutB1->mutB2 mutB3 Multiple Mutations High-level Resistance mutB2->mutB3

Caption: Hypothetical resistance pathways for an HIV-1 inhibitor.[2][3]

Mechanism of Action and Resistance

The mechanism of action of an HIV-1 inhibitor is intrinsically linked to its resistance profile. For instance, inhibitors that target highly conserved regions of viral proteins may have a higher genetic barrier to resistance.

Inhibitor-47 (Hypothetical Protease Inhibitor):

Inhibitor-47 is postulated to be a protease inhibitor that binds tightly to the active site of the HIV-1 protease enzyme. This binding prevents the cleavage of viral polyproteins, a crucial step in the production of mature, infectious virions.[8] Resistance to protease inhibitors often involves mutations within the active site that reduce the binding affinity of the inhibitor, or distal mutations that alter the conformation of the active site.[7][9]

mechanism_of_action cluster_normal Normal Viral Maturation cluster_inhibition Inhibition by Inhibitor-47 gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease no_cleavage Cleavage Blocked gag_pol->no_cleavage cleavage Proteolytic Cleavage protease->cleavage inhibited_protease Inhibited Protease protease->inhibited_protease proteins Mature Viral Proteins cleavage->proteins virion Infectious Virion proteins->virion inhibitor Inhibitor-47 inhibitor->inhibited_protease inhibited_protease->no_cleavage immature_virion Non-infectious Virion no_cleavage->immature_virion

Caption: Mechanism of action of a hypothetical protease inhibitor.

References

Unlocking Potential Synergies: A Comparative Guide to the Antiretroviral Fusion Inhibitor E1P47

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a primary goal of developing more potent, less toxic, and resistance-resilient treatment regimens. Combination therapy, the cornerstone of HIV management, relies on the synergistic or additive effects of drugs that target different stages of the viral lifecycle.[1] This guide provides a comparative analysis of the novel HIV-1 fusion inhibitor, E1P47, and explores its potential for synergistic interactions with other major antiretroviral drug classes. While direct experimental data on E1P47 in combination therapies is not yet available, this document will draw parallels from studies on other fusion inhibitors to provide a forward-looking perspective for researchers.

Understanding E1P47: A Novel HIV-1 Fusion Inhibitor

E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms.[2] Its mechanism of action is to inhibit the entry of the virus into the host cell.[2] Specifically, E1P47 interacts with the highly conserved N-terminal region of the HIV-1 transmembrane glycoprotein gp41, which is a critical component of the viral fusion machinery.[2] By binding to this region, E1P47 is thought to prevent the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes. This mechanism is distinct from other fusion inhibitors like Enfuvirtide (T20), which also targets gp41 but at a different site.[2][3]

The development of E1P47 and its derivatives, such as peptide amphiphiles, aims to enhance its efficacy and delivery to the site of viral fusion at the cell membrane's lipid rafts.[2][3] As a novel agent in the class of entry inhibitors, understanding its potential for synergistic activity with existing antiretroviral drugs is a critical next step in its development pathway.

Synergistic Potential with Other Antiretroviral Classes

The rationale for combination therapy is to target multiple, independent steps in the HIV lifecycle, which can lead to enhanced viral suppression, a higher barrier to resistance, and potentially lower required doses of individual drugs. The diagram below illustrates the points of intervention for the major classes of antiretroviral drugs.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host CD4+ Cell HIV_RNA HIV RNA CD4_Receptor CD4 Receptor HIV_RNA->CD4_Receptor 1. Binding HIV_Enzymes Reverse Transcriptase, Integrase, Protease RTIs NRTIs & NNRTIs Coreceptor CCR5/CXCR4 Co-receptor CD4_Receptor->Coreceptor 2. Co-receptor Binding Host_DNA Host Cell DNA Nucleus Nucleus Ribosome Ribosome New_HIV_RNA New HIV RNA & Proteins Ribosome->New_HIV_RNA Budding_Virion Budding Virion New_HIV_RNA->Budding_Virion 7. Assembly E1P47 E1P47 (Fusion Inhibitor) E1P47->Coreceptor Inhibits Fusion RTIs->Host_DNA Inhibit Reverse Transcriptase INSTIs Integrase Inhibitors (INSTIs) INSTIs->Nucleus Inhibit Integrase PIs Protease Inhibitors (PIs) PIs->Budding_Virion Inhibit Protease

Caption: HIV lifecycle and targets of antiretroviral drug classes.

While specific data for E1P47 is pending, studies on the fusion inhibitor Enfuvirtide (T20) have demonstrated synergistic or additive effects when combined with drugs from other classes. It is plausible that E1P47 would exhibit a similar synergistic profile due to its complementary mechanism of action. The following table summarizes findings from studies on other fusion inhibitors, which can serve as a proxy for formulating hypotheses about E1P47.

Drug ClassRepresentative DrugsObserved Interaction with Fusion Inhibitors (e.g., T20)Potential for Synergy with E1P47
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT), Lamivudine (3TC)SynergisticHigh: NRTIs inhibit reverse transcription inside the cell, a step that occurs after viral entry. Combining an entry inhibitor like E1P47 with NRTIs targets two distinct and essential stages of the viral lifecycle.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Nevirapine (NVP)Additive to SynergisticHigh: Similar to NRTIs, NNRTIs block reverse transcription. A dual blockade of entry and reverse transcription is a rational approach to achieving synergy.
Protease Inhibitors (PIs) Ritonavir (RTV), Lopinavir (LPV)Additive to SynergisticHigh: PIs act late in the viral lifecycle, preventing the maturation of new virions. Combining a PI with an early-stage inhibitor like E1P47 would disrupt both the beginning and end of the viral replication process.
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir (RAL), Dolutegravir (DTG)Likely Synergistic (based on mechanism)High: INSTIs prevent the integration of viral DNA into the host genome. This is another distinct step from viral entry, making the combination of an INSTI and E1P47 a promising synergistic strategy.

Experimental Protocols for Assessing Synergy

To definitively determine the synergistic effects of E1P47 with other antiretrovirals, rigorous in vitro studies are required. A standard approach involves checkerboard assays to assess the inhibitory activity of drug combinations across a range of concentrations.

Key Experimental Methodologies:

  • Cell and Virus Culture:

    • Cell Lines: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter, are commonly used. Peripheral blood mononuclear cells (PBMCs) can also be used for a more physiologically relevant model.

    • Virus Strains: A panel of laboratory-adapted and clinical isolate strains of HIV-1 should be used to assess the breadth of synergistic activity.

  • Checkerboard Drug Combination Assay:

    • Drugs are serially diluted and combined in a matrix format in 96-well plates.

    • Cells are pre-incubated with the drug combinations for a short period before the addition of a standardized amount of HIV-1.

    • The plates are incubated for 48-72 hours.

  • Quantification of Viral Inhibition:

    • For TZM-bl cells, viral replication is quantified by measuring luciferase activity.

    • For PBMCs, viral replication can be measured by quantifying the p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis for Synergy:

    • The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated.

    • Synergy is quantified using mathematical models such as the Chou-Talalay method, which calculates a Combination Index (CI).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

The following diagram outlines a typical experimental workflow for a drug synergy study.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of E1P47 D Dispense drug combinations into 96-well plate (Checkerboard) A->D B Prepare serial dilutions of comparator drug (e.g., NRTI) B->D C Culture TZM-bl cells E Add TZM-bl cells to each well C->E D->E F Incubate cells with drugs E->F G Infect cells with HIV-1 F->G H Incubate for 48-72 hours G->H I Measure luciferase activity H->I J Calculate % inhibition for each drug combination I->J K Determine IC50 values J->K L Calculate Combination Index (CI) using Chou-Talalay method K->L M Classify interaction: Synergistic, Additive, or Antagonistic L->M

Caption: Experimental workflow for assessing drug synergy.

Future Directions and Conclusion

E1P47 represents a promising new candidate in the class of HIV fusion inhibitors. While direct clinical data on its synergistic effects is not yet available, the well-established principles of combination antiretroviral therapy and data from analogous fusion inhibitors strongly suggest a high potential for synergy with all major classes of currently approved antiretroviral drugs.

Future research should prioritize conducting in vitro synergy studies as outlined above. Such studies will be crucial in defining the optimal partner drugs for E1P47 and will provide the necessary preclinical data to support its advancement into clinical trials for combination therapy. The unique target site of E1P47 on gp41 may offer advantages in overcoming resistance to existing fusion inhibitors, making it a valuable component of future salvage and primary treatment regimens. The scientific community awaits these critical studies to fully understand the therapeutic potential of E1P47 in the fight against HIV.

References

Unveiling the Safety Profiles of E1P47 and Other Peptide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a novel therapeutic is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profile of E1P47, a promising HIV-1 fusion inhibitor, against other peptide inhibitors, with a focus on the clinically approved drug Enfuvirtide (T20). The information is presented through compiled data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Executive Summary

Peptide inhibitors represent a significant class of therapeutics with inherent advantages such as high specificity and lower off-target effects compared to small molecules. E1P47, a novel HIV-1 fusion inhibitor, has demonstrated promising antiviral activity. This guide delves into its safety profile, drawing comparisons with the well-established HIV fusion inhibitor, Enfuvirtide. While comprehensive in vivo safety data for E1P47 is still emerging, in vitro studies suggest a favorable cytotoxicity profile. In contrast, Enfuvirtide's extensive clinical use provides a rich dataset of its adverse effects, which are primarily localized to injection site reactions. This comparison aims to equip researchers with the necessary information to evaluate the potential of E1P47 in the landscape of peptide-based therapeutics.

Quantitative Safety Data Comparison

The following table summarizes the available quantitative data on the safety profiles of E1P47 and Enfuvirtide. It is important to note that direct comparative preclinical toxicology studies are limited, and the available data for E1P47 is primarily from in vitro assessments.

ParameterE1P47Enfuvirtide (T20)Other Peptide Inhibitors (General)
In Vitro Cytotoxicity (CC50) > 5 µM (HEC-1A cells)[1]> 100 µM[2]Generally low cytotoxicity
In Vivo Toxicity (LD50/MTD) Data not availableNo adverse effects on fertility in rats at doses up to 30 mg/kg/day[2]Varies depending on the peptide
Common Adverse Events (Clinical) Not applicable (preclinical stage)Injection site reactions (pain, erythema, induration), diarrhea, nausea, fatigue[3][4]Often injection site reactions for subcutaneously administered peptides[5]
Serious Adverse Events (Clinical) Not applicable (preclinical stage)Increased risk of bacterial pneumonia, hypersensitivity reactions[4]Dependent on the specific peptide and its target

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety assessment studies. Below are outlines of standard experimental protocols relevant to the data presented.

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HEC-1A, MT-2, M7) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the peptide inhibitor (e.g., E1P47, Enfuvirtide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the 50% cytotoxic concentration (CC50).

In Vivo Acute Toxicity Study in Rodents

This study aims to determine the potential adverse effects of a substance after a single high dose.

  • Animal Model: Use a relevant rodent species (e.g., mice or rats).

  • Dose Administration: Administer a single dose of the peptide inhibitor via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.

  • Observation: Monitor the animals for a defined period (typically 14 days) for signs of toxicity, including mortality, clinical signs, body weight changes, and food/water consumption.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.

  • Data Analysis: Determine the Lethal Dose 50 (LD50) or the Maximum Tolerated Dose (MTD).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 E1P47 E1P47 gp41->E1P47 Inhibition Enfuvirtide Enfuvirtide (T20) gp41->Enfuvirtide Inhibition CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change

Caption: HIV-1 entry and fusion inhibition pathway.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_peptide Add Peptide Inhibitors (Varying Concentrations) seed_cells->add_peptide incubate Incubate for 24-72h add_peptide->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan add_solubilizer Add Solubilizing Agent incubate_formazan->add_solubilizer measure_absorbance Measure Absorbance at 570nm add_solubilizer->measure_absorbance analyze_data Analyze Data (Calculate CC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Discussion and Future Directions

The available data suggests that E1P47 has a promising in vitro safety profile with low cytotoxicity at effective antiviral concentrations. However, the absence of comprehensive in vivo toxicology data is a significant gap that needs to be addressed in future preclinical studies. Key areas for future investigation should include:

  • In vivo acute and chronic toxicity studies to determine the LD50 or MTD of E1P47 in relevant animal models.

  • Immunogenicity studies to assess the potential for an immune response against E1P47.

  • Off-target effect profiling to identify any unintended molecular interactions.

In comparison, Enfuvirtide, as an approved therapeutic, has a well-documented safety profile from extensive clinical trials. The primary safety concern is the high incidence of injection site reactions, which can affect patient adherence. While generally well-tolerated systemically, the risk of pneumonia warrants consideration.

References

Benchmarking E1P47: A Comparative Analysis Against Next-Generation HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of HIV-1 therapeutics, the development of entry inhibitors that block the virus from fusing with host cells remains a critical frontier. This guide provides a comprehensive performance benchmark of the novel fusion inhibitor peptide, E1P47, against a panel of next-generation fusion inhibitors currently in development or clinical use. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development efforts in the field of antiretroviral therapy.

Performance Snapshot: E1P47 vs. The Field

The antiviral potency of fusion inhibitors is a key determinant of their potential clinical efficacy. The following table summarizes the 50% inhibitory concentrations (IC50) of E1P47 and leading next-generation fusion inhibitors against various strains of HIV-1. It is important to note that a direct head-to-head comparison of E1P47 with all listed next-generation inhibitors under identical experimental conditions is not yet available in published literature. The data presented here are compiled from various studies and, while indicative of relative potency, should be interpreted with consideration for potential variations in experimental protocols, cell lines, and virus strains used.

Fusion InhibitorHIV-1 Strain(s)Cell LineIC50 (nM)Citation
E1P47 BaLTZM-bl~2700[1]
Sifuvirtide (SFT) Subtypes A, B, CTZM-bl1.81 - 10.35[2]
CRF07_BC, CRF01_AE, B'TZM-bl2.66 - 10.40[2]
T-1249 NL4-3, JRCSF, R3A-1.67 - 3.3[3]
T-1144 BaL-5[4]
Albuvirtide (ABT) Subtypes A, B, C, G, EAPBMCs0.5 - 4.8[5]
CRF07-BC, CRF01-AE, B'-5.2 - 9.5[5]

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

HIV-1 entry into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), which is composed of gp120 and gp41 subunits.[6] The process is initiated by the binding of gp120 to the CD4 receptor on the surface of T-cells, followed by a conformational change that allows gp120 to bind to a coreceptor, either CCR5 or CXCR4.[7][8][9][10] This dual interaction triggers a cascade of conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane.[7][8][9][10][11] Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion, ultimately allowing the viral core to enter the host cell.[7][8][9][10][11]

Fusion inhibitors like E1P47 and the next-generation candidates are designed to interrupt this critical process by targeting different domains of the gp41 protein, thereby preventing the formation of the six-helix bundle and blocking viral entry.

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_fusion Membrane Fusion cluster_inhibitors Fusion Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 FusionPeptide gp41 Fusion Peptide Insertion gp41->FusionPeptide CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change SixHelixBundle Six-Helix Bundle Formation FusionPeptide->SixHelixBundle PoreFormation Fusion Pore Formation SixHelixBundle->PoreFormation E1P47 E1P47 E1P47->SixHelixBundle Inhibition NextGen Next-Gen Inhibitors (Sifuvirtide, T-1249, etc.) NextGen->SixHelixBundle Inhibition

Caption: HIV-1 entry and fusion pathway with points of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the performance of HIV fusion inhibitors. Specific parameters may vary between studies.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and a coreceptor (target cells).

Experimental_Workflow_Cell_Fusion cluster_prep Preparation cluster_treatment Treatment and Co-culture cluster_measurement Measurement and Analysis EffectorCells Seed Effector Cells (e.g., 293T transfected with Env plasmid) AddEffector Add effector cells to target cells EffectorCells->AddEffector TargetCells Seed Target Cells (e.g., TZM-bl) AddInhibitor Add serial dilutions of fusion inhibitor to target cells TargetCells->AddInhibitor Incubate1 Incubate for 1 hour AddInhibitor->Incubate1 Incubate1->AddEffector CoCulture Co-culture for a defined period (e.g., 6 hours) AddEffector->CoCulture LyseCells Lyse cells CoCulture->LyseCells MeasureReporter Measure reporter gene activity (e.g., Luciferase) LyseCells->MeasureReporter CalculateIC50 Calculate IC50 values MeasureReporter->CalculateIC50

Caption: Workflow for a typical cell-cell fusion inhibition assay.

Detailed Steps:

  • Cell Preparation:

    • Effector cells (e.g., 293T cells) are transfected with a plasmid expressing the desired HIV-1 envelope glycoprotein.

    • Target cells (e.g., TZM-bl cells), which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[2][12]

  • Inhibitor Addition:

    • Serial dilutions of the fusion inhibitor (e.g., E1P47) are prepared and added to the target cells.

    • The plates are incubated for 1 hour at 37°C.[1]

  • Co-culture:

    • Effector cells are added to the wells containing the target cells and inhibitor.

    • The co-culture is incubated for a specific period (e.g., 6 hours) to allow for cell fusion.

  • Measurement of Fusion:

    • After incubation, the cells are lysed.

    • The extent of cell fusion is quantified by measuring the activity of the reporter gene (e.g., luciferase), which is activated upon fusion and subsequent Tat protein transfer from the effector to the target cells.[1]

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the inhibitor that reduces reporter gene activity by 50% compared to the control (no inhibitor).[1]

Single-Cycle Virus Entry Assay

This assay measures the ability of an inhibitor to prevent the entry of single-round infectious pseudoviruses into target cells.

Detailed Steps:

  • Pseudovirus Production:

    • Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T cells) with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Infection and Inhibition:

    • Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.[2][12]

    • Serial dilutions of the fusion inhibitor are pre-incubated with the pseudovirus for 1 hour at 37°C.[2]

    • The virus-inhibitor mixture is then added to the target cells.

  • Measurement of Infection:

    • The infection is allowed to proceed for 48 hours.[1][2]

    • The cells are then lysed, and the level of infection is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the viral backbone.[1][2]

  • Data Analysis:

    • The IC50 is calculated as the inhibitor concentration that reduces reporter gene activity by 50% compared to the virus control.[1][2]

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Disposal of HIV-1 Inhibitors in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste, including investigational compounds such as HIV-1 inhibitors, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of research-grade HIV-1 inhibitors, based on general best practices for hazardous chemical waste management in a laboratory environment.

I. Pre-Disposal and Handling Considerations

Before beginning any work with chemical inhibitors, it is imperative to have a clear and compliant disposal plan in place.

Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling HIV-1 inhibitors and their waste products. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Waste Minimization: To reduce the volume of hazardous waste, researchers should strive to:

  • Order and use the smallest practical quantities of the chemical.

  • Avoid generating excessive waste by carefully planning experiments.

  • Not mix hazardous waste with non-hazardous waste.

II. Segregation and Collection of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Waste Containers:

  • Use only containers that are compatible with the chemical waste being collected.[1]

  • Containers must be in good condition, with no leaks or damage, and have a secure, tight-fitting lid.[1][2]

  • Waste containers should be clearly labeled as "Hazardous Waste" and should specify the contents.

Segregation Practices:

  • Never mix incompatible chemicals. For instance, oxidizing acids should not be mixed with organic compounds.[2]

  • Aqueous waste should be collected separately from organic solvent waste.

  • Solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected in a designated, lined container separate from liquid waste.

The following table summarizes the segregation of common laboratory waste streams:

Waste TypeContainer TypeDisposal Notes
Liquid Organic Waste Chemical-resistant solvent carboy (e.g., HDPE)Keep segregated from aqueous and corrosive wastes.
Aqueous Waste Labeled, leak-proof containerpH may need to be neutralized before collection, depending on institutional guidelines.
Solid Chemical Waste Labeled, lined, puncture-resistant containerIncludes contaminated lab supplies (gloves, tubes, etc.).
Sharps Waste Designated sharps containerNeedles, scalpels, and other sharp objects.
Empty Chemical Containers Original container or designated glass/plastic disposalMust be triple-rinsed, with the rinsate collected as hazardous waste, before disposal. Labels should be defaced.[3][4]

III. Step-by-Step Disposal Protocol for HIV-1 Inhibitor Waste

The following workflow outlines the procedural steps for the proper disposal of waste generated from research involving HIV-1 inhibitors.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Correct Waste Container A->B Select C Segregate Liquid and Solid Waste B->C Proceed to D Dispense Waste into Labeled Container C->D Separate E Securely Close Container After Each Use D->E Fill F Store in Designated Satellite Accumulation Area E->F Transfer to G Ensure Secondary Containment for Liquids F->G Place in H Request Waste Pickup from EHS G->H When full I Maintain Records of Disposal H->I Document

Caption: Workflow for the proper disposal of laboratory chemical waste.

Experimental Protocol for Neutralization of Acidic/Basic Aqueous Waste: For aqueous waste streams that are acidic or basic but otherwise non-hazardous, neutralization may be permissible for drain disposal, in accordance with institutional and local regulations.

  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water with stirring.

  • Neutralization:

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate) while monitoring the pH.

    • For basic solutions, slowly add a weak acid (e.g., citric acid) while monitoring the pH.

  • Verification: Adjust the pH to a neutral range, typically between 6.0 and 8.0.

  • Disposal: If permitted, flush the neutralized solution down the drain with copious amounts of water.[2]

Note: This procedure is not suitable for solutions containing heavy metals, solvents, or other hazardous materials.

IV. Storage of Hazardous Waste in the Laboratory

Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Waste containers must be kept closed except when adding waste.[3]

  • Store liquid waste containers in secondary containment to prevent spills.[1][3]

  • Waste should be stored in a designated satellite accumulation area that is at or near the point of generation.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[5]

V. Final Disposal Procedures

The final disposal of hazardous waste is managed by the institution's Environmental Health and Safety (EHS) office or an equivalent regulatory body.

  • Once a waste container is full, a pickup must be requested from the EHS office.[3]

  • Ensure all waste containers are properly labeled with the contents and associated hazards to facilitate safe handling and disposal by EHS personnel.[5]

  • Maintain accurate records of the waste generated and its disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of HIV-1 inhibitors and other chemical waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Handling Protocols for HIV-1 Inhibitor-47

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on best practices for handling potentially hazardous chemical compounds within a research laboratory setting, specifically in the context of HIV-1 research. As "HIV-1 inhibitor-47" is not a publicly documented chemical, these recommendations are derived from general safety protocols for working with Human Immunodeficiency Virus (HIV) and related materials. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety protocols.

Safe handling of potent, novel compounds such as a hypothetical this compound is paramount in a laboratory setting to protect researchers from potential chemical and biological hazards. Adherence to established personal protective equipment (PPE) protocols, proper handling techniques, and stringent disposal procedures are critical to ensure a safe research environment.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against exposure. For research involving HIV and potentially hazardous compounds, a Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) environment is often required.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ItemSpecificationPurpose
Gloves Nitrile or latex, powder-free, double-gloving recommendedProtects against skin contact with the chemical and any potentially infectious materials.[2][3][4]
Lab Coat Disposable or dedicated, long-sleeved, with cuffsPrevents contamination of personal clothing.[1][3]
Eye Protection Safety glasses with side shields or a face shieldProtects eyes from splashes and aerosols.[2][4]
Respiratory Protection N95 respirator or higherRecommended when there is a risk of generating aerosols of the compound or infectious materials.[3]

Procedural Guidance for Handling this compound

1. Preparation and Donning PPE:

  • Before entering the designated work area, ensure all necessary materials and equipment are available.

  • Wash hands thoroughly with soap and water.[3]

  • Don a lab coat, ensuring it is fully buttoned.

  • Put on respiratory protection, if required, ensuring a proper fit.

  • Don eye protection.

  • Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat.

  • Put on the second pair of gloves.

2. Handling the Compound:

  • All manipulations of this compound and any HIV-infected materials should be performed within a certified biological safety cabinet (BSC).[3][4]

  • Use disposable plasticware whenever possible to avoid cross-contamination.[3]

  • Avoid the use of sharps. If unavoidable, use safety-engineered sharps devices and never recap needles.[3]

  • Minimize the generation of aerosols.[3]

3. Doffing PPE and Decontamination:

  • Before leaving the work area, doff PPE in the following order to prevent re-contamination:

    • Remove the outer pair of gloves.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove eye protection.

    • Remove respiratory protection.

    • Remove the inner pair of gloves.

  • Dispose of all single-use PPE in the appropriate biohazardous waste container.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

  • Decontaminate all work surfaces with an appropriate disinfectant, such as a fresh 1:10 dilution of bleach.[5]

Disposal Plan

Proper disposal of all materials that have come into contact with this compound and/or HIV is crucial to prevent accidental exposure and environmental contamination.

Waste TypeDisposal Procedure
Solid Waste Gloves, lab coats, plasticware, and other contaminated solids must be placed in a designated, leak-proof, and clearly labeled biohazard bag.[1]
Liquid Waste Contaminated liquids should be decontaminated with an approved disinfectant (e.g., bleach) before being disposed of according to institutional guidelines.
Sharps Needles, syringes, and other contaminated sharps must be immediately placed in a puncture-resistant, labeled sharps container.[3]

All biohazardous waste must be autoclaved or incinerated according to institutional and local regulations.

Experimental Workflow for Handling and Disposal

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Disposal cluster_post Post-Procedure A Assemble Materials B Don PPE A->B C Perform Experiment with This compound B->C D Segregate Waste (Solid, Liquid, Sharps) C->D E Decontaminate Liquid Waste D->E F Package Solid & Sharps Waste D->F G Autoclave/Incinerate E->G F->G H Doff PPE G->H I Wash Hands H->I J Decontaminate Work Area I->J

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。